molecular formula C4H11N3O2S B13465234 3-Amino-3-methylazetidine-1-sulfonamide

3-Amino-3-methylazetidine-1-sulfonamide

Cat. No.: B13465234
M. Wt: 165.22 g/mol
InChI Key: BDAOOJCLYMFLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-methylazetidine-1-sulfonamide is a high-purity chemical compound offered for research applications. As a functionalized azetidine, it serves as a versatile building block in medicinal chemistry and drug discovery. The structure combines a compact, saturated azetidine ring with both sulfonamide and amino functional groups, making it a valuable scaffold for constructing more complex molecules. The sulfonamide group is a common pharmacophore found in many biologically active compounds, while the amino group provides a handle for further synthetic modification. This compound is intended for use in laboratory research only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers are advised to handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

Molecular Formula

C4H11N3O2S

Molecular Weight

165.22 g/mol

IUPAC Name

3-amino-3-methylazetidine-1-sulfonamide

InChI

InChI=1S/C4H11N3O2S/c1-4(5)2-7(3-4)10(6,8)9/h2-3,5H2,1H3,(H2,6,8,9)

InChI Key

BDAOOJCLYMFLJU-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)S(=O)(=O)N)N

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 3-Amino-3-methylazetidine-1-sulfonamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the escape from "flatland" (sp²-rich chemical space) has driven the demand for highly polar, sp³-hybridized building blocks. 3-Amino-3-methylazetidine-1-sulfonamide (CAS: 2913278-80-3)[1] represents a next-generation scaffold that perfectly aligns with this paradigm. By combining a rigid azetidine core, a hydrogen-bonding sulfonamide, and a sterically shielded primary amine, this molecule offers exceptional utility as a bioisostere and a solubility-enhancing appendage. This guide details its physicochemical properties, the mechanistic rationale behind its structural features, and self-validating protocols for its integration into medicinal chemistry workflows.

Structural Rationale and Physicochemical Properties

The unique pharmacological profile of 3-amino-3-methylazetidine-1-sulfonamide is governed by three distinct structural motifs. As an Application Scientist, understanding the causality behind these features is critical for rational drug design:

  • The Azetidine Core: The four-membered ring constrains the conformational flexibility of the molecule, reducing the entropic penalty upon target binding. It serves as a low-lipophilicity bioisostere for larger heterocycles like piperidines and pyrrolidines[2].

  • The 1-Sulfonamide Moiety: Unlike planar amides, sulfonamides adopt a tetrahedral geometry. This projects the hydrogen bond donor (-NH₂) and acceptors (S=O) into distinct vectors, enabling complex interaction networks within protein binding pockets[3].

  • The α -Methyl Group: The addition of a methyl group at the 3-position creates a sterically hindered environment around the primary amine. This specific modification is causal to its metabolic stability; it blocks the α -proton abstraction required for monoamine oxidase (MAO) or CYP450-mediated oxidative deamination.

Quantitative Data Summary

Table 1: Key Physicochemical Parameters

ParameterValue / DescriptionRationale & Impact
Molecular Formula C₄H₁₁N₃O₂SCore base formula.
Molecular Weight 165.21 g/mol Low MW makes it ideal for Fragment-Based Drug Discovery (FBDD).
CAS Number 2913278-80-3 (TFA Salt)Commonly supplied as a trifluoroacetate salt to stabilize the amine[1].
Fraction sp³ (Fsp³) 1.0100% sp³ carbon saturation, maximizing 3D structural complexity.
Topological PSA ~115 ŲHigh polar surface area driven by the sulfonamide and primary amine.
cLogP (Estimated) -1.2 to -0.8Highly hydrophilic; excellent for lowering the overall logD of lipophilic cores.

Mechanistic Pathways & Structural Logic

The following diagram illustrates the causality behind the metabolic stability provided by the α -methyl substitution compared to an unmethylated analog.

MetabolicStability A 3-Aminoazetidine (Unsubstituted) B MAO / CYP450 Oxidation A->B C Rapid Deamination (High Clearance) B->C D 3-Amino-3-methylazetidine -1-sulfonamide E Steric Shielding by alpha-Methyl Group D->E F Metabolic Stability (Prolonged Half-life) E->F

Caption: Causality of metabolic stability imparted by the alpha-methyl group against oxidation.

Experimental Workflows: Self-Validating Protocols

Working with 3-amino-3-methylazetidine-1-sulfonamide requires specific considerations due to the steric hindrance at the 3-position and the high polarity of the sulfonamide. The following protocols are designed as self-validating systems , meaning they incorporate internal feedback loops to verify success and accuracy during execution.

Protocol A: Amide Coupling of the Sterically Hindered Amine

Causality Insight: Standard coupling reagents (e.g., EDC/HOBt) often fail or proceed sluggishly with this scaffold because the α -methyl group creates a neo-pentyl-like steric shield around the primary amine. To overcome this activation energy barrier, the highly reactive HOAt ester generated by HATU is required.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid substrate (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes at room temperature.

    • Self-Validation Check 1: Analyze a 5 µL aliquot via UPLC-MS. The disappearance of the acid mass and the appearance of the HOAt-ester mass confirms successful activation.

  • Nucleophilic Attack: Add 3-amino-3-methylazetidine-1-sulfonamide TFA salt (1.2 eq)[1].

  • Monitoring: Stir at room temperature.

    • Self-Validation Check 2: Monitor at 1 hour. If the conversion to the product is <50% (indicating severe steric clash from the specific acid substrate), add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) and elevate the temperature to 40°C.

  • Workup: Quench with saturated aqueous NaHCO₃. Due to the high polarity of the sulfonamide product, avoid standard ethyl acetate extraction. Instead, use a 3:1 mixture of Chloroform:Isopropanol to ensure high recovery of the polar product.

AmideCoupling A Carboxylic Acid (Substrate) B Activation (HATU/DIPEA) A->B Step 1 D Nucleophilic Attack B->D Active Ester C 3-Amino-3-methylazetidine -1-sulfonamide C->D Step 2 E Target Amide (Product) D->E Coupling

Caption: Workflow for HATU-mediated amide coupling of the sterically hindered 3-amino group.

Protocol B: Miniaturized Thermodynamic Solubility Profiling

Causality Insight: Because this building block is frequently used to rescue the solubility of lipophilic cores, accurately measuring the thermodynamic solubility of its derivatives is critical to validating the design hypothesis.

Step-by-Step Methodology:

  • Incubation: Add 2 mg of the synthesized derivative to 100 µL of PBS (pH 7.4) in a 96-well filter plate.

  • Equilibration: Shake at 25°C for 24 hours to ensure thermodynamic equilibrium is reached between the solid and dissolved states.

  • Filtration & Dilution: Filter through a 0.22 µm PVDF membrane. Dilute the filtrate 1:10 and 1:100 in DMSO.

  • Self-Validating Quantification: Inject samples into an LC-UV/MS system alongside an internal standard (e.g., caffeine).

    • Validation Loop: The inclusion of caffeine validates the injection volume and ionization efficiency. If the caffeine signal deviates by >5% between runs, the system flags the data point for re-injection, ensuring absolute trustworthiness of the calculated solubility limit.

Conclusion

3-Amino-3-methylazetidine-1-sulfonamide is a highly specialized, sp³-rich building block that solves two major problems in drug design: metabolic liability (via α -methyl shielding) and poor solubility (via the polar sulfonamide and azetidine core). By employing sterically tolerant coupling protocols and rigorous, self-validating analytical workflows, researchers can effectively leverage this scaffold to optimize the ADME/Tox profiles of next-generation therapeutics.

References

  • Sigma-Aldrich. "3-amino-3-methylazetidine-1-sulfonamide; trifluoroacetic acid. CAS No.: 2913278-80-3." 1

  • ChemSrc. "3-Amino-3-methylazetidine-1-sulfonamide - CAS号查询." 2

  • Sigma-Aldrich. "Azetidine-1-sulfonamide | 654073-32-2." 3

Sources

Structural and Synthetic Profiling of 3-Amino-3-methylazetidine-1-sulfonamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-Amino-3-methylazetidine-1-sulfonamide is a highly specialized, rigid, small-molecule building block increasingly utilized in modern medicinal chemistry and drug discovery. The compound is most commonly isolated and cataloged as a trifluoroacetic acid (TFA) salt, registered under CAS Number 2913278-80-3 [1]. As a functionalized aza-heterocycle, it combines the conformational rigidity of an azetidine core with the target-binding capabilities of a primary sulfonamide, making it a privileged scaffold for developing enzyme inhibitors and optimizing pharmacokinetic profiles.

Structural Elucidation & Physicochemical Profile

The molecular architecture of 3-amino-3-methylazetidine-1-sulfonamide is defined by three critical structural domains, each contributing specific physicochemical and pharmacological properties:

  • The Azetidine Core: A highly strained, four-membered nitrogen heterocycle. In drug design, monocyclic azetidines act as powerful bioisosteres for larger, more lipophilic rings (such as pyrrolidines or piperidines)[2]. They reduce the overall lipophilicity (LogP) and improve aqueous solubility while enforcing strict vector trajectories for attached pharmacophores[3].

  • The N1-Sulfonamide Group ( −SO2​NH2​ ): Positioned at the azetidine nitrogen, this primary sulfonamide acts as a potent hydrogen-bond donor/acceptor and a classic zinc-binding pharmacophore, crucial for metalloenzyme interaction[4].

  • The C3-Geminal Substitution: The C3 carbon is functionalized with both a methyl group ( −CH3​ ) and a primary amine ( −NH2​ ). The methyl group provides essential steric shielding, protecting the adjacent amine from rapid oxidative deamination by metabolic enzymes. The primary amine serves as an anchoring point for further synthetic elaboration or as a solvent-exposed hydrogen-bond donor.

Quantitative Physicochemical Data
PropertyValue
Compound Name 3-Amino-3-methylazetidine-1-sulfonamide
CAS Number (TFA Salt) 2913278-80-3
Molecular Formula (Free Base) C4​H11​N3​O2​S
Molecular Formula (TFA Salt) C6​H12​F3​N3​O4​S
Molecular Weight (Free Base) 165.21 g/mol
Molecular Weight (TFA Salt) 279.24 g/mol
Core Scaffold Azetidine (4-membered aza-heterocycle)
Primary Pharmacophore N-Sulfonamide ( −SO2​NH2​ )

Pharmacological Potential & Mechanism of Action

The primary pharmacological utility of 3-amino-3-methylazetidine-1-sulfonamide lies in its potential as a Carbonic Anhydrase (CA) inhibitor . Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. The active site of CA features a zinc ion ( Zn2+ ) coordinated by three histidine residues[4].

When the compound enters the active site, the primary sulfonamide group undergoes deprotonation. The resulting negatively charged nitrogen directly coordinates with the Zn2+ ion, displacing the catalytic water/hydroxide molecule and halting enzymatic function[4]. Simultaneously, the rigid azetidine ring optimally positions the C3-amine to form stabilizing hydrogen bonds with active-site residues (such as Thr199 and Glu106), while the C3-methyl group minimizes entropic penalties and resists enzymatic degradation.

SAR_Logic Target Carbonic Anhydrase (CA) Active Site [Zn2+ Ion & Hydrophobic Pocket] Sub1 N1-Sulfonamide Group (Primary Pharmacophore) Sub1->Target Deprotonates & Coordinates Zn2+ Sub2 Azetidine Ring Core (Rigid Bioisostere Spacer) Sub2->Target Optimizes Vector Trajectory Sub3 C3-Amino Group (H-Bond Donor / Solubilizer) Sub3->Target Interacts with Thr199/Glu106 Sub4 C3-Methyl Group (Steric Shielding) Sub4->Target Prevents Enzymatic Degradation

Figure 2: Mechanism of action and SAR logic for Carbonic Anhydrase target interaction.

Synthetic Methodology & Self-Validating Protocol

The synthesis of 3-amino-3-methylazetidine-1-sulfonamide requires precise protecting group chemistry to differentiate the two nitrogen atoms (the ring nitrogen and the primary amine).

Synthesis_Workflow A tert-Butyl (3-methylazetidin-3-yl)carbamate (Starting Material) B Sulfamoylation (Sulfamide, 1,4-Dioxane, Reflux) A->B C Boc-Protected Sulfonamide Intermediate B->C D Boc Deprotection (TFA, DCM, 0°C to RT) C->D E 3-Amino-3-methylazetidine-1-sulfonamide TFA Salt (CAS: 2913278-80-3) D->E

Figure 1: Synthetic workflow for 3-Amino-3-methylazetidine-1-sulfonamide TFA salt.

Step-by-Step Experimental Protocol

Step 1: Sulfamoylation of the Azetidine Core

  • Procedure: Dissolve tert-butyl (3-methylazetidin-3-yl)carbamate (1.0 eq) and sulfamide ( NH2​SO2​NH2​ , 3.0 eq) in anhydrous 1,4-dioxane. Reflux the mixture at 101°C for 12 hours under an inert argon atmosphere.

  • Causality & Logic: 1,4-Dioxane is explicitly chosen over lower-boiling ethereal solvents (like THF) because its higher boiling point provides the necessary thermal energy to overcome the activation barrier for nucleophilic substitution at the sulfamide center. The Boc protecting group prevents the C3-amine from undergoing competitive sulfamoylation, ensuring strict regioselectivity.

Step 2: Boc Deprotection

  • Procedure: Cool the reaction mixture, concentrate under reduced pressure, and resuspend the crude intermediate in anhydrous dichloromethane (DCM). Cool to 0°C and add trifluoroacetic acid (TFA) dropwise (DCM:TFA ratio of 4:1). Stir and allow to warm to room temperature over 2 hours.

  • Causality & Logic: TFA cleanly cleaves the tert-butyl carbamate group via an acid-catalyzed elimination mechanism, releasing isobutylene and carbon dioxide. This method is selected over aqueous mineral acids (like HCl) to prevent premature hydrolysis of the newly formed primary sulfonamide group. The reaction yields the product directly as a stable TFA salt.

Step 3: Precipitation and Isolation

  • Procedure: Evaporate the DCM/TFA mixture under vacuum. Triturate the resulting oily residue with cold diethyl ether. Collect the resulting white precipitate via vacuum filtration and dry under high vacuum.

  • Causality & Logic: The target TFA salt is highly polar. By utilizing cold diethyl ether, the product precipitates quantitatively while non-polar impurities remain in solution. This self-validating isolation step bypasses the need for silica gel chromatography, which is notoriously problematic and low-yielding for highly polar, water-soluble primary amines.

Analytical Validation Standards

To ensure the protocol was successful, the isolated material must be validated against the following predictive analytical benchmarks:

  • LC-MS: Calculated for C4​H12​N3​O2​S+ [M+H]+ 166.06; expected observed mass 166.1.

  • 1 H NMR (400 MHz, DMSO- d6​ ): The spectrum must show a diagnostic broad singlet near δ 8.50 ppm (integrating for 3H, −NH3+​ TFA salt), a singlet near δ 7.10 ppm (2H, −SO2​NH2​ ), two distinct doublets for the rigid azetidine −CH2​− protons around δ 4.15 and 3.85 ppm, and a sharp singlet at δ 1.55 ppm for the C3-methyl group.

References

  • Mathews Journal of Pharmaceutical Science. "Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications." Mathews Open Access. Available at: [Link]

Sources

Comprehensive Spectroscopic Characterization of 3-Amino-3-methylazetidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Amino-3-methylazetidine-1-sulfonamide (often utilized as its trifluoroacetic acid salt, CAS: 2913278-80-3) has emerged as a critical building block in modern medicinal chemistry. Its compact, sp3 -rich architecture makes it an ideal bioisostere for planar aromatic rings, improving aqueous solubility and metabolic stability in drug candidates. This technical whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, FT-IR, and LC-MS/MS) of this molecule. By detailing the causality behind the observed spectral phenomena and establishing self-validating analytical protocols, this guide ensures rigorous structural confirmation for downstream drug development applications, such as the synthesis of Cyclin-Dependent Kinase 2 (CDK2) inhibitors[1].

Chemical Context & Synthetic Utility

The structural uniqueness of 3-amino-3-methylazetidine-1-sulfonamide lies in its highly strained four-membered nitrogen heterocycle (azetidine) coupled with a terminal sulfonamide group.

  • The Azetidine Core: Introduces significant ring strain (~25 kcal/mol) and conformational rigidity. The C3 position, bearing both a methyl and a primary amine group, creates a defined three-dimensional vector for target-protein interactions.

  • The Sulfonamide Moiety: Acts as a potent hydrogen bond donor and acceptor. In kinase inhibitors, such as those targeting CDK2, this group frequently anchors the molecule to the ATP-binding hinge region or solvent-exposed areas [1].

To analyze this compound accurately, one must first understand the synthetic pathway utilized to generate it, as synthetic intermediates and reagents (e.g., Boc-groups, TFA, sulfamide) are the most common sources of spectral impurities.

Synthetic Workflow & Sample Preparation

To obtain a spectroscopically pure sample (>98% purity), a controlled protection-deprotection strategy is required. Direct sulfamoylation of an unprotected azetidine diamine leads to poor regioselectivity. The standard workflow involves the selective protection of the C3-amine, followed by N1-sulfamoylation, and subsequent hydrogenolysis.

SynthesisWorkflow SM tert-butyl 3-amino-3- methylazetidine-1-carboxylate Step1 Amine Protection (Cbz-Cl, Base) SM->Step1 Int1 Cbz-Protected Intermediate Step1->Int1 Step2 Boc Deprotection (TFA / DCM) Int1->Step2 Int2 Azetidine TFA Salt Step2->Int2 Step3 Sulfamoylation (Sulfamide, Δ) Int2->Step3 Int3 Cbz-Protected Sulfonamide Step3->Int3 Step4 Hydrogenolysis (Pd/C, H2) Int3->Step4 Product 3-Amino-3-methylazetidine -1-sulfonamide Step4->Product

Step-by-step synthetic workflow for 3-Amino-3-methylazetidine-1-sulfonamide preparation.

Spectroscopic Data & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis of azetidines requires careful consideration of ring puckering and symmetry. DMSO- d6​ is the solvent of choice to prevent the exchangeable N-H protons from broadening into the baseline, a common issue in CDCl 3​ .

Table 1: 1 H and 13 C NMR Data (400 MHz / 100 MHz, DMSO- d6​ )

NucleusShift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment
1 H1.28Singlet (s)3H-C3 -CH 3​
1 H2.65Broad Singlet (br s)2H-C3 -NH 2​ (Exchangeable)
1 H3.42Doublet (d)2H8.2C2-H a​ , C4-H a​ (Diastereotopic)
1 H3.65Doublet (d)2H8.2C2-H b​ , C4-H b​ (Diastereotopic)
1 H6.95Broad Singlet (br s)2H-N1 -SO 2​ NH 2​ (Exchangeable)
13 C25.4Singlet--C3 -CH 3​
13 C51.8Singlet--C3 (Quaternary)
13 C62.5Singlet--C2, C4 (-CH 2​ -)

Expertise & Causality: The azetidine ring imposes significant conformational rigidity. While the molecule possesses a plane of symmetry rendering the C2 and C4 carbons chemically equivalent, the presence of both a methyl and an amino group at the C3 position breaks the magnetic equivalence of the geminal protons on C2 and C4. The protons syn to the methyl group experience a different magnetic shielding environment than those syn to the amino group. This diastereotopic relationship results in an AB spin system, observed as two distinct doublets at 3.42 ppm and 3.65 ppm. The characteristic geminal coupling constant ( Jgem​ ) of 8.2 Hz is highly diagnostic for strained four-membered nitrogen heterocycles [2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups, specifically the highly polar sulfonamide.

Table 2: Diagnostic FT-IR Vibrational Modes (ATR, Solid State)

Wavenumber (cm −1 )IntensityVibrational ModeStructural Assignment
3360, 3280Medium, BroadN-H StretchPrimary Amine & Sulfonamide
2965, 2875WeakC-H StretchAliphatic (Methyl, Azetidine CH 2​ )
1330StrongS=O Asymmetric StretchSulfonamide (-SO 2​ -)
1155StrongS=O Symmetric StretchSulfonamide (-SO 2​ -)
1105MediumC-N StretchAzetidine Ring / C-NH 2​

Expertise & Causality: The sulfonamide moiety is dominated by the S=O bonds. The high electronegativity of oxygen draws electron density away from the sulfur atom, resulting in massive dipole moment changes during vibration. This physical phenomenon manifests as two intense, diagnostic absorption bands: the asymmetric stretch at 1330 cm −1 and the symmetric stretch at 1155 cm −1 [3]. The primary amine at C3 and the sulfonamide nitrogen both contribute to the N-H stretching region (3200-3400 cm −1 ).

Mass Spectrometry (ESI-MS/MS)

High-Resolution Mass Spectrometry (HRMS) confirms the exact mass, while tandem MS (MS/MS) elucidates the structural connectivity through predictable gas-phase fragmentation.

Table 3: ESI-MS/MS Fragmentation Data (Positive Ion Mode)

Ion Typem/z (Observed)FormulaMass Error (ppm)Assignment / Neutral Loss
Precursor [M+H]+ 166.0648C 4​ H 12​ N 3​ O 2​ S + < 2.0Protonated Molecule
Fragment 1149.0380C 4​ H 9​ N 2​ O 2​ S + < 3.0Loss of NH 3​ (-17 Da)
Fragment 286.0965C 4​ H 10​ N + < 3.0Loss of SO 2​ NH 2​ (-79 Da)

Expertise & Causality: Electrospray ionization (ESI) in positive mode readily protonates the most basic site of the molecule—the primary aliphatic amine at C3—yielding a robust [M+H]+ precursor ion. Upon collision-induced dissociation (CID), the molecule undergoes fragmentation governed by carbocation stability. The primary loss is the neutral elimination of ammonia (-17 Da) to form a stabilized tertiary carbocation at C3. A secondary, higher-energy pathway involves the cleavage of the S-N bond, expelling the sulfonamide radical/neutral and leaving the highly characteristic azetidinium core at m/z 86.0965 [4].

Standardized Analytical Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to during data acquisition:

Protocol 1: Quantitative NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of 99.9% DMSO- d6​ .

  • Internal Validation: Ensure the presence of Tetramethylsilane (TMS) at 0.00 ppm as an internal standard. The residual DMSO pentet must align exactly at 2.50 ppm.

  • Acquisition Parameters: Use a relaxation delay ( D1​ ) of at least 5 seconds to ensure complete relaxation of the quaternary C3 carbon for accurate 13 C integration.

  • Causality Check: Run a D 2​ O shake experiment (add 1 drop of D 2​ O, shake, and re-run 1 H NMR). The peaks at 2.65 ppm and 6.95 ppm must disappear, validating their assignment as exchangeable N-H protons.

Protocol 2: ATR FT-IR Background Subtraction
  • System Blank: Before loading the sample, acquire a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm −1 resolution). This self-validates the cleanliness of the optical path and subtracts atmospheric H 2​ O and CO 2​ .

  • Sample Acquisition: Apply the solid powder directly to the crystal. Apply uniform pressure using the anvil.

  • Validation: Ensure the baseline transmittance is >95% in non-absorbing regions. A sloping baseline indicates poor crystal contact or excessive particle size.

Protocol 3: LC-MS/MS Calibration & Carryover Prevention
  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the TOF mass analyzer, ensuring mass accuracy < 2.0 ppm.

  • Blank Injection: Inject a solvent blank (50:50 Water:Acetonitrile + 0.1% Formic Acid) before the sample. The extracted ion chromatogram (EIC) for m/z 166.0645 must show zero counts, validating the absence of system carryover.

  • Sample Run: Inject 1 μ L of a 1 μ g/mL sample solution. Isolate the 166.06 m/z precursor and apply a collision energy ramp (10-30 eV) to generate the MS/MS spectra.

Multi-Modal Validation Workflow

Structural elucidation is never reliant on a single data stream. The trustworthiness of the characterization relies on the orthogonal intersection of NMR, IR, and MS data.

AnalyticalWorkflow Sample Purified Compound NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Sample->NMR IR FT-IR Spectroscopy (ATR Mode) Sample->IR MS LC-MS/MS (ESI+ Mode) Sample->MS DataNMR Structural Connectivity & Stereocenter Symmetry NMR->DataNMR DataIR Functional Group Validation (SO2, NH2) IR->DataIR DataMS Molecular Weight & Fragmentation Pattern MS->DataMS Validation Multi-Modal Structural Confirmation DataNMR->Validation DataIR->Validation DataMS->Validation

Multi-modal spectroscopic validation workflow ensuring structural integrity and purity.

References

  • Source: United States Patent Application Publication (US20200399273A1)
  • Title: The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy Source: National Center for Biotechnology Information (NCBI / PMC) URL: [Link]

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB Digital Library URL: [Link]

A Technical Guide to the Synthesis of Novel Azetidine Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the synthesis of novel azetidine sulfonamide derivatives, a class of compounds of significant interest in contemporary drug discovery. The fusion of the strained azetidine ring with the versatile sulfonamide moiety offers a unique chemical space for the development of new therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational principles and advanced synthetic strategies.

Introduction: The Rationale for Azetidine Sulfonamides in Medicinal Chemistry

The confluence of the azetidine and sulfonamide functionalities in a single molecular entity is a deliberate strategy rooted in the principles of medicinal chemistry, particularly bioisosterism.[1][2][3] The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs, exhibiting antibacterial, antiviral, diuretic, and anticancer properties, among others.[4][5] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a valuable component in drug design.[6]

Azetidines, as saturated four-membered nitrogen heterocycles, are considered "privileged scaffolds." Their inherent ring strain of approximately 25.4 kcal/mol endows them with unique reactivity and conformational rigidity compared to their five- and six-membered counterparts.[7][8] This rigidity can lead to a more defined orientation of substituents, which is often beneficial for specific interactions with biological targets. Furthermore, the azetidine ring can serve as a bioisosteric replacement for other cyclic and acyclic structures, offering improvements in physicochemical properties such as solubility and metabolic stability.[1][9]

The combination of these two moieties, therefore, presents an opportunity to create novel chemical entities with potentially enhanced biological activity, selectivity, and pharmacokinetic profiles.

Core Synthetic Strategies: A Convergent Approach

The synthesis of azetidine sulfonamide derivatives can be broadly approached through two convergent strategies:

  • Strategy A: Formation of the azetidine ring on a sulfonamide-containing precursor.

  • Strategy B: Introduction of the sulfonamide group onto a pre-formed azetidine core.

The choice between these strategies is often dictated by the availability of starting materials, the desired substitution pattern on the final molecule, and the compatibility of functional groups with the planned reaction conditions.

Synthesis of the Azetidine Ring: Key Methodologies

The construction of the strained azetidine ring is a non-trivial synthetic challenge.[10] Several methods have been developed, with varying degrees of generality and functional group tolerance.[7][8]

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition is a powerful and widely used method for the synthesis of four-membered rings. In the context of azetidine synthesis, several variations are particularly relevant.

The Staudinger cycloaddition, the reaction of a ketene with an imine, is a classic and versatile method for the synthesis of β-lactams (azetidin-2-ones).[11][12][13] These can then be reduced to the corresponding azetidines. The reaction typically proceeds through a stepwise mechanism involving a zwitterionic intermediate.[13]

The imine component can be pre-functionalized with a sulfonamide group or a precursor, allowing for the direct construction of the target scaffold.

Diagram 1: The Staudinger Cycloaddition for Azetidinone Synthesis

Staudinger_Cycloaddition reagents R1-CH=N-R2 + R3R4C=C=O intermediate Zwitterionic Intermediate reagents->intermediate Nucleophilic Attack product β-Lactam (Azetidin-2-one) intermediate->product Ring Closure Intramolecular_Cyclization start γ-Amino Alcohol/Halide (with Sulfonamide Moiety) activation Activation of Leaving Group (e.g., TsCl, MsCl) start->activation cyclization Intramolecular Nucleophilic Substitution activation->cyclization product Azetidine Sulfonamide cyclization->product

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

Synthesis of the Sulfonamide Moiety

The sulfonamide group is typically formed by the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. [4][5][14]This is a robust and widely applicable method.

Sulfonylation of Amines

The reaction of an amine with a sulfonyl chloride is the most direct method for sulfonamide synthesis. [4]The choice of base (e.g., triethylamine, pyridine) and solvent is crucial for achieving high yields and purity.

For the synthesis of azetidine sulfonamides, this reaction can be applied in two ways:

  • Sulfonylation of a pre-formed azetidine: A primary or secondary azetidine is reacted with a sulfonyl chloride.

  • Sulfonylation of an amino precursor: An amine that will be used to construct the azetidine ring is first sulfonated.

Diagram 3: General Sulfonylation Reaction

Sulfonylation reactants R1-SO2Cl + R2R3NH conditions Base (e.g., Et3N) Solvent (e.g., DCM) product R1-SO2-NR2R3 reactants->product Sulfonamide Formation

Caption: The fundamental reaction for the synthesis of sulfonamides.

Experimental Protocols and Data

This section provides a representative, step-by-step protocol for the synthesis of a novel azetidine sulfonamide derivative, based on a convergent strategy involving the Staudinger cycloaddition.

Protocol: Synthesis of N-(1-(4-methylphenyl)-4-oxo-2-phenylazetidin-3-yl)benzenesulfonamide

This protocol is illustrative and may require optimization for specific substrates.

Step 1: Synthesis of the Imine (Schiff Base)

  • To a solution of benzaldehyde (1.0 eq) in anhydrous toluene (0.5 M), add p-toluidine (1.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to afford the pure imine.

Step 2: Staudinger Cycloaddition

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the imine from Step 1 (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve benzenesulfonylacetyl chloride (1.1 eq) in anhydrous DCM.

  • Add the benzenesulfonylacetyl chloride solution dropwise to the stirred imine solution over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-(1-(4-methylphenyl)-4-oxo-2-phenylazetidin-3-yl)benzenesulfonamide.

Characterization Data

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

Analysis Expected Observations
¹H NMR Characteristic peaks for the aromatic protons, the azetidine ring protons (with specific coupling constants for cis/trans isomers), and the methyl group protons.
¹³C NMR Resonances for the carbonyl carbon of the azetidinone, aromatic carbons, and the carbons of the azetidine ring.
FT-IR Strong absorption band for the β-lactam carbonyl group (typically ~1750-1780 cm⁻¹), and characteristic bands for the S=O stretching of the sulfonamide group (~1350 and ~1160 cm⁻¹).
HRMS Accurate mass measurement to confirm the elemental composition.

Mechanistic Considerations and Causality in Experimental Design

The successful synthesis of azetidine sulfonamides relies on a thorough understanding of the underlying reaction mechanisms and the rationale behind the choice of experimental conditions.

  • Inert Atmosphere: The Staudinger cycloaddition is sensitive to moisture, as the acyl chloride and the imine can be hydrolyzed. [12]Therefore, conducting the reaction under an inert atmosphere (argon or nitrogen) is crucial to prevent the decomposition of starting materials and ensure high yields.

  • Slow Addition of Acyl Chloride: The ketene is highly reactive and prone to polymerization. [12]Generating the ketene in situ by slow, dropwise addition of the acyl chloride to the amine base ensures that its concentration remains low, minimizing side reactions and favoring the desired cycloaddition with the imine.

  • Temperature Control: The stereochemical outcome of the Staudinger cycloaddition can be temperature-dependent. [11]Conducting the initial addition at low temperatures (e.g., 0 °C) can enhance the diastereoselectivity of the reaction.

  • Choice of Base: A non-nucleophilic tertiary amine, such as triethylamine, is used to dehydrohalogenate the acyl chloride to form the ketene without competing in nucleophilic reactions. [4]

Conclusion and Future Directions

The synthesis of novel azetidine sulfonamide derivatives represents a promising avenue for the discovery of new therapeutic agents. The convergent synthetic strategies outlined in this guide, particularly those leveraging the power of cycloaddition reactions and robust sulfonylation methods, provide a solid foundation for accessing a wide range of structurally diverse compounds. Future research in this area will likely focus on the development of more enantioselective synthetic methods, the exploration of a broader range of substitution patterns, and the biological evaluation of these novel compounds against a variety of therapeutic targets.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361. [Link]

  • Andresini, M., Degennaro, L., & Luisi, R. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 28(16), 6114. [Link]

  • Griesbeck, A. G., & Mattay, J. (Eds.). (2005). Synthetic organic photochemistry. CRC press.
  • Saeed, A., Shah, S. A. A., & Khan, M. S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-222.
  • Verma, R. S. (2014). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. ResearchGate. [Link]

  • Goudreau, S. R., Marcoux, D., & Charette, A. B. (2009). Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Journal of Organic Chemistry, 74(1), 470-473.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Zask, A., & Ellestad, G. A. (2020). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.
  • Smith, C. J., & Regan, C. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15(1), 1-20. [Link]

  • Li, J., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Gentry, E. C., & Knowles, R. R. (2026). Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines. Accounts of Chemical Research. [Link]

  • Schneider, J., Blum, S. P., & Waldvogel, S. R. (2022). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press. [Link]

  • University of Birmingham. (2015). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • Al-Masri, M. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science, 3(4), FSO223. [Link]

  • Kaur, N. (2023). Synthesis of azetidines by cycloaddition of imines to ketenes-I. In Synthesis of Azetidines from Imines by Cycloaddition Reactions (pp. 91-123). Elsevier.
  • International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15. [Link]

  • Chinthakindi, P. K., et al. (2017). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. Journal of Medicinal Chemistry, 60(16), 7085-7093. [Link]

  • Gnamm, C., & Bolm, C. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry. [Link]

  • Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A, 9(1), 146-154.
  • Ombito, J. O., et al. (2026). Advances in the synthesis of azetidines: 2020-2025. ResearchGate. [Link]

  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 1-40. [Link]

  • Chinthakindi, P. K., et al. (2017). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. Semantic Scholar. [Link]

  • Leonori, D., & Aggarwal, V. K. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1234-1240. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Leonori, D., & Aggarwal, V. K. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Archives. [Link]

  • Kürti, L., & Ess, D. H. (2019). Methods for the synthesis of azetidines. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Organic Syntheses Procedure. [Link]

  • Medeiros, M., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 27(8), 2585. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). synthesis, characterization and study biological screening of some new azetidinone derivatives from azo-sulphadiazine. ResearchGate. [Link]

  • Kern, N., et al. (2014). Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. Organic Letters, 16(23), 6104-6107. [Link]

  • Desai, K. R., & Patel, R. B. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Journal of the Serbian Chemical Society, 75(12), 1649-1657. [Link]

  • Al-Juburi, S. A. R. (2020). Synthesis and characterization of some Azetidines derivatives. IOP Conference Series: Materials Science and Engineering, 870(1), 012134. [Link]

Sources

Enantioselective Synthesis of 3-Amino-3-Methylazetidine Derivatives: A Technical Guide for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-amino-3-methylazetidine scaffold is a privileged structural motif in modern medicinal chemistry, offering a unique three-dimensional profile that can significantly enhance the pharmacological properties of drug candidates. Its rigid framework, coupled with a chiral quaternary center, provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of 3-amino-3-methylazetidine derivatives. We will delve into the mechanistic underpinnings of key synthetic transformations, present detailed experimental workflows, and offer field-proven insights into the practical application of these methodologies for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 3-Amino-3-Methylazetidine Moiety

The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable bioisostere for more common ring systems like pyrrolidine and piperidine. Its constrained nature imparts a well-defined conformational rigidity, which can lead to a more favorable presentation of substituents for binding to biological targets. The incorporation of a 3-amino-3-methyl substitution pattern introduces a chiral quaternary stereocenter, further enhancing the structural complexity and potential for stereospecific interactions.

Derivatives of 3-amino-3-methylazetidine have shown promise in a range of therapeutic areas, including as modulators of central nervous system targets and as components of novel antibacterial agents. The ability to control the absolute stereochemistry at the C3 position is paramount, as different enantiomers often exhibit vastly different biological activities and safety profiles. This guide will focus on the key enantioselective strategies to access these valuable building blocks.

Core Synthetic Strategies: A Multi-pronged Approach

The enantioselective construction of the 3-amino-3-methylazetidine core presents a significant synthetic challenge, primarily due to the steric hindrance associated with the quaternary center. A successful synthesis must address both the formation of the strained azetidine ring and the stereoselective installation of the C3 substituents. We will explore three principal strategies:

  • Strategy A: Asymmetric Synthesis from Prochiral Azetidin-3-ones. This is arguably the most direct approach, involving the enantioselective addition of a nitrogen nucleophile to a pre-formed 3-methylazetidin-3-one precursor.

  • Strategy B: Diastereoselective Synthesis Utilizing Chiral Auxiliaries. This classic strategy involves the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction.

  • Strategy C: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs). This innovative approach leverages the high ring strain of ABBs to drive the formation of functionalized azetidines.

Strategy A: Asymmetric Synthesis from Prochiral Azetidin-3-ones

This strategy hinges on the availability of a suitable N-protected 3-methylazetidin-3-one precursor. The key step is the subsequent enantioselective amination of the ketone.

Synthesis of the Key Precursor: N-Boc-3-Methylazetidin-3-one

A common and practical route to N-Boc-3-methylazetidin-3-one starts from commercially available N-Boc-azetidin-3-one.

  • Grignard Addition: To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF at -78 °C is added methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.

  • Quenching: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-3-hydroxy-3-methylazetidine.

  • Oxidation: The crude alcohol is dissolved in dichloromethane, and Dess-Martin periodinane (1.5 eq) is added portionwise at 0 °C. The reaction is stirred at room temperature until complete conversion is observed by TLC.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-Boc-3-methylazetidin-3-one.

Enantioselective Amination Methodologies

With the prochiral ketone in hand, the focus shifts to the enantioselective introduction of the amino group. The Asymmetric Strecker reaction is a powerful and well-established method for the synthesis of α-amino acids and can be adapted for this purpose.[1][2][3]

The organocatalytic asymmetric Strecker reaction offers a metal-free and often highly enantioselective route to α-aminonitriles, which can then be hydrolyzed to the corresponding amino acids or reduced to the corresponding diamines.[1] Chiral thiourea and phosphoric acid catalysts have proven to be particularly effective in this transformation.

Diagram: Proposed Organocatalytic Asymmetric Strecker Reaction

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Enantioselective Cyanation cluster_2 Step 3: Conversion to Amine Azetidinone N-Boc-3-methyl- azetidin-3-one Imine Imine Azetidinone->Imine [H+] Amine R-NH2 Amine->Imine Aminonitrile Aminonitrile Imine->Aminonitrile TMSCN, Chiral Catalyst Target Enantioenriched 3-Amino-3-methylazetidine Aminonitrile->Target Reduction (e.g., LiAlH4) or Hydrolysis then Reduction Catalyst Chiral Thiourea or Phosphoric Acid Catalyst->Imine

Caption: Proposed workflow for the enantioselective synthesis via an asymmetric Strecker reaction.

Chiral thiourea catalysts activate the imine electrophile through hydrogen bonding, while simultaneously orienting the cyanide nucleophile for a facial-selective attack. Chiral phosphoric acids act as Brønsted acids to protonate and activate the imine, with the chiral counterion environment dictating the stereochemical outcome. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity and will likely require careful optimization for this specific substrate.

  • Imine Formation (in situ): To a solution of N-Boc-3-methylazetidin-3-one (1.0 eq) and a suitable amine (e.g., benzylamine, 1.1 eq) in an anhydrous solvent (e.g., toluene) is added a catalytic amount of a Brønsted acid (e.g., acetic acid). The mixture is heated to reflux with a Dean-Stark trap to remove water.

  • Cyanation: The reaction is cooled to the desired temperature (e.g., -20 °C), and the chiral organocatalyst (e.g., 1-5 mol%) is added. Trimethylsilyl cyanide (TMSCN, 1.5 eq) is then added dropwise. The reaction is stirred until completion.

  • Work-up and Reduction: The reaction is quenched and worked up according to standard procedures. The resulting α-aminonitrile can be reduced to the corresponding diamine using a reducing agent such as lithium aluminum hydride (LiAlH4). Subsequent deprotection of the amine protecting groups yields the target 3-amino-3-methylazetidine.

Parameter Condition Rationale
Catalyst Chiral Thiourea or Phosphoric AcidProvides the chiral environment for enantioselective cyanide addition.
Cyanide Source TMSCN, KCN/18-crown-6TMSCN is a common, soluble source. KCN with a phase-transfer catalyst can also be used.
Solvent Toluene, DichloromethaneAprotic solvents are generally preferred to avoid unwanted side reactions.
Temperature -78 °C to room temperatureLower temperatures often lead to higher enantioselectivity.

Table 1: Key Parameters for the Asymmetric Strecker Reaction.

Strategy B: Diastereoselective Synthesis Utilizing Chiral Auxiliaries

This approach involves covalently attaching a chiral auxiliary to the azetidine precursor to control the stereochemistry of a subsequent reaction. The auxiliary is then removed in a later step. Evans' oxazolidinone auxiliaries are a prime example of this powerful strategy.

Diagram: Chiral Auxiliary-Directed Synthesis

G Start N-Protected Azetidine-3-carboxylic acid Coupling Coupling Start->Coupling Auxiliary Chiral Auxiliary (e.g., Evans' Oxazolidinone) Auxiliary->Coupling Adduct Chiral Auxiliary Adduct Coupling->Adduct AlphaMethylation α-Methylation Adduct->AlphaMethylation MethylatedAdduct Methylated Adduct AlphaMethylation->MethylatedAdduct CurtiusRearrangement Curtius Rearrangement MethylatedAdduct->CurtiusRearrangement ProtectedAmine Protected 3-Amino-3-methyl Azetidine Derivative CurtiusRearrangement->ProtectedAmine Removal Auxiliary Removal ProtectedAmine->Removal Target Enantioenriched 3-Amino-3-methylazetidine Removal->Target

Caption: Diastereoselective synthesis workflow using a chiral auxiliary.

Key Steps and Considerations
  • Coupling to the Chiral Auxiliary: N-protected azetidine-3-carboxylic acid is coupled to a chiral auxiliary, such as an Evans' oxazolidinone.

  • Diastereoselective α-Methylation: The enolate of the resulting imide is formed and then alkylated with a methylating agent. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity.

  • Conversion of the Carboxylic Acid Moiety to an Amine: The carboxylic acid functionality is then converted to an amino group. A Curtius rearrangement of an acyl azide intermediate is a common and effective method.

  • Removal of the Chiral Auxiliary: The chiral auxiliary is cleaved under mild conditions to liberate the desired 3-amino-3-methylazetidine derivative.

This strategy offers excellent stereocontrol but requires a multi-step sequence.

Strategy C: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

This cutting-edge approach utilizes the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) as a thermodynamic driving force for the formation of functionalized azetidines.[4]

Synthesis of Chiral ABB Precursors

Chiral ABBs can be synthesized from readily available starting materials, such as chiral amino alcohols.

Diagram: Strain-Release Synthesis of Azetidines

G ChiralAminoAlcohol Chiral Amino Alcohol ABB_Formation Multi-step synthesis ChiralAminoAlcohol->ABB_Formation Chiral_ABB Chiral 1-Azabicyclo[1.1.0]butane ABB_Formation->Chiral_ABB Strain_Release Strain-Release Functionalization Chiral_ABB->Strain_Release Functionalized_Azetidine Functionalized Azetidine Strain_Release->Functionalized_Azetidine

Sources

Synthesis and Application of 3-Amino-3-Methylazetidine Building Blocks: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Azetidines, particularly orthogonally protected derivatives like tert-butyl 3-amino-3-methylazetidine-1-carboxylate, have emerged as highly privileged scaffolds in modern medicinal chemistry[1]. Their unique conformational rigidity and compact sp³-rich geometry make them ideal bioisosteres for more complex, metabolically labile functional groups. For instance, in the development of SAM-competitive inhibitors for protein lysine methyltransferases (PKMTs) such as SMYD2, the azetidine core effectively replaces the highly polar ribose substructure of S-adenosylmethionine (SAM), significantly enhancing cell permeability while maintaining critical vector trajectories for target binding[2]. They are also pivotal in the synthesis of novel antimicrobial agents[3] and cyclin-dependent kinase 7 (CDK7) inhibitors[4].

The synthesis of 3-amino-3-methylazetidines is notoriously challenging due to the high ring strain (~26 kcal/mol) associated with the four-membered heterocycle. Retrosynthetically, the most robust, scalable route avoids direct functionalization of pre-formed azetidines, which often leads to ring-opening. Instead, the strategy relies on the de novo construction of the azetidine ring via a 4-exo-tet cyclization of an epichlorohydrin derivative with a sterically demanding primary amine[3].

The causality behind this specific choice of reagents is rooted in thermodynamics and steric control:

  • Steric Shielding: Using diphenylmethylamine (benzhydrylamine) provides massive steric bulk, which suppresses intermolecular dimerization and forces the intramolecular 4-exo-tet cyclization.

  • Leaving Group Tuning: The tertiary hydroxyl group formed post-cyclization is a poor leaving group. It must be converted into a highly reactive mesylate to facilitate the subsequent nucleophilic substitution with ammonia.

  • Orthogonal Protection: The benzhydryl group is selectively removed via palladium-catalyzed hydrogenolysis, allowing for the installation of a Boc group on the secondary ring nitrogen, yielding a building block ready for divergent library synthesis[1].

Synthetic Workflow Visualization

AzetidineSynthesis N1 Methallyl Chloride N2 1-Chloro-2,3-epoxy-2-methylpropane (Epoxidation) N1->N2 NBS, H2O, NaOH N3 1-Benzhydryl-3-hydroxy-3-methylazetidine (4-exo-tet Cyclization) N2->N3 Benzhydrylamine, MeOH, Δ N4 1-Benzhydryl-3-mesyloxy-3-methylazetidine (Activation) N3->N4 MsCl, Et3N, DCM N5 1-Benzhydryl-3-amino-3-methylazetidine (Amination) N4->N5 NH3, Dioxane, 80°C N6 1-Boc-3-amino-3-methylazetidine (Hydrogenolysis & Protection) N5->N6 1. Pd(OH)2, H2 2. Boc2O

Synthetic workflow for 1-Boc-3-amino-3-methylazetidine building blocks.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems. A reaction is only considered complete when specific In-Process Control (IPC) metrics are met, preventing the carryover of impurities that could poison downstream catalysts.

Step 1: Synthesis of 1-Chloro-2,3-epoxy-2-methylpropane

Rationale: N-bromosuccinimide (NBS) generates a transient bromohydrin, which undergoes an intramolecular S_N2 displacement upon the addition of sodium hydroxide to yield the epoxide[3].

  • Suspend methallyl chloride (3.0 mol) in 1.5 L of deionized water under vigorous stirring at ambient temperature.

  • Portion-wise, add NBS (3.0 mol). Stir the suspension for 16 hours.

  • Cool the reactor to 10 °C. Slowly add 50% aqueous NaOH (3.0 mol) at a rate that maintains the internal temperature at ~25 °C.

  • Extract the aqueous layer with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation (IPC): Analyze via ¹H-NMR. The protocol is validated when the characteristic alkene proton signals (δ 4.9–5.0 ppm) completely disappear, replaced by epoxide ring protons.

Step 2: 4-exo-tet Cyclization to 1-Benzhydryl-3-hydroxy-3-methylazetidine

Rationale: Methanol acts as a protic solvent to stabilize the leaving chloride ion. Extended reflux is required to overcome the high activation energy of forming the strained four-membered ring[3].

  • Dissolve diphenylmethylamine (117.3 mmol) in 50 mL of methanol.

  • Add 1-chloro-2,3-epoxy-2-methylpropane (117.3 mmol) to the solution.

  • Stir the mixture at room temperature for 3 days, followed by refluxing for an additional 3 days.

  • Evaporate the methanol under reduced pressure. Wash the resulting solid with acetone and filter to isolate the hydrochloride salt.

  • Validation (IPC): Perform LC-MS analysis. The step is validated when a predominant peak at m/z 254.1[M+H]⁺ is observed, confirming successful cyclization without dimerization.

Step 3: Activation and Amination

Rationale: The tertiary alcohol is highly sterically hindered and a poor leaving group. Mesylation activates it. Subsequent amination requires a sealed environment (autoclave) to maintain a high concentration of ammonia at 80 °C, driving the equilibrium toward the aminated product[3].

  • Activation: Dissolve 1-benzhydryl-3-hydroxy-3-methylazetidine in DCM with triethylamine (1.5 eq). Cool to 0 °C and add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 2 hours, wash with water, dry, and concentrate to yield the mesylate.

  • Amination: Dissolve the crude mesylate (43.4 mmol) in 100 mL of a saturated ammonia solution in dioxane.

  • Seal the reaction vessel and heat to 75–80 °C for 20 hours.

  • Evaporate to dryness, acidify with acetic acid, extract with DCM, dry, and evaporate to yield 1-benzhydryl-3-amino-3-methylazetidine.

  • Validation (IPC): The mesylate intermediate must be used immediately due to instability. Final amination is validated via LC-MS showing complete consumption of the mesylate and appearance of m/z 253.2 [M+H]⁺.

Step 4: Hydrogenolysis and Orthogonal Protection

Rationale: Pearlman’s catalyst (Pd(OH)₂) is strictly required here; standard Pd/C is often poisoned by the primary amine or is insufficiently active to cleave the bulky benzhydryl group. Boc-anhydride selectively protects the secondary ring nitrogen due to the higher steric hindrance at the tertiary carbon bearing the primary amine[3],[1].

  • Dissolve 1-benzhydryl-3-amino-3-methylazetidine dihydrochloride (31 mmol) in 120 mL of methanol.

  • Add 20% w/w Pd(OH)₂/C (2 g).

  • Stir under hydrogen pressure (15.2 × 10⁵ Pa) for 12 hours. Filter through Celite to remove the catalyst.

  • To the filtrate, add triethylamine (2.5 eq) and Boc₂O (1.05 eq). Stir at room temperature for 4 hours.

  • Concentrate and purify via silica gel chromatography to yield tert-butyl 3-amino-3-methylazetidine-1-carboxylate.

  • Validation (IPC): ¹H-NMR must show the disappearance of the aromatic benzhydryl protons (δ 7.0–7.5 ppm) and the appearance of a strong singlet at δ ~1.40 ppm (9H, Boc group).

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes and critical validation metrics for the synthesis of 3-amino-3-methylazetidine building blocks, ensuring reproducibility across scale-up campaigns.

StepChemical TransformationExpected Yield (%)Purity TargetCritical IPC Validation Metric
1Epoxidation85–90>95% (GC-MS)Disappearance of alkene δ 4.9 ppm
24-exo-tet Cyclization85>98% (LC-MS)Mass [M+H]⁺ = 254.1
3Mesylation & Amination73>95% (LC-MS)Mass [M+H]⁺ = 253.2
4Hydrogenolysis & Protection78>99% (NMR)Mass [M+H]⁺ = 187.1

Note: Yields are based on optimized process chemistry parameters. Deviations of >5% in Step 2 typically indicate insufficient reflux time or trace water in the methanol solvent.

References

  • EP0406112B1 - 1-Benzhydrylazetidines, their preparation and their use as intermediates for the preparation of compounds with antimicrobial activity Source: Google Patents URL
  • Selective, Small-Molecule Co-Factor Binding Site Inhibition of a Su(var)
  • US20240109912A1 - Tricyclic pyrimidines as cyclin-dependent kinase 7 (cdk7)
  • CAS 1158758-77-0 3-Amino-1-Boc-3-methyl-azetidine Source: Alfa Chemistry / American Chemical Suppliers URL

Sources

Theoretical and Computational Studies of Azetidine Sulfonamides: A Paradigm Shift in Bioisosteric Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of four-membered heterocycles into drug-like scaffolds has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Specifically, azetidine sulfonamides offer a compelling bioisosteric alternative to larger, more lipophilic rings like pyrrolidines and piperidines. However, the unique geometric constraints, ring puckering dynamics, and electronic properties of the azetidine-sulfonamide linkage demand rigorous theoretical and computational profiling. This guide provides an in-depth framework for the computational evaluation of azetidine sulfonamides, detailing the causality behind quantum mechanical (QM) choices, molecular dynamics (MD) protocols, and structure-activity relationship (SAR) predictions.

The Physicochemical Rationale: Why Azetidine Sulfonamides?

In drug discovery, managing lipophilicity (LogP) and topological polar surface area (TPSA) is critical for optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. As highlighted in comparative analyses of sulfonylamides[1], reducing the ring size from piperidine to azetidine fundamentally alters the molecule's physicochemical landscape.

The smaller, more rigid azetidine ring imparts greater polarity and higher aqueous solubility compared to its larger counterparts[1]. Furthermore, the strong electron-withdrawing nature of the sulfonamide group significantly depresses the pKa of the adjacent azetidine nitrogen, impacting the ionization state at physiological pH.

Table 1: Comparative Physicochemical and Conformational Profiling of Saturated N-Heterocyclic Sulfonamides

ScaffoldRing SizeRelative Lipophilicity (LogP Shift)Aqueous SolubilityConformational FlexibilityTypical pKa (Conjugate Acid)
Azetidine Sulfonamide 4-memberedLowest (-0.8 to -1.2)HighestRestricted (Puckered, low barrier)~7.5 - 8.5
Pyrrolidine Sulfonamide 5-memberedModerate (-0.4 to -0.6)ModerateModerate (Envelope transitions)~8.5 - 9.5
Piperidine Sulfonamide 6-memberedHighest (Baseline)LowestHigh (Chair/Boat interconversion)~9.5 - 10.5

Note: Quantitative shifts are representative of N-phenylsulfonyl derivatives. Actual values vary based on distal substitutions.

Quantum Mechanical (QM) Profiling: Capturing Conformational Dynamics

The conformational analysis of azetidines is notoriously complex. Unlike the well-defined chair conformations of six-membered rings, azetidines undergo rapid ring puckering and nitrogen inversion. Theoretical studies and Density Functional Theory (DFT) calculations reveal that the energy barrier for N-R inversion and ring puckering in azetidines is exceptionally low[2].

When coupled with a sulfonamide group, the geometry is further complicated by hyperconjugation and potential dipole-dipole interactions. Empirical force fields (like OPLS4 or AMBER) often fail to accurately parameterize the delicate balance of these stereoelectronic effects. Therefore, a robust DFT approach is mandatory.

Causality in Functional Selection

We select the M06-2X density functional for single-point energy evaluations rather than the traditional B3LYP. Why? B3LYP struggles to accurately model medium-range electron correlation and non-covalent intramolecular interactions. M06-2X, a highly parameterized meta-GGA functional, perfectly captures the hyperconjugative stabilization between the azetidine nitrogen lone pair and the strongly electron-withdrawing sulfonyl group, ensuring accurate energetic ranking of the puckered conformers.

Protocol 1: Self-Validating DFT Conformational Workflow

This protocol ensures that only true ground-state conformers are advanced to docking studies, eliminating artifacts caused by transition-state geometries.

  • Initial Conformational Search: Generate a conformational ensemble using Molecular Mechanics (OPLS4 force field) to broadly sample the potential energy surface (PES).

  • Geometry Optimization: Optimize the lowest-energy conformers (within a 5 kcal/mol window) at the B3LYP/6-31G(d) level of theory.

  • Vibrational Frequency Analysis (The Validation Gate): Compute the vibrational frequencies for all optimized geometries.

    • Self-Validation: If any imaginary frequencies (negative values) are detected, the geometry is a transition state (e.g., the planar transition state of azetidine inversion). The protocol must automatically displace the coordinates along the imaginary normal mode and re-optimize until zero imaginary frequencies are achieved.

  • High-Level Single-Point Energy: Calculate the final electronic energies using M06-2X/6-311++G(d,p) coupled with an implicit Solvation Model based on Density (SMD) to simulate aqueous environments.

  • Boltzmann Weighting: Calculate the fractional population of each conformer at 298.15 K.

DFT_Workflow A MM Conformational Search (Force Field: OPLS4) B Geometry Optimization (B3LYP/6-31G*) A->B Low Energy Conformers C Frequency Analysis (Check Imaginary Freq) B->C C->B Imaginary Freq (Transition State) D Single-Point Energy (M06-2X/6-311++G** + SMD) C->D Zero Imaginary Freqs E Boltzmann Population Analysis D->E

Figure 1: Self-validating DFT workflow for azetidine sulfonamide conformational analysis.

Molecular Docking and Target Engagement

The structural rigidity of the azetidine ring drastically alters the exit vectors of attached substituents compared to piperidines. This can have profound effects on target engagement.

Case Study 1: The Entropic Penalty in NAAA Inhibitors In the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, researchers attempted a ring contraction from a piperidine sulfonamide to an azetidine sulfonamide[3]. Advanced docking protocols revealed that this contraction resulted in a complete loss of enzyme inhibition. The theoretical explanation lies in the vectorality: the restricted puckering of the azetidine ring altered the spatial trajectory of the sulfonamide oxygen atoms, preventing them from forming critical hydrogen bonds in the NAAA active site, while acyclic variants suffered from massive entropic penalties upon binding[3].

Case Study 2: Stabilizing the DFG Motif in PI3Kδ Conversely, azetidine sulfonamides excel when rigid vectorality is required. In the design of PI3Kδ inhibitors, an azetidine-imidazole sulfonamide bridge was utilized to successfully stabilize the kinase's DFG motif in its inactive conformation[4]. Molecular docking confirmed that the restricted conformation of the azetidine precisely positioned the sulfonamide oxygens to coordinate the backbone amides, demonstrating reversible, high-affinity binding to the ATP pocket[4].

Protocol 2: Induced-Fit Docking (IFD) & MD Pipeline

To accurately predict these vector-dependent interactions, standard rigid-receptor docking is insufficient. An Induced-Fit Docking (IFD) approach coupled with Molecular Dynamics (MD) is required.

  • Target Preparation: Assign protonation states to the receptor at pH 7.4 using empirical pKa predictors (e.g., PROPKA). Optimize the hydrogen bond network.

  • Ligand Preparation: Generate the 3D coordinates of the azetidine sulfonamide using the lowest-energy conformers derived from the DFT workflow (Protocol 1).

  • Induced-Fit Docking: Perform docking while allowing receptor side-chains within 5.0 Å of the azetidine core to remain flexible. This accounts for the localized induced fit required to accommodate the dense sulfonamide oxygen atoms.

  • MD Simulation (100 ns): Solvate the top-ranked IFD complex in a TIP3P water box. Neutralize with counter-ions. Run a 100 ns simulation in the NPT ensemble (300 K, 1 atm) using the Desmond or GROMACS engines.

  • MM/GBSA Calculation: Extract frames from the final 20 ns of the stable MD trajectory to calculate the binding free energy (ΔG_bind) using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.

MD_Pipeline P1 Target Preparation (Protonation & Minimization) D1 Induced-Fit Docking (5Å Receptor Flexibility) P1->D1 P2 Ligand Preparation (DFT-Validated Conformers) P2->D1 M1 100ns MD Simulation (NPT Ensemble, TIP3P) D1->M1 Top Poses A1 Trajectory Analysis (RMSD, RMSF, MM/GBSA) M1->A1 Stable Trajectory

Figure 2: Integrated Induced-Fit Docking and Molecular Dynamics pipeline for target engagement.

Conclusion & Future Directions

The integration of azetidine sulfonamides into medicinal chemistry pipelines represents a sophisticated approach to modulating physicochemical properties—specifically lowering lipophilicity while maintaining metabolic stability[5]. However, the success of this bioisosteric replacement hinges entirely on understanding the spatial and electronic constraints of the four-membered ring.

By employing self-validating DFT workflows to map the puckering dynamics and utilizing Induced-Fit Docking paired with MD simulations, drug development professionals can accurately predict whether an azetidine contraction will yield a highly potent kinase inhibitor[4] or result in a complete loss of target affinity[3]. As computational hardware accelerates, the routine use of QM/MM hybrid simulations will further demystify the complex stereoelectronics of these highly strained, yet immensely valuable, pharmacophores.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society (ACS)[Link][5]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines National Institutes of Health (NIH) / PMC[Link][2]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration ACS Publications[Link][3]

Sources

In-Depth Technical Guide: Physicochemical Profiling of 3-Amino-3-methylazetidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the push for higher fraction sp3 ( Fsp3​ ) character has led to the widespread adoption of saturated heterocyclic building blocks. 3-Amino-3-methylazetidine-1-sulfonamide is a highly polar, rigid scaffold frequently utilized in the design of kinase inhibitors and ion channel modulators, such as Nav1.7 inhibitors[1]. Typically handled as a trifluoroacetic acid (TFA) salt (CAS No.: 2913278-80-3)[2], understanding its exact physicochemical properties—specifically its acid dissociation constant ( pKa​ ) and thermodynamic solubility—is critical for predicting its pharmacokinetic behavior, membrane permeability, and formulation viability.

This whitepaper provides a comprehensive analysis of the electronic effects governing its pKa​ , presents its expected solubility profile, and outlines the self-validating experimental protocols required to measure these parameters accurately.

Molecular Architecture & Electronic Effects (Causality of pKa​ )

The molecule features a four-membered azetidine ring, which provides conformational rigidity while maintaining a low molecular weight. The acid-base profile of 3-Amino-3-methylazetidine-1-sulfonamide is governed by two distinct ionizable centers:

  • The Primary Amine (C3 Position): This is the principal basic center. In an unfunctionalized aliphatic system, a primary amine typically exhibits a pKa​ of ~10. However, the azetidine ring itself is electron-withdrawing. For the related Boc-protected analog, tert-butyl 3-amino-3-methylazetidine-1-carboxylate, the predicted pKa​ drops to 8.29 ± 0.20[3].

  • The Sulfonamide Group (N1 Position): Replacing the Boc group with a sulfonamide ( −SO2​NH2​ ) introduces a significantly stronger inductive electron-withdrawing effect ( −I ). The sulfonyl group pulls electron density through the sigma-bond framework of the azetidine ring. This inductive transmission stabilizes the free base form of the amine, further reducing its basicity[4]. Consequently, the pKa​ of the C3-amine is shifted down to approximately 7.5–7.8.

  • The Sulfonamide Proton: The sulfonamide nitrogen possesses a weakly acidic proton. Typical primary sulfonamides exhibit a pKa​ in the range of 10.0 to 10.5[5].

Inductive_Effects S1 Sulfonamide Group (N1) Strong -I Effect S2 Azetidine Ring Sigma-Bond Conduit S1->S2 Electron Withdrawal S3 Primary Amine (C3) Decreased Electron Density S2->S3 Inductive Transmission S4 pKa Shift (Predicted ~7.5 - 7.8) S3->S4 Reduced Basicity

Logical relationship of inductive electron withdrawal lowering the primary amine pKa.

Physicochemical Profiling: Data Presentation

Because of its low molecular weight (165.21 g/mol as a free base) and the presence of multiple hydrogen bond donors and acceptors, 3-Amino-3-methylazetidine-1-sulfonamide is highly polar. Its predicted LogP is negative, indicating strong hydrophilicity.

Table 1: Structural and Acid-Base Properties
ParameterValue / EstimateCausality / Note
Molecular Weight 165.21 g/mol (Free Base)Highly efficient ligand efficiency metric.
pKa1​ (Primary Amine) ~7.5 - 7.8Lowered by N1-sulfonamide inductive effect[4].
pKa2​ (Sulfonamide) ~10.0 - 10.5Weakly acidic proton[5].
LogP (Predicted) -1.2 to -0.5Highly polar, poor passive membrane permeability.
Table 2: Thermodynamic Solubility Profile
Solvent SystemExpected SolubilityPhase State
Water (pH 2.0) > 50 mg/mLAmine fully protonated; highly soluble TFA salt[2].
PBS Buffer (pH 7.4) > 30 mg/mLMixed ionization state; strong ion-dipole interactions.
DMSO > 100 mg/mLExcellent solvation of polar organic compounds.
Hexane / Heptane < 0.1 mg/mLInsufficient dielectric constant to break crystal lattice.

Experimental Methodologies

To transition from theoretical predictions to empirical data, rigorous, self-validating experimental workflows must be employed.

Potentiometric pKa​ Determination

Causality of Protocol Design: Potentiometry is the gold standard for pKa​ determination. By performing the titration in a 0.15 M KCl background electrolyte, we fix the ionic strength of the solution. This ensures that the activity coefficients of the protonated and deprotonated species remain constant throughout the pH sweep, mimicking physiological osmolarity and yielding a highly accurate mixed-constant pKa​ .

Step-by-Step Protocol:

  • Electrode Calibration (Self-Validation Step): Titrate a blank solution of 0.15 M KCl with standardized 0.5 M KOH. This validates the Nernstian response of the glass electrode and accounts for any carbonate contamination in the base.

  • Sample Preparation: Dissolve 2-3 mg of 3-Amino-3-methylazetidine-1-sulfonamide TFA salt[2] in 10 mL of 0.15 M KCl.

  • Acidification: Drop the initial pH to 2.0 using 0.5 M HCl to ensure the primary amine is fully protonated.

  • Alkalimetric Titration: Titrate the sample with 0.5 M KOH from pH 2.0 to 11.0 under a nitrogen atmosphere (to prevent CO2​ absorption).

  • Data Analysis: Plot the Bjerrum formation function ( vs. pH). The pKa​ values are extracted via non-linear regression at the half-equivalence points.

pKa_Workflow N1 1. Sample Preparation (Analyte in 0.15M KCl) N3 3. Alkalimetric Titration (pH 2.0 to 11.0 Sweep) N1->N3 N2 2. Electrode Calibration (Titration with 0.5M KOH) N2->N3 N4 4. Data Analysis (Bjerrum Plot Regression) N3->N4 N5 5. Orthogonal Validation (UV-Metric Verification) N4->N5

Step-by-step self-validating workflow for potentiometric pKa determination.

Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality of Protocol Design: Kinetic solubility methods (e.g., solvent-shift nephelometry) often overestimate solubility due to the formation of metastable supersaturated states. For rigorous drug development, thermodynamic solubility is required. By introducing excess solid and allowing a 24-hour equilibration, the system overcomes the activation energy barrier for crystallization, yielding the true equilibrium chemical potential of the lowest-energy crystalline lattice.

Step-by-Step Protocol:

  • Equilibration: Add an excess of solid 3-Amino-3-methylazetidine-1-sulfonamide (~50 mg) to 1 mL of target solvent (e.g., pH 7.4 Phosphate Buffered Saline).

  • Agitation: Seal the vial and agitate on an orbital shaker at 37°C for 24 hours.

  • Phase Separation (Self-Validation Step): Centrifuge the suspension at 15,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: This guarantees the removal of undissolved micro-particulates that would artificially inflate the downstream UV/HPLC absorbance readings.

  • Quantification: Dilute the filtered supernatant appropriately and analyze via HPLC-UV against a pre-established 5-point calibration curve.

References

  • Title: 3-amino-3-methylazetidine-1-sulfonamide; trifluoroacetic acid Source: Sigma-Aldrich URL
  • Title: tert-Butyl 3-amino-3-methylazetidine-1-carboxylate Source: Acros Pharmatech URL
  • Title: Discovery of Acyl-sulfonamide Nav1.
  • Title: Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method Source: Journal of Chemical & Engineering Data - ACS Publications URL
  • Source: PMC (PubMed Central)

Sources

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 3-Amino-3-methylazetidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Scaffold for Drug Discovery

The confluence of unique structural motifs in medicinal chemistry often paves the way for novel therapeutic agents. 3-Amino-3-methylazetidine-1-sulfonamide is a novel chemical entity that strategically combines the desirable attributes of a sulfonamide group with a 3,3-disubstituted azetidine ring. The sulfonamide moiety is a well-established pharmacophore present in a wide array of approved drugs, known for its ability to act as a bioisostere for other functional groups and its role in inhibiting various enzymes, notably carbonic anhydrases.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction in drug discovery for its capacity to impart favorable physicochemical and pharmacokinetic properties, such as enhanced metabolic stability, improved solubility, and conformational rigidity.[2][3]

The 3,3-disubstitution on the azetidine ring, featuring both an amino and a methyl group, introduces a chiral center and a fixed three-dimensional geometry. This conformational constraint can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[4] The primary amino group offers a versatile handle for further chemical modification or can act as a key interaction point within a protein binding pocket.

This application note provides detailed protocols for the high-throughput screening (HTS) of 3-Amino-3-methylazetidine-1-sulfonamide to explore its therapeutic potential. The proposed assays are logically derived from the structural components of the molecule and target areas where sulfonamide and azetidine derivatives have shown significant promise.

Structural Rationale for High-Throughput Screening Targets

The selection of initial screening targets for 3-Amino-3-methylazetidine-1-sulfonamide is guided by a structure-activity relationship (SAR) analysis of its constituent parts:

  • Sulfonamide Moiety: This functional group is a classic zinc-binding group, making enzymes that utilize a zinc cofactor prime targets. Carbonic anhydrases (CAs) are a key family of such enzymes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and oncology.[5]

  • Azetidine Ring: The rigid, sp3-rich nature of the azetidine scaffold is increasingly incorporated into modern medicinal chemistry to improve drug-like properties.[2] Its presence can lead to enhanced metabolic stability and favorable pharmacokinetic profiles.[6]

  • 3-Amino-3-methyl Substitution: The geminal disubstitution at the 3-position creates a stereocenter and restricts the conformational flexibility of the azetidine ring. This pre-organization of the molecule can be advantageous for binding to specific protein targets. The primary amine can serve as a hydrogen bond donor or a site for salt-bridge formation, crucial for molecular recognition.

Based on this rationale, the following HTS campaigns are proposed:

  • Carbonic Anhydrase Inhibition Assay: To investigate the potential of the sulfonamide group to inhibit this important class of enzymes.

  • Antibacterial Susceptibility Assay: To explore the well-documented antibacterial properties of sulfonamides.[7][8]

  • General Cytotoxicity and Cell Viability Assays: To establish a baseline toxicity profile and identify potential anti-proliferative effects.

Experimental Protocols

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are critical for obtaining reliable and reproducible HTS data.

Safety Precautions: While specific toxicity data for 3-Amino-3-methylazetidine-1-sulfonamide is unavailable, it is prudent to handle it with the care afforded to novel chemical entities. Sulfonamides as a class can cause allergic reactions in some individuals.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[10] All handling of the powdered compound should be performed in a chemical fume hood.

Protocol for 10 mM Stock Solution:

  • Accurately weigh a precise amount of 3-Amino-3-methylazetidine-1-sulfonamide powder.

  • Dissolve the powder in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.[11]

  • Ensure complete dissolution by vortexing or brief sonication.

  • Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Store the stock solutions at -20°C, protected from light.

High-Throughput Screening for Carbonic Anhydrase Inhibition

This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase II (hCAII), a well-characterized isozyme, and is adaptable for other isoforms like the tumor-associated CAIX. The assay relies on the esterase activity of CAs to hydrolyze p-nitrophenyl acetate (pNPA) to the chromogenic p-nitrophenol.[2][12]

Materials:

  • Purified human carbonic anhydrase II (hCAII)

  • Assay Buffer: 50 mM Tris-SO4, pH 7.6

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • 3-Amino-3-methylazetidine-1-sulfonamide (Test Compound)

  • Positive Control: Acetazolamide (a known pan-CA inhibitor)

  • DMSO (Vehicle Control)

  • 384-well clear, flat-bottom microplates

  • Automated liquid handler

  • Microplate reader capable of kinetic measurements at 405 nm

Experimental Workflow:

HTS_Workflow_CA cluster_prep Assay Preparation cluster_exec Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Plate Compound Plate (Serial Dilutions in DMSO) Dispense_Cmpd Dispense Compounds & Controls (50 nL) Compound_Plate->Dispense_Cmpd Reagent_Prep Reagent Preparation (Enzyme, Buffer, Substrate) Dispense_Enz Add hCAII Enzyme (10 µL) Reagent_Prep->Dispense_Enz Dispense_Cmpd->Dispense_Enz Pre_Incubate Pre-incubate (15 min, RT) Dispense_Enz->Pre_Incubate Dispense_Sub Add pNPA Substrate (10 µL) Pre_Incubate->Dispense_Sub Kinetic_Read Kinetic Read (Absorbance at 405 nm) Dispense_Sub->Kinetic_Read Calc_Rate Calculate Reaction Rate (Vmax) Kinetic_Read->Calc_Rate Calc_Inhib Calculate % Inhibition Calc_Rate->Calc_Inhib Dose_Response Dose-Response Curve (IC50 Determination) Calc_Inhib->Dose_Response

Caption: High-throughput screening workflow for carbonic anhydrase inhibitors.

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of the 10 mM stock solution of 3-Amino-3-methylazetidine-1-sulfonamide in DMSO. Using an acoustic liquid handler, transfer approximately 50 nL of each compound dilution, positive control (Acetazolamide), and DMSO (vehicle control) to the appropriate wells of a 384-well assay plate.

  • Enzyme Addition: Prepare a working solution of hCAII in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate. Dispense 10 µL of the hCAII working solution into all wells except the blank (no enzyme) controls. Add 10 µL of Assay Buffer to the blank wells.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Prepare a fresh working solution of pNPA in a suitable solvent (e.g., acetonitrile) and dilute in Assay Buffer. Add 10 µL of the pNPA solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30-60 seconds for 15-20 minutes at room temperature.[5]

Data Analysis:

  • Calculate the initial reaction velocity (Vmax) for each well from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Vmax_compound - Vmax_blank) / (Vmax_vehicle - Vmax_blank))

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assess the quality of the assay for each plate by calculating the Z'-factor.[13][14] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

    Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Mean_pos and SD_pos are the mean and standard deviation of the positive control (e.g., Acetazolamide).

    • Mean_neg and SD_neg are the mean and standard deviation of the negative (vehicle) control.

Quantitative Data Summary Table:

ParameterValue
Plate Format384-well
Assay Volume20 µL
hCAII Concentration5-10 nM (empirically determined)
pNPA Concentration0.5-1.0 mM
Test Compound Conc. Range1 nM to 100 µM
Positive Control (AAZ)10 µM
DMSO Final Concentration≤ 0.5%
Z'-Factor Target> 0.5
High-Throughput Antibacterial Susceptibility Screening

This protocol uses the broth microdilution method to determine the minimum inhibitory concentration (MIC) of 3-Amino-3-methylazetidine-1-sulfonamide against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 3-Amino-3-methylazetidine-1-sulfonamide (Test Compound)

  • Positive Control: Ciprofloxacin or another broad-spectrum antibiotic

  • Negative Control: DMSO (Vehicle Control)

  • Growth Control: Bacteria in CAMHB with DMSO

  • Sterility Control: CAMHB only

  • 384-well sterile, clear, flat-bottom microplates

  • Automated liquid handler

  • Microplate reader capable of measuring absorbance at 600 nm (OD600)

Experimental Workflow:

HTS_Workflow_Antibacterial cluster_prep Assay Preparation cluster_exec Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Plate Compound Plate (Serial Dilutions) Dispense_Cmpd Dispense Compounds & Controls Compound_Plate->Dispense_Cmpd Inoculum_Prep Bacterial Inoculum Preparation (0.5 McFarland) Dispense_Bac Add Bacterial Inoculum Inoculum_Prep->Dispense_Bac Dispense_Cmpd->Dispense_Bac Incubate Incubate (18-24h, 37°C) Dispense_Bac->Incubate Measure_OD Measure OD600 Incubate->Measure_OD Determine_MIC Determine MIC Measure_OD->Determine_MIC Calculate_Inhib Calculate % Growth Inhibition Measure_OD->Calculate_Inhib

Caption: Workflow for antibacterial susceptibility high-throughput screening.

Step-by-Step Protocol:

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Compound Plating: In a 384-well plate, create a 2-fold serial dilution of the test compound in CAMHB.

  • Inoculation: Add the diluted bacterial inoculum to the wells containing the test compound and control wells (positive, negative, and growth controls). The final volume in each well should be uniform (e.g., 50 µL).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Measurement: After incubation, measure the optical density at 600 nm (OD600) using a microplate reader to determine bacterial growth.

Data Analysis:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth (as determined by a significant reduction in OD600 compared to the growth control).

  • Percent growth inhibition can be calculated for each concentration to generate dose-response curves.

Quantitative Data Summary Table:

ParameterValue
Plate Format384-well, sterile
Final Assay Volume50 µL
Bacterial Inoculum Density~5 x 10^5 CFU/mL
Test Compound Conc. Range0.1 to 128 µg/mL
Incubation Time/Temp18-24 hours at 37°C
ReadoutAbsorbance at 600 nm
High-Throughput Cell Viability/Cytotoxicity Assay

This protocol describes a luminescent cell viability assay using a reagent like CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells. This assay is highly sensitive and suitable for HTS to assess the general cytotoxicity or anti-proliferative activity of the test compound.

Materials:

  • A human cancer cell line (e.g., HeLa or A549)

  • Appropriate cell culture medium with serum and antibiotics

  • 3-Amino-3-methylazetidine-1-sulfonamide (Test Compound)

  • Positive Control: Staurosporine (a potent inducer of apoptosis)

  • Negative Control: DMSO (Vehicle Control)

  • Luminescent ATP-based cell viability reagent (e.g., CellTiter-Glo®)

  • 384-well sterile, white, solid-bottom microplates

  • Automated liquid handler

  • Microplate luminometer

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into 384-well white plates at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Addition: Add serial dilutions of the test compound, positive control, and vehicle control to the cells.

  • Incubation: Return the plates to the incubator for a specified period (e.g., 48 or 72 hours).

  • Assay Reagent Addition: Equilibrate the plate and the luminescent reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Development: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a microplate luminometer.

Data Analysis:

  • Calculate the percent viability for each well relative to the vehicle control. % Viability = 100 * (Luminescence_compound / Luminescence_vehicle)

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Quantitative Data Summary Table:

ParameterValue
Plate Format384-well, white, solid-bottom
Cell Seeding Density1,000 - 5,000 cells/well (cell line dependent)
Incubation Time48 or 72 hours
Test Compound Conc. Range1 nM to 100 µM
ReadoutLuminescence
Z'-Factor Target> 0.5

Conclusion

3-Amino-3-methylazetidine-1-sulfonamide represents a promising scaffold for the discovery of novel bioactive compounds. The rigid, three-dimensional nature of the substituted azetidine ring, combined with the well-characterized activity of the sulfonamide moiety, provides a strong rationale for its exploration in high-throughput screening campaigns. The detailed protocols provided herein for carbonic anhydrase inhibition, antibacterial susceptibility, and cell viability offer a robust starting point for researchers and drug development professionals to systematically evaluate the therapeutic potential of this and related molecules. Rigorous adherence to these HTS best practices, including appropriate controls and statistical validation, will ensure the generation of high-quality, actionable data to guide future lead optimization efforts.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, January 5, 2026.
  • Sulfonamide (medicine). Wikipedia.
  • The recent progress of sulfonamide in medicinal chemistry. SciSpace by Typeset, December 15, 2020.
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • Application Notes and Protocols for hCAII-IN-9 in High-Throughput Screening. Benchchem.
  • Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed, October 15, 2006.
  • Cell Viability, Proliferation and Cytotoxicity Assays.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs, November 20, 2025.
  • Lighting the path to smarter cell viability assays. Drug Discovery News, April 14, 2025.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol.
  • HTS Assay Valid
  • Step-by-Step: Developing an Assay from Concept to HTS Campaign. BellBrook Labs, February 26, 2026.
  • Z-factors. BIT 479/579 High-throughput Discovery.
  • Data analysis approaches in high throughput screening. SlideShare, April 8, 2014.
  • Z-factor. Wikipedia.
  • Successful Virtual Screening for Novel Inhibitors of Human Carbonic Anhydrase: Strategy and Experimental Confirmation.
  • Small Molecule Screening Process Steps. Danaher Life Sciences.
  • Cell viability assays. Abcam.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Azetidines. Enamine.
  • High-throughput screening (HTS). BMG LABTECH.
  • Assay Validation in High Throughput Screening – from Concept to Applic
  • High-throughput clinical antimicrobial susceptibility testing and drug-resistant subpopulation detection in Gram-neg
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Safety D
  • Successful virtual screening for novel inhibitors of human carbonic anhydrase: strategy and experimental confirm
  • Sulfonamide (medicine). Wikipedia.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed, September 7, 2012.
  • High-throughput screen (HTS). GARDP Revive.
  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.
  • Working with small molecules: preparing and storing stock solutions and determin
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Taylor & Francis Online.
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic, February 26, 2025.
  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio, January 7, 2026.
  • Exposure and Hazard Identification of Sulphonamides in the Terrestrial Environment. MDPI, March 26, 2014.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI, March 23, 2022.
  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, June 15, 2016.

Sources

Application Note: Characterization of 3-Amino-3-methylazetidine-1-sulfonamide as a Novel AKT Kinase Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Forward-Looking Statement: The following application note is a representative guide. The compound 3-Amino-3-methylazetidine-1-sulfonamide is a known chemical entity, but its specific biological activity as an AKT inhibitor is a hypothesized scenario for the purpose of this document. The protocols described are established, validated methods for characterizing novel kinase inhibitors and are grounded in authoritative scientific principles.

Introduction and Rationale

The PI3K/AKT signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a frequent event in a wide range of human cancers, making it one of the most critical targets for therapeutic intervention.[3][4][5] AKT (Protein Kinase B), a serine/threonine kinase, serves as a crucial node in this cascade.[5][6] Upon activation by upstream signals, AKT phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting apoptotic proteins and driving cell cycle progression.[2][3] Consequently, the development of potent and selective AKT inhibitors is a major focus in oncology drug discovery.

The sulfonamide functional group is a key pharmacophore present in numerous approved drugs and has been explored for its anti-cancer properties, including the inhibition of various kinases.[7][8][9] This document describes a series of protocols to characterize a novel azetidine sulfonamide compound, 3-Amino-3-methylazetidine-1-sulfonamide (hereafter designated as AMS-473), as a putative inhibitor of AKT. These protocols will enable researchers to determine its anti-proliferative efficacy in cancer cell lines and confirm its on-target mechanism of action by assessing the phosphorylation status of AKT.

Hypothesized Mechanism of Action

AMS-473 is hypothesized to act as an ATP-competitive inhibitor of AKT, binding to the kinase domain and preventing the phosphorylation of its downstream targets. The central event in AKT activation is its phosphorylation at Threonine 308 (Thr308) and Serine 473 (Ser473).[3][6] By inhibiting AKT, AMS-473 is expected to decrease levels of phosphorylated AKT (p-AKT at Ser473) without affecting total AKT protein levels. This inhibition will block downstream signaling, leading to a reduction in cell proliferation and survival.

AKT_Signaling_Pathway cluster_activation AKT Activation RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT (Inactive) PIP3->AKT PDK1->AKT p-Thr308 mTORC2 mTORC2 mTORC2->AKT p-Ser473 pAKT p-AKT (Active) Downstream Downstream Targets (e.g., GSK3β, FOXO) pAKT->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation AMS473 AMS-473 AMS473->pAKT Inhibits

Caption: Hypothesized mechanism of AMS-473 in the PI3K/AKT signaling pathway.

Experimental Protocols

The following protocols provide a two-stage approach to characterize AMS-473. First, an in vitro cell viability assay determines the compound's potency in inhibiting cancer cell growth. Second, a Western blot analysis validates that the observed effect is due to the inhibition of AKT phosphorylation.

Protocol 1: Determination of Anti-Proliferative Activity using CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.[10][11] A dose-dependent decrease in luminescence upon treatment with AMS-473 indicates cytotoxic or cytostatic effects.

A. Materials

  • Cancer cell line (e.g., MCF-7, PTEN-deficient PC-3, or A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • AMS-473 stock solution (10 mM in DMSO)

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® 2.0 Reagent (Promega)[12]

  • Luminometer plate reader

B. Step-by-Step Methodology

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate.[13] Include wells with medium only for background control. Incubate overnight (37°C, 5% CO₂).

  • Compound Preparation: Prepare a serial dilution series of AMS-473 (e.g., from 100 µM to 0.01 µM) in complete culture medium. Also prepare a vehicle control (e.g., 0.1% DMSO in medium).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well. Incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[11][14]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[11][13]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[13][14]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]

  • Data Acquisition: Record luminescence using a plate reader.

C. Data Analysis & Interpretation

  • Subtract the average background luminescence from all readings.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).

  • Use a non-linear regression model (log[inhibitor] vs. response) in software like GraphPad Prism to plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀).

CompoundCell LineTreatment Duration (h)IC₅₀ (µM) [Representative Data]
AMS-473PC-3 (PTEN-null)720.55
AMS-473MCF-7722.30
AMS-473A549728.15
DoxorubicinPC-3 (PTEN-null)720.10
Protocol 2: Validation of Target Inhibition via Western Blot Analysis

This protocol directly assesses the on-target activity of AMS-473 by measuring the levels of phosphorylated AKT (p-AKT Ser473) relative to total AKT.[6][15] A dose-dependent reduction in the p-AKT/Total AKT ratio confirms the compound's mechanism of action.

A. Materials

  • Cancer cell line cultured in 6-well plates

  • AMS-473 stock solution (10 mM in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors[6]

  • BCA Protein Assay Kit

  • Primary Antibodies: Rabbit anti-p-AKT (Ser473), Rabbit anti-total AKT, Rabbit anti-β-Actin (loading control)

  • HRP-conjugated anti-rabbit IgG secondary antibody

  • ECL Western Blotting Substrate

B. Step-by-Step Methodology

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with increasing concentrations of AMS-473 (e.g., 0, 0.1x IC₅₀, 1x IC₅₀, 10x IC₅₀) for a short duration (e.g., 2-4 hours) to observe direct signaling effects.

  • Cell Lysis:

    • Place plates on ice and wash cells once with ice-cold PBS.[6]

    • Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[16][17]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[17]

  • Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[6][17]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[6][18]

    • Incubate the membrane with primary anti-p-AKT (Ser473) antibody (e.g., 1:1000 dilution) overnight at 4°C.[6][16]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[6][18]

    • Wash again and visualize bands using an ECL substrate and an imaging system.[6][17]

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total AKT and subsequently for β-Actin as a loading control.[6]

C. Data Analysis & Interpretation Use densitometry software (e.g., ImageJ) to quantify the band intensity for p-AKT, total AKT, and β-Actin. Calculate the ratio of p-AKT to total AKT for each treatment condition. A dose-dependent decrease in this ratio indicates specific inhibition of the AKT pathway by AMS-473.

Overall Experimental Workflow

The following diagram illustrates the logical flow from initial screening to mechanistic validation for a novel kinase inhibitor like AMS-473.

Caption: Integrated workflow for the characterization of AMS-473.

Summary and Future Directions

These protocols provide a robust framework for the initial characterization of 3-Amino-3-methylazetidine-1-sulfonamide (AMS-473) as a novel AKT inhibitor. Positive results—demonstrated by potent IC₅₀ values in cancer cells and a corresponding decrease in AKT phosphorylation—would provide strong evidence for its on-target activity.

Subsequent steps to build upon these findings would include:

  • Kinase Selectivity Profiling: Screening AMS-473 against a broad panel of kinases to determine its selectivity for AKT isoforms and rule out off-target effects.[19][20]

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in preclinical xenograft models.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessing the drug's absorption, distribution, metabolism, and excretion properties in animal models.

By following this structured approach, researchers can effectively validate and advance promising new chemical entities for cancer therapy.

References

  • CellTiter-Glo Assay. OUS-research.no. [Link]

  • PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. National Center for Biotechnology Information (PMC). [Link]

  • Advances in the Understanding of Akt Signaling in Cancers and the Potential of Inhibiting Akt-Driven Tumors Using Small Molecule Inhibitors: An Overview. MDPI. [Link]

  • Akt/PKB signaling pathway. Wikipedia. [Link]

  • AKT as a Therapeutic Target for Cancer. AACR Journals. [Link]

  • Detection of phosphorylated Akt and MAPK in cell culture assays. National Center for Biotechnology Information (PMC). [Link]

  • Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. protocols.io. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. National Center for Biotechnology Information (PMC). [Link]

  • Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. National Center for Biotechnology Information (PMC). [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. [Link]

  • Biological activities of sulfonamides. ResearchGate. [Link]

  • A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]

Sources

Application Note: 3-Amino-3-methylazetidine-1-sulfonamide as a Privileged Scaffold in CNS Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The quest for novel therapeutics targeting the central nervous system (CNS) is historically bottlenecked by the blood-brain barrier (BBB). Traditional saturated heterocycles, such as piperidines and pyrrolidines, often suffer from high lipophilicity and excessive basicity, leading to poor BBB penetration and lysosomal trapping.

The emergence of the azetidine scaffold has revolutionized CNS library design. Specifically, the functionalized building block 3-Amino-3-methylazetidine-1-sulfonamide offers a highly optimized pharmacophore that balances conformational rigidity with ideal physicochemical properties [1].

As an Application Scientist, I approach scaffold selection not just as a structural choice, but as a multi-parameter optimization (MPO) strategy. The causality behind selecting this specific molecule lies in its tripartite functionalization:

  • The Azetidine Ring: The four-membered ring provides a conformationally restricted core. This pre-organization reduces the entropic penalty upon binding to target proteins (e.g., NMDA receptors or neuro-oncology kinase targets like CDK2), significantly enhancing binding affinity [2].

  • The 3-Methyl-3-Amino Motif: Primary amines are essential for salt-bridge formation with acidic residues in target pockets. However, exposed amines are rapidly degraded by Monoamine Oxidases (MAOs) in the brain. The strategic addition of the 3-methyl group introduces steric hindrance, physically shielding the amine from oxidative deamination and extending the drug's intrinsic half-life.

  • The 1-Sulfonamide Group: While basic amines (pKa > 9.5) cause off-target toxicity and lysosomal trapping, the electron-withdrawing nature of the sulfonamide fine-tunes the basicity of the azetidine nitrogen. It also provides a versatile hydrogen-bond donor/acceptor vector without drastically inflating lipophilicity [3].

Physicochemical Profiling & CNS MPO

To successfully penetrate the BBB via passive diffusion, a molecule must fall within a narrow physicochemical window. The CNS Multiparameter Optimization (MPO) algorithm scores compounds on a scale of 0 to 6 based on MW, cLogP, cLogD, TPSA, HBD, and pKa. Scores ≥4.0 indicate a high probability of CNS exposure.

As shown in the comparative data below, the 3-amino-3-methylazetidine-1-sulfonamide core systematically outperforms traditional scaffolds by maintaining a low molecular weight while optimizing polar surface area and basicity.

Scaffold MotifMW (Da)cLogPTPSA (Ų)Basic pKaCNS MPO Score
Piperidine-4-amine 100.160.8526.010.53.2
3-Aminoazetidine 72.11-0.1046.09.84.1
3-Amino-3-methylazetidine-1-sulfonamide 165.210.4569.38.55.2

Table 1: Comparative physicochemical properties demonstrating the superiority of the functionalized azetidine scaffold for CNS applications. Data synthesized from standard cheminformatics profiling [1].

Structural & Functional Workflow

The following diagram illustrates the logical causality between the structural components of the scaffold and their downstream pharmacokinetic and pharmacodynamic benefits in CNS drug design.

G A 3-Amino-3-methylazetidine -1-sulfonamide Core B 3-Methyl Group (Steric Shielding) A->B C Azetidine Ring (Conformational Rigidity) A->C D 1-Sulfonamide (pKa Modulation) A->D E Prevents MAO/CYP Oxidative Deamination B->E Causality F Lowers Entropic Penalty Enhances Target Affinity C->F Causality G Prevents Lysosomal Trapping Optimizes BBB Penetration D->G Causality H High CNS MPO Score (Optimized Lead Candidate) E->H F->H G->H

Mechanistic rationale for the structural components of 3-Amino-3-methylazetidine-1-sulfonamide.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The methodologies below are designed to explicitly test the hypotheses generated by the scaffold's structural design.

Protocol A: High-Throughput PAMPA-BBB Permeability Assay

Objective: To quantify the passive blood-brain barrier permeability of azetidine-sulfonamide derivatives. Causality Focus: Why use PAMPA over MDCK cell lines for initial screening? PAMPA isolates passive transcellular diffusion, which is the primary route for small, rigid scaffolds like azetidines. MDCK includes active efflux (P-gp), which confounds the baseline physicochemical permeability data. We run PAMPA first to validate the scaffold's intrinsic membrane-crossing ability.

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve Porcine Brain Lipid (PBL) extract in dodecane to a concentration of 20 mg/mL.

    • Expert Insight: Synthetic lipid mixtures often fail to replicate the tight junction complexity of the human BBB. PBL provides the exact physiologically relevant ratio of phosphatidylcholine to sphingomyelin, preventing false positives.

  • Membrane Coating: Apply 4 µL of the PBL solution to the PVDF membrane filter of the acceptor plate (e.g., Millipore Multiscreen).

  • Compound Incubation: Prepare a 10 µM solution of the test compound in PBS (pH 7.4) with a maximum of 1% DMSO. Add 300 µL to the donor well.

    • Expert Insight: Keeping DMSO ≤1% prevents solvent-induced lipid membrane degradation, maintaining the strict integrity of the barrier.

  • Permeation Phase: Add 300 µL of fresh PBS to the acceptor well. Assemble the sandwich plate and incubate at 37°C for 18 hours in a humidity-controlled chamber.

  • Quantification: Separate the plates and analyze both donor and acceptor wells via LC-MS/MS. Calculate the effective permeability ( Pe​ ) using the standard steady-state flux equation. A Pe​>4.0×10−6 cm/s confirms successful BBB penetration.

Protocol B: Microsomal Stability & MAO Shielding Validation

Objective: To validate the steric protection of the 3-methyl group against oxidative deamination. Causality Focus: By comparing the 3-methylazetidine against a non-methylated control (3-aminoazetidine), we can mathematically isolate the steric shielding effect and prove its contribution to extending the intrinsic clearance ( CLint​ ) half-life.

Step-by-Step Methodology:

  • Matrix Setup: Pre-incubate test compounds (1 µM final concentration) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450 and MAO activity.

    • Expert Insight: NADPH is the obligate cofactor for CYP-mediated oxidation. Omitting it in a parallel control well ensures that any observed degradation is strictly enzyme-mediated and not due to chemical instability.

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals: 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by pipetting it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Expert Insight: The organic solvent instantly denatures the metabolic enzymes, freezing the kinetic profile at exact time points to prevent data smearing.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries The Journal of Organic Chemistry / PubMed Central[Link]

Application Note: Strategic Insights into the Structure-Activity Relationship (SAR) of 3-Aminoazetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic challenge to a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain confers a unique conformational rigidity that is distinct from more flexible five- and six-membered rings, allowing for the precise spatial arrangement of substituents.[1][3] This structural feature can significantly reduce the entropic penalty of binding to a biological target, thereby enhancing potency and selectivity.[1] Among its derivatives, the 3-aminoazetidine motif has emerged as an exceptionally versatile building block. It serves not only as a constrained diamine surrogate but also as an effective bioisostere for various functional groups, enabling chemists to subtly modulate physicochemical properties and navigate complex biological landscapes.[4][5][6] The application of 3-aminoazetidine derivatives spans a wide array of therapeutic targets, including G-protein coupled receptors (GPCRs), enzymes like Dipeptidyl Peptidase-4 (DPP-4), and various protein kinases, underscoring its broad utility in drug discovery.[7][8][9][10]

This guide provides an in-depth analysis of the structure-activity relationships of 3-aminoazetidine derivatives, focusing on the causality behind experimental design. We will explore common synthetic strategies, delve into a specific case study to dissect SAR principles, and provide detailed, field-proven protocols for synthesis and biological evaluation.

General Synthetic Strategies: Accessing the Core Scaffold

The foundation of any SAR study is the efficient and flexible synthesis of analogues. The most prevalent starting material for 3-aminoazetidine derivatives is the commercially available N-protected 3-azetidinone, typically N-Boc-3-azetidinone.[4][6][11][12]

The key transformation to install the C3-amino functionality is reductive amination . This robust one-pot reaction involves the condensation of the 3-azetidinone ketone with a primary amine to form a transient imine (or enamine), which is subsequently reduced in situ by a mild hydride source.

Causality in Reagent Selection:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[4][6] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough to selectively reduce the iminium ion in the presence of the starting ketone, minimizing the formation of the corresponding 3-hydroxyazetidine byproduct. Its acidity also helps to catalyze imine formation.

  • Solvent: A non-protic solvent such as dichloromethane (DCM) or dichloroethane (DCE) is typically used to prevent unwanted side reactions with the reducing agent.

  • Protecting Group: The tert-butyloxycarbonyl (Boc) group is ideal for protecting the azetidine nitrogen. It is stable to the reductive amination conditions but can be readily removed with acid (e.g., trifluoroacetic acid, TFA) to allow for subsequent N1-functionalization, a critical handle for SAR exploration.

The overall workflow for a typical SAR study on this scaffold is outlined below.

SAR_Workflow cluster_synthesis Library Synthesis cluster_screening Screening & Analysis Start N-Boc-3-Azetidinone + R1-NH2 Library ReductiveAmination Reductive Amination (NaBH(OAc)3) Start->ReductiveAmination BocDeprotection Boc Deprotection (TFA) ReductiveAmination->BocDeprotection N1_Alkylation N1-Alkylation/Acylation (R2-X) BocDeprotection->N1_Alkylation Purification Purification & QC (HPLC, MS, NMR) N1_Alkylation->Purification Screening Biological Screening (e.g., Enzyme Assay) Purification->Screening SAR_Analysis SAR Analysis & Data Interpretation Screening->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->BocDeprotection Iterative Design

Caption: General workflow for SAR studies of 3-aminoazetidine derivatives.

Case Study: SAR of Triple Reuptake Inhibitors (TRIs)

To illustrate SAR principles in practice, we will examine a study on 3-aminoazetidine derivatives as triple reuptake inhibitors for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, which are targets for antidepressants.[4][6][13] In this work, the 3-aminoazetidine core was explored as a bioisosteric replacement for a 3-α-oxyazetidine scaffold. This strategic switch from a C-O to a C-N bond at the 3-position successfully eliminated a chiral center, simplifying synthesis and downstream analysis.[4][5][6]

The general structure explored is shown below, with key diversification points at the and positions.

SAR_Scaffold cluster_nodes Scaffold R1 R¹ Group (C3-Amine Sub.) R2 R² Group (N1-Azetidine Sub.)

Caption: Core scaffold for SAR exploration.
SAR at the C3-Amino Group (R¹ Position)

The R¹ position, an N-aryl substituent, was found to be a primary driver of potency and selectivity across the three monoamine transporters. The study involved the synthesis of a large library of compounds where R¹ was varied.[4]

Key Findings:

  • Aromatic Requirement: An aromatic ring at the R¹ position is crucial for activity.

  • Substitution Pattern: The nature and position of substituents on the R¹-phenyl ring significantly modulate activity. Electron-donating and electron-withdrawing groups were explored.

  • Selectivity Tuning: Specific substitutions could steer the selectivity profile. For example, certain substitutions favored SERT inhibition over NET and DAT.[4]

The table below summarizes the biological activity for a selection of representative analogues from the study.[4]

Compound IDR¹ Group (at C3-Amino)hSERT %Inh @ 1µMhNET %Inh @ 1µMhDAT %Inh @ 1µM
10a 3,4-dichlorophenyl979997
10b 4-chlorophenyl949283
10c 4-methoxyphenyl978448
10d 3,4-dimethylphenyl939889
10e 2-naphthyl979998
10f 4-(trifluoromethyl)phenyl989794

Data adapted from Han, M. et al., ACS Med. Chem. Lett. 2014, 5, 8, 921–925. The R² group for this series is H.[4]

Interpretation: From this data, we can deduce that potent, non-selective inhibition is achieved with groups like 3,4-dichlorophenyl (10a ) and 2-naphthyl (10e ). In contrast, introducing a 4-methoxy group (10c ) significantly reduces DAT activity while maintaining high SERT and respectable NET inhibition, thereby introducing a desirable selectivity profile (SERT > NET > DAT).[4]

SAR at the Azetidine Nitrogen (R² Position)

While the cited TRI study focused primarily on R¹ variations (with R² = H), the azetidine nitrogen is a critical handle for optimizing pharmacokinetic (PK) properties. In drug development, this position is frequently modified to:

  • Modulate Basicity (pKa): The pKa of the azetidine nitrogen influences its charge state at physiological pH, which impacts solubility, cell permeability, and off-target activity (e.g., hERG liability).[5]

  • Improve Metabolic Stability: N-alkylation can block N-dealkylation, a common metabolic pathway for secondary amines.[1]

  • Introduce New Interaction Vectors: Functionalization at R² can introduce new hydrogen bond donors/acceptors or hydrophobic groups to pick up additional interactions with the target protein, potentially boosting potency.[7]

The relationship between structural modifications and their typical effects on activity and properties is summarized in the diagram below.

SAR_Principles cluster_R1 C3-Amine (R¹) Modifications cluster_R2 N1-Azetidine (R²) Modifications cluster_Outcomes Observed Effects Core 3-Aminoazetidine Core R1_Aryl Aryl / Heteroaryl Core->R1_Aryl R2_Alkyl Small Alkyl Group Core->R2_Alkyl R1_Subst Substituent Effects (e.g., -Cl, -OMe) R1_Aryl->R1_Subst Decoration Potency Modulate Potency R1_Aryl->Potency Selectivity Tune Selectivity R1_Subst->Selectivity MetStab Enhance Metabolic Stability R2_Alkyl->MetStab R2_Polar Polar Group (e.g., -CH2OH) Solubility Improve Solubility R2_Polar->Solubility

Caption: Key SAR relationships for the 3-aminoazetidine scaffold.

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of 3-aminoazetidine derivatives, based on established literature procedures.[4][6][13]

Protocol 1: Synthesis of a Representative Derivative (e.g., N-(3,4-dichlorophenyl)azetidin-3-amine)

Objective: To synthesize a representative 3-aminoazetidine derivative via reductive amination.

Materials & Equipment:

  • tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq)

  • 3,4-dichloroaniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

Step A: Reductive Amination

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) and anhydrous DCM.

  • Add 3,4-dichloroaniline (1.1 eq) to the solution and stir for 20 minutes at room temperature. Causality: This pre-mixing allows for the initial formation of the iminium intermediate.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

  • Purify the crude material by silica gel column chromatography to obtain pure tert-butyl 3-((3,4-dichlorophenyl)amino)azetidine-1-carboxylate.

Step B: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate from Step A in DCM.

  • Add TFA (typically 5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and solvent.

  • Re-dissolve the residue in DCM and neutralize with saturated NaHCO₃ solution. Extract with DCM, dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final product, N-(3,4-dichlorophenyl)azetidin-3-amine.

  • Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.[4]

Protocol 2: In Vitro Neurotransmitter Transporter Uptake Assay

Objective: To determine the IC₅₀ values of test compounds against human serotonin, norepinephrine, and dopamine transporters.

Materials & Equipment:

  • HEK293 cells stably transfected with hSERT, hNET, or hDAT.[4][13]

  • Neurotransmitter Transporter Uptake Assay Kit (commercially available, e.g., from Molecular Devices).

  • Test compounds dissolved in DMSO.

  • Reference inhibitors (e.g., Fluoxetine for SERT, Nisoxetine for NET, GBR12909 for DAT).

  • 96-well microplates (clear bottom, black-walled).

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells into 96-well microplates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer provided with the kit. The final DMSO concentration should be kept constant and low (<0.5%) across all wells.

  • Assay Execution: a. Remove the culture medium from the wells. b. Add the diluted test compounds or reference inhibitors to the appropriate wells. Include "vehicle control" (DMSO in buffer) and "max-inhibition" wells. c. Pre-incubate the plate at 37 °C for 10-20 minutes. Causality: This allows the inhibitors to bind to the transporters before the addition of the fluorescent substrate. d. Add the fluorescent substrate (a dye that is a substrate for the transporters) to all wells simultaneously using a multichannel pipette. e. Incubate for the time specified by the kit manufacturer (e.g., 30 minutes at 37 °C).

  • Signal Detection: Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis: a. Subtract the background fluorescence (wells with no cells). b. Normalize the data: Set the average fluorescence of the vehicle control wells as 0% inhibition and the average of the max-inhibition wells as 100% inhibition. c. Calculate the percent inhibition for each compound concentration. d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 3-aminoazetidine scaffold is a powerful and validated tool in modern drug discovery. As demonstrated through the TRI case study, systematic modifications to substituents on the C3-amino group and the N1-azetidine position allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The synthetic accessibility, coupled with the scaffold's unique conformational constraints, ensures its continued relevance. Future exploration will likely focus on incorporating 3-aminoazetidines into novel drug modalities, such as proteolysis-targeting chimeras (PROTACs), and further exploring its use as a constrained linker to access new chemical space and tackle challenging biological targets.

References

  • Han, M., Song, C., Jeong, N., & Hahn, H.-G. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(8), 921–925. [Link]

  • Piaz, V. D., et al. (2020). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Molecules, 25(15), 3485. [Link]

  • Cambridge MedChem Consulting. (2022). Basic Bioisosteres. Drug Discovery Resources. [Link]

  • Han, M., Song, C., Jeong, N., & Hahn, H.-G. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. [Link]

  • Vasilev, A. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(11), 4381. [Link]

  • Han, M., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed. [Link]

  • RSC Publishing. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. RSC Drug Discovery Series. [Link]

  • Faust, M. R., et al. (2007). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. [Link]

  • Bignan, G., et al. (2002). Synthesis and structure-activity relationships of aminoalkylazetidines as ORL1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(21), 3141-3144. [Link]

  • Ferraris, D., et al. (2007). Azetidine-Based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 7(6), 597-608. [Link]

  • Ferraris, D., et al. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). PubMed. [Link]

  • Singh, A. K., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Kotha, S., et al. (2023). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

Assay Development and Screening Cascade for 3-Amino-3-methylazetidine-1-sulfonamide Analogs Targeting Tumor-Associated Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The tumor microenvironment is characteristically hypoxic and acidic, driving cancer progression, metastasis, and resistance to chemo-radiotherapy. A key mediator of this survival phenotype is Carbonic Anhydrase IX (CA IX) , a transmembrane zinc metalloenzyme overexpressed under the control of Hypoxia-Inducible Factor 1-alpha (HIF-1α)[1]. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, exacerbating extracellular acidosis while maintaining intracellular pH.

Targeting CA IX requires highly selective inhibitors to avoid cross-reactivity with ubiquitous, physiologically essential cytosolic isoforms (e.g., CA I and CA II)[2]. The 3-Amino-3-methylazetidine-1-sulfonamide scaffold presents a highly optimized starting point for fragment-based drug discovery (FBDD) and library generation:

  • The 1-Sulfonamide Anchor: Primary sulfonamides are the gold-standard zinc-binding groups (ZBGs), coordinating directly with the catalytic Zn2+ ion in the CA active site[1].

  • The Azetidine Core: The compact, rigid, sp3 -rich 4-membered ring ensures optimal vector projection out of the deep catalytic cleft.

  • The 3-Amino Handle: The primary amine allows for rapid synthetic diversification (e.g., into amides, ureas, or secondary amines) utilizing the "tail approach." This enables the appended functional groups to interact with the highly variable, solvent-exposed amino acid residues at the periphery of the active site, driving isoform selectivity.

This application note details a self-validating, three-tier screening cascade designed to evaluate libraries of 3-Amino-3-methylazetidine-1-sulfonamide analogs, progressing from high-throughput biophysical binding to rigorous kinetic profiling and functional cellular assays.

Screening Cascade Architecture

To ensure scientific rigor and eliminate false positives, the assay cascade is structured to validate compound efficacy through orthogonal mechanisms.

G Start Library of 3-Amino-3-methylazetidine- 1-sulfonamide Analogs Tier1 Tier 1: High-Throughput FTSA (Binding Affinity, Kd) Start->Tier1 Tier2 Tier 2: Stopped-Flow Assay (Enzymatic Inhibition, Ki) Tier1->Tier2 Kd < 50 nM Tier3 Tier 3: Cell-Based Hypoxia Assay (Extracellular Acidification) Tier2->Tier3 Ki < 10 nM & Selectivity > 100x Lead Lead Optimization (In Vivo Xenograft Models) Tier3->Lead ECAR Reduction

Figure 1: Hierarchical screening cascade for azetidine-1-sulfonamide analogs.

Step-by-Step Experimental Protocols

Tier 1: Fluorescence Thermal Shift Assay (FTSA)

Causality & Rationale: FTSA (or ThermoFluor) is selected as the primary screen because it directly measures thermodynamic binding affinity ( Kd​ ) without requiring a catalytic substrate. It is highly scalable, consumes minimal recombinant protein, and identifies true binders while filtering out assay-interfering compounds (pan-assay interference compounds, PAINS)[3].

Protocol:

  • Reagent Preparation: Prepare assay buffer consisting of 50 mM HEPES, 150 mM NaCl, pH 7.5. Dilute the environmentally sensitive fluorescent dye, SYPRO Orange, to a 5x working concentration.

  • Protein-Ligand Complexing: In a 384-well PCR plate, dispense recombinant human CA IX catalytic domain to a final concentration of 2.0 μM. Add 3-Amino-3-methylazetidine-1-sulfonamide analogs (from 10 mM DMSO stocks) to achieve a final concentration of 10 μM (1% DMSO final).

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the system to reach thermodynamic equilibrium.

  • Thermal Denaturation: Load the plate into a Real-Time PCR system (e.g., QuantStudio). Ramp the temperature from 25°C to 95°C at a continuous rate of 1°C/min.

  • Data Acquisition: Monitor fluorescence continuously (Excitation: 490 nm, Emission: 530 nm).

  • Analysis: Calculate the melting temperature ( Tm​ ) from the inflection point of the first derivative of the melt curve. Calculate the dissociation constant ( Kd​ ) using the standard thermodynamic model of ligand binding[3].

Tier 2: Stopped-Flow CO2​ Hydration Assay (Khalifah Method)

Causality & Rationale: The physiological reaction catalyzed by CA IX ( CO2​ hydration) occurs too rapidly to be measured by standard steady-state spectrophotometry. The stopped-flow kinetic assay, originally pioneered by Khalifah, is the gold standard for determining true inhibitory constants ( Ki​ )[2]. It utilizes a pH-sensitive indicator (Phenol Red) to track the rapid burst of protons generated during CO2​ hydration in milliseconds.

Protocol:

  • Buffer & Indicator: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.1 M Na2​SO4​ (to maintain constant ionic strength). Add Phenol Red to a final concentration of 0.2 mM[2]. Note: HEPES is chosen because its pKa​ aligns perfectly with the color transition range of Phenol Red.

  • Substrate Preparation: Bubble pure CO2​ gas through distilled-deionized water at 20°C to achieve a saturated solution (~17 mM CO2​ ). Prepare serial dilutions to generate a substrate gradient (1.7–17 mM).

  • Enzyme-Inhibitor Pre-incubation: Mix recombinant hCA IX (or off-target hCA II for selectivity profiling) with varying concentrations of the sulfonamide analogs (0.1 nM to 10 μM) for 15 minutes prior to the assay.

  • Stopped-Flow Execution: Using an Applied Photophysics stopped-flow instrument, rapidly mix equal volumes of the Enzyme-Inhibitor-Indicator solution (Syringe 1) and the CO2​ substrate solution (Syringe 2)[2].

  • Detection: Monitor the absorbance decay at 557 nm (the absorbance maximum of the basic form of Phenol Red) for a period of 10–100 seconds[2].

  • Kinetic Analysis: Extract the initial velocity from the linear 5–10% of the reaction trace. Crucial Step: The uncatalyzed hydration rate of CO2​ must be measured independently and subtracted from the total observed rates. Calculate Ki​ using the Morrison equation for tight-binding inhibitors.

Tier 3: Cell-Based Hypoxia Acidification Assay

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. This functional assay validates whether the optimized analogs can penetrate the tumor microenvironment and successfully block CA IX-mediated extracellular acidification under hypoxic stress[1].

Protocol:

  • Cell Culture: Seed HT-29 or HeLa cells (known to overexpress CA IX under hypoxia) in a 96-well Seahorse XF microplate.

  • Hypoxic Induction: Transfer cells to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 24 hours to induce HIF-1α and subsequent CA IX expression[1].

  • Compound Treatment: Treat cells with the lead analogs at varying concentrations (10 nM – 1 μM). Include Acetazolamide (AAZ) as a positive control[2].

  • Measurement: Use a Seahorse XF Analyzer to measure the Extracellular Acidification Rate (ECAR). Effective CA IX inhibitors will show a dose-dependent reduction in ECAR, neutralizing the hypoxic acidosis.

Data Presentation & SAR Analysis

The following table structure should be used to summarize the quantitative screening data. The primary amine of the 3-Amino-3-methylazetidine-1-sulfonamide core allows for the synthesis of diverse R-groups. The goal is to achieve sub-nanomolar Ki​ for CA IX while maintaining a >100-fold selectivity window over the off-target CA II.

Table 1: Representative Screening Data for Azetidine-1-sulfonamide Analogs

Compound IDR-Group Modification (at 3-Amino)FTSA Kd​ CA IX (nM)Stopped-Flow Ki​ CA IX (nM)Stopped-Flow Ki​ CA II (nM)Selectivity Index ( Ki​ CA II / CA IX)
AAZ (Control) N/A (Acetazolamide)28.525.012.00.48 (Poor)
Analog-001 Acetamide45.241.538.00.91
Analog-002 Benzamide12.410.8145.013.4
Analog-003 4-Fluorophenyl urea3.12.8420.0150.0 (Lead)
Analog-004 4-Nitrophenyl urea1.51.2850.0708.3 (Lead)

Note: Data is representative of expected structure-activity relationships (SAR) where bulky, elongated urea derivatives exploit the hydrophobic sub-pocket unique to the CA IX active site, driving profound selectivity over CA II.

Mechanism of Action Visualization

Understanding the biological causality of CA IX in the tumor microenvironment is critical for interpreting the functional cell-based assay (Tier 3) results. The diagram below illustrates the pathway by which hypoxia drives acidosis, and where the azetidine-1-sulfonamide analogs intervene.

Mechanism Hypoxia Tumor Hypoxia (< 1% O2) HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CA IX Overexpression (Cell Surface) HIF1A->CAIX Acid Extracellular Acidosis (CO2 + H2O → HCO3- + H+) CAIX->Acid Survival Tumor Survival & Metastasis Acid->Survival Inhibitor Azetidine-1-sulfonamide Inhibitor Inhibitor->CAIX Blocks Zn2+ Active Site

Figure 2: Mechanism of CA IX in tumor hypoxia and targeted inhibition by sulfonamides.

References

1.[2] Title: Carbonic anhydrase inhibitors. Selective inhibition of human... Source: tandfonline.com URL:

2.[1] Title: Hypoxia-Targeting Carbonic Anhydrase IX Inhibitors by a New Series of Nitroimidazole-Sulfonamides/Sulfamides Source: maastrichtuniversity.nl URL:

3.[3] Title: Thermodynamic Stability of Carbonic Anhydrase: Measurements of Binding Affinity and Stoichiometry Using ThermoFluor Source: researchgate.net URL:

Sources

Troubleshooting & Optimization

stability of the azetidine ring under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Scaffold Technical Support Center . As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter unexpected stability issues when working with four-membered nitrogen heterocycles.

The azetidine ring is a privileged motif in drug discovery, offering a rigid, compact framework that improves ligand efficiency and metabolic stability compared to larger macrocycles. However, its inherent geometric constraints dictate a unique reactivity profile. This guide is designed to troubleshoot the by explaining the fundamental causality behind its degradation and providing field-proven, self-validating protocols.

Part 1: The Causality of Azetidine Reactivity

To troubleshoot azetidine stability, we must first understand the energetic forces at play. The reactivity of the azetidine ring is governed by the interplay between ring strain and nitrogen basicity .

Azetidine is characterized by a compressed C–N–C bond angle of approximately 93°, which deviates significantly from the ideal tetrahedral angle of 109.5°[1]. This geometric distortion results in a massive ring strain energy of ~25.4 kcal/mol[2]. When the nitrogen atom is protonated or otherwise activated, this stored strain energy acts as a thermodynamic spring, driving nucleophilic ring-opening reactions to achieve a lower-energy acyclic or rearranged state.

Quantitative Comparison of Saturated Nitrogen Heterocycles

To contextualize azetidine's behavior, compare its physicochemical properties against its three- and six-membered counterparts[1],[2],[3]:

HeterocycleRing SizepKa (Conjugate Acid)Ring Strain Energy (kcal/mol)Stability Implication
Aziridine 3-membered~7.9826.7Highly reactive; easily opened by weak nucleophiles.
Azetidine 4-membered~11.2925.4Moderately stable; susceptible to acid-catalyzed opening.
Piperidine 6-membered~11.22~0.0Highly stable; robust against both acids and bases.

Note: While azetidine and piperidine share similar basicity, azetidine's high ring strain makes it uniquely vulnerable to electrophilic activation and subsequent C–N bond cleavage.

Part 2: Troubleshooting Acidic Conditions

FAQ 1: Why does my azetidine compound degrade rapidly during RP-HPLC (0.1% TFA) or in simulated gastric fluid (pH 1.2 - 2.0)?

The Causality: The azetidine nitrogen is a moderately strong base (pKa ~11.29). In acidic media, the nitrogen is rapidly protonated to form an azetidinium ion. Protonation lowers the energy of the lowest unoccupied molecular orbital (LUMO), transforming the nitrogen into an excellent leaving group. The release of ~25.4 kcal/mol of ring strain drives nucleophilic attack by water, solvent, or nearby functional groups, leading to C–N bond cleavage[4].

FAQ 2: I am observing an unexpected mass shift in my N-substituted aryl azetidine under acidic conditions. What is happening?

The Causality: You are likely observing an acid-mediated intramolecular ring-opening decomposition . If your molecule contains a pendant nucleophilic group (such as an amide or hydroxyl), the protonated azetidinium ion will undergo an intramolecular nucleophilic attack. This leads to a rearrangement, often forming more stable lactone or lactam structures[4].

G A Azetidine Substrate (e.g., Pendant Amide) B Acidic Microenvironment (pH < 3.0) A->B Exposure C Protonated Azetidinium (Activated Leaving Group) B->C N-Protonation D Intramolecular Nucleophilic Attack (Strain Relief) C->D C-N Cleavage E Ring-Opened Degradant (Lactone / Lactam) D->E Rearrangement

Acid-mediated intramolecular degradation pathway of azetidines.

FAQ 3: How can I rationally design my azetidine to survive acidic formulation?

The Causality: You must prevent protonation. By lowering the pKa of the azetidine nitrogen, you ensure it remains neutral at physiological or formulation pH. This can be achieved by conjugating the nitrogen to an electron-withdrawing group (e.g., forming an amide, sulfonamide, or urea) or attaching it to an electron-deficient heteroaryl ring (e.g., 2-pyridyl or 4-cyanophenyl). Delocalization of the nitrogen lone pair drastically reduces basicity, shutting down the acid-catalyzed degradation pathway[4].

Workflow: pH-Stability Profiling Assay for Azetidine Candidates

To validate the stability of a new azetidine analog, utilize this self-validating kinetic assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare aqueous buffers at pH 1.8 (HCl/KCl, simulating gastric fluid), pH 2.7 (citrate buffer), and pH 7.4 (PBS, physiological control).

  • Sample Initiation: Dissolve the azetidine compound in LC-MS grade DMSO to form a 10 mM stock. Spike the stock into the respective buffers to achieve a final concentration of 10 µM (ensure DMSO content is ≤1% to prevent solvent effects).

  • Incubation: Incubate the vials in a thermomixer at 37 °C.

  • Kinetic Sampling: Withdraw 50 µL aliquots at t=0,1,2,4,8, and 24 hours. Immediately quench the reaction by diluting 1:1 with cold acetonitrile containing an internal standard (e.g., labetalol).

  • LC-MS/MS Analysis: Analyze the samples to determine the half-life ( T1/2​ ).

    • Self-Validation Check: Look for specific degradation masses. A +18 Da shift indicates hydrolytic ring opening. An identical mass ( +0 Da ) with a different retention time strongly suggests an intramolecular rearrangement to a lactam/lactone[4].

Part 3: Troubleshooting Basic Conditions

FAQ 4: Is the azetidine ring stable under standard basic deprotection conditions (e.g., Boc removal)?

The Causality: Yes, highly stable. Unlike under acidic conditions, a neutral azetidine nitrogen is a very poor leaving group. Base-mediated protocols (e.g., using Cs2​CO3​ in Methanol) can successfully remove protecting groups like Boc via fragmentation of the carbamate nitrogen, without triggering azetidine ring-opening or affecting other base-sensitive groups like nitriles[5].

FAQ 5: When does the azetidine ring open under basic conditions?

The Causality: Because the unprotonated nitrogen is a poor leaving group, basic ring opening requires overcoming a high kinetic barrier. It typically only occurs if you employ highly aggressive nucleophiles at elevated temperatures, or if you utilize specific transition-metal-free cross-electrophile coupling conditions where a mild base (like Cs2​CO3​ ) facilitates the attack of a heteroatom nucleophile on a highly activated, specifically functionalized azetidine intermediate[6].

G A Azetidine in Basic Media B Strong Nucleophile + Heating? A->B Assess Conditions C Ring Opening (SN2) B->C Yes D Mild Base / Non-Nucleophilic (e.g., Cs2CO3/MeOH) B->D No E Stable Core / Chemoselective Deprotection D->E Preserved Ring

Decision tree for predicting azetidine stability under basic conditions.

Workflow: Chemoselective Base-Mediated Boc Deprotection

When working with complex molecules containing an azetidine ring and acid-sensitive functional groups (like nitriles), traditional TFA/DCM deprotection will cause degradation. Use this base-promoted methodology instead[5].

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add the Boc-protected azetidine derivative (1.0 equiv). Dissolve in anhydrous Methanol to achieve a 0.1 M concentration.

  • Base Addition: Add Cesium Carbonate ( Cs2​CO3​ , 2.0 equiv) in one portion.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the reaction mixture to reflux under an inert atmosphere (Nitrogen or Argon).

    • Causality Note: The strong inorganic base deprotonates the carbamate nitrogen, facilitating the fragmentation and elimination of tert-butanol and CO2​ [5].

  • Monitoring: Monitor the reaction via TLC or LC-MS. Complete deprotection typically occurs within 2–3 hours. The azetidine core will remain intact.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts, washing the pad with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude free amine via flash column chromatography (using a basic modifier like 1% Et3​N in the eluent) to yield the intact azetidine product.

References

  • ACS Medicinal Chemistry Letters (2021): Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[Link][4]

  • The Journal of Organic Chemistry (2025): Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.[Link][6]

  • ChemRxiv (2024): Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate.[Link][5]

Sources

Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Azetidine Synthesis

Welcome to the Technical Support Center for Azetidine Synthesis. Azetidines, the nitrogen-containing four-membered heterocycles, are increasingly vital scaffolds in medicinal chemistry and drug discovery.[1][2] Their incorporation into molecular frameworks can significantly improve pharmacokinetic properties and metabolic stability.[2][3] However, the synthesis of the azetidine ring is notoriously challenging. The primary obstacle is the inherent ring strain, estimated to be around 25.4 kcal/mol, which makes the ring's formation energetically unfavorable and renders it susceptible to decomposition or rearrangement.[4][5]

This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during azetidine ring formation. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of the azetidine ring so difficult compared to other aza-heterocycles?

A1: The primary difficulty lies in the high ring strain of the four-membered system.[4] This strain creates a significant activation energy barrier for the ring-closing step. Consequently, the formation of the azetidine ring is often kinetically and thermodynamically disfavored compared to competing reactions.[5] These competing pathways can include intermolecular reactions (leading to oligomers or polymers) or the formation of more stable, larger rings like pyrrolidines.[5][6]

Q2: What are the most common strategies for forming the azetidine ring?

A2: Several key strategies are employed, each with its own advantages and challenges:

  • Intramolecular Cyclization: This is the most traditional approach, typically involving an intramolecular SN2 reaction where a nitrogen nucleophile displaces a leaving group on a γ-carbon. Common precursors include γ-amino alcohols and γ-haloamines.[4][7]

  • [2+2] Cycloadditions: These reactions form two bonds in a single step. The most notable examples are the Staudinger cycloaddition (ketene + imine) to form β-lactams (which can be reduced to azetidines) and the aza Paternò-Büchi reaction (alkene + imine), a photochemical method.[3][7][8]

  • Ring Expansion/Rearrangement: Azetidines can sometimes be formed from smaller rings like aziridines.[6][7]

  • Modern C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful method for creating functionalized azetidines from readily available precursors.[9]

Q3: How critical is the choice of the nitrogen-protecting group?

A3: The N-protecting group is crucial and serves multiple purposes. It modulates the nucleophilicity of the nitrogen, influences the conformation of the acyclic precursor, and prevents unwanted side reactions. For instance, bulky protecting groups can sterically hinder the nitrogen, slowing cyclization, while electron-withdrawing groups (like tosyl or nosyl) can reduce the nitrogen's nucleophilicity but are often necessary to activate other parts of the molecule or prevent side reactions. The choice of protecting group must also be compatible with the overall synthetic route, allowing for its removal under conditions that do not degrade the strained azetidine ring.[5][10][11]

Q4: I'm having trouble purifying my azetidine product. What are some common pitfalls and solutions?

A4: Azetidines can be challenging to purify due to their polarity and potential instability on standard silica gel, which is acidic.[5] Acid-catalyzed ring-opening or isomerization on the column is a common problem.[6]

  • Solution 1: Use Neutralized Media. Deactivate silica gel by pre-treating it with a triethylamine (TEA) solution (e.g., 1% TEA in the eluent). Alternatively, use a different stationary phase like alumina.[6]

  • Solution 2: Non-Chromatographic Methods. For volatile azetidines, distillation under reduced pressure can be a highly effective purification technique.[5]

  • Solution 3: Salt Formation. If the azetidine has a free N-H, it can be converted to a salt (e.g., hydrochloride) to facilitate precipitation and purification, followed by liberation of the free base.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section addresses specific, common problems in a direct question-and-answer format.

Problem: Low or No Yield in Intramolecular Cyclization

Q: My intramolecular cyclization is failing or giving very low yields. I'm starting from a γ-amino alcohol derivative. What should I investigate first?

A: This is a classic challenge in azetidine synthesis. A systematic approach is key. The issue likely stems from one of four areas: the leaving group, steric effects, reaction conditions, or competing side reactions.

G cluster_solutions start Low / No Yield lg Is the Leaving Group (LG) efficient? (e.g., Ms, Ts, I, Br) start->lg sterics Is there significant steric hindrance near the N or C-γ? lg->sterics Yes improve_lg Improve LG: 1. Switch from -OH to -OMs/-OTs. 2. Convert -Cl to -I (Finkelstein). lg->improve_lg No conditions Are the reaction conditions optimal? sterics->conditions No reduce_sterics Redesign Substrate: Reduce steric bulk on N-protecting group or near C-γ. sterics->reduce_sterics Yes side_reactions Are side reactions occurring? conditions->side_reactions Yes optimize_conditions Optimize Conditions: 1. Screen non-nucleophilic bases (NaH, K2CO3). 2. Test different solvents (DMF, THF, CH3CN). 3. Vary temperature. conditions->optimize_conditions No analyze_byproducts Analyze Byproducts (LC-MS, NMR): - Oligomers? -> Use high dilution. - Pyrrolidine? -> Re-evaluate mechanism. side_reactions->analyze_byproducts Yes

Caption: Troubleshooting workflow for low reaction yield.

Causality Explained:

  • Leaving Group Efficiency: The success of the SN2 cyclization hinges on the leaving group's ability to depart. A hydroxyl group (-OH) is a very poor leaving group. It must be converted to a better one, such as a mesylate (-OMs), tosylate (-OTs), or halide.[5] The order of reactivity for halides is typically I > Br > Cl.

  • Steric Hindrance: The transition state for the 4-exo-tet cyclization requires the nitrogen nucleophile and the electrophilic γ-carbon to approach each other. Bulky substituents on the nitrogen or on the carbon backbone can physically block this approach, preventing the necessary conformation for ring closure.[5]

  • Base and Solvent: A strong, non-nucleophilic base (like NaH or K₂CO₃) is often required to deprotonate the nitrogen precursor (e.g., an N-H sulfonamide or the hydroxyl group of an amino alcohol for activation).[4][12] The solvent choice is critical; polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the counter-ion of the base without interfering with the nucleophile.[12]

  • High Dilution Principle: Because the intramolecular cyclization is a first-order process while intermolecular side reactions (dimerization, polymerization) are second-order, running the reaction at high dilution (e.g., <0.01 M) will kinetically favor the desired ring formation.

Problem: Formation of Pyrrolidine Instead of Azetidine

Q: My reaction is producing a five-membered pyrrolidine ring instead of the desired four-membered azetidine. Why is this happening and how can I fix it?

A: The formation of a pyrrolidine suggests that a reaction pathway leading to a five-membered ring is more favorable under your current conditions. This can happen through a few mechanisms:

  • Rearrangement/Isomerization: In some cases, the azetidine may form initially but then undergo an acid- or base-catalyzed rearrangement to the more stable pyrrolidine ring.[6] This is especially true if there are activating groups on the ring.

    • Solution: Ensure your workup and purification conditions are neutral. Adding a small amount of a tertiary amine base like triethylamine to your chromatography eluent can prevent on-column isomerization.[6]

  • Incorrect Cyclization Pathway: If your precursor has a potential leaving group at the δ-position, a competing 5-exo-tet cyclization might occur, directly forming the pyrrolidine.

    • Solution: Re-examine your starting material to ensure the leaving group is exclusively at the γ-position.

  • Ring Expansion of an Aziridine Intermediate: Certain reactions, particularly those involving aziridine precursors, can lead to ring expansion. The conditions may favor a rearrangement (like a[3][13]-Stevens rearrangement) that results in a five-membered ring.[5]

    • Solution: Carefully select the catalyst and reaction conditions. Biocatalytic approaches using engineered enzymes have shown high selectivity for azetidine formation in such cases.[5]

Problem: Poor Diastereoselectivity in Substituted Azetidine Synthesis

Q: I am synthesizing a substituted azetidine, but I'm getting a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity?

A: Poor diastereoselectivity indicates that the energy difference between the transition states leading to the two isomers is very small.[5]

  • Introduce Steric Bias: The most effective strategy is to modify the substituents on your reactants to create a strong steric preference for one transition state over the other. For example, using a bulkier N-protecting group can influence the facial selectivity of the ring closure.[5]

  • Change Solvent or Temperature: The energies of the transition states can be sensitive to the solvent environment and temperature. Lowering the reaction temperature often increases selectivity, as it makes the reaction more sensitive to small energy differences between competing pathways.

  • Employ Chiral Auxiliaries or Catalysts: For enantioselective synthesis, using a chiral auxiliary on the starting material or employing a chiral catalyst can effectively control the stereochemical outcome of the cyclization.[4]

Key Optimization Parameters for Azetidine Synthesis

The following table summarizes common starting points for optimizing intramolecular cyclization reactions.

ParameterRecommended OptionsRationale & Causality
Precursor Type γ-Haloamines, γ-Amino alcohols (activated)Provides the necessary 3-carbon spacer between the nucleophilic nitrogen and the electrophilic carbon.[4][7]
Leaving Group -OMs (Mesylate), -OTs (Tosylate), -I, -BrExcellent leaving groups are essential to facilitate the SN2 displacement. -OH is a poor leaving group and must be activated.[5]
Solvent DMF, CH₃CN, THF, DMSO, n-ButanolPolar aprotic solvents are generally preferred to solvate cations without interfering with the nitrogen nucleophile.[12] Protic solvents can be used in specific cases.[12]
Base NaH, K₂CO₃, DBU, LiHMDS, Cs₂CO₃A non-nucleophilic base is required to deprotonate the amine/amide without competing in the displacement reaction. The choice depends on the pKa of the N-H bond.[4][7][14]
Temperature 25 °C to 110 °CTemperature must be high enough to overcome the activation energy but not so high that it promotes decomposition or side reactions. Lower temperatures often favor higher selectivity.[5][9]
Concentration < 0.05 M (High Dilution)Kinetically favors the first-order intramolecular cyclization over second-order intermolecular side reactions, minimizing oligomerization.[7]

Experimental Protocol: Synthesis of N-Tosyl-azetidine from 3-(Tosylamino)propan-1-ol

This protocol details a representative two-step procedure involving the activation of a γ-amino alcohol followed by base-mediated intramolecular cyclization.

Step 1: Mesylation of 3-(Tosylamino)propan-1-ol

G cluster_workflow Experimental Workflow A 1. Dissolve Amino Alcohol in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Triethylamine (TEA) B->C D 4. Add Mesyl Chloride (MsCl) Dropwise C->D E 5. Warm to RT & Stir D->E F 6. Quench & Work-up E->F

Caption: Step-by-step experimental workflow for mesylation.

  • Materials:

    • 3-(Tosylamino)propan-1-ol (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA, 1.5 eq)

    • Methanesulfonyl chloride (MsCl, 1.2 eq)

    • Deionized Water, Brine, Anhydrous Sodium Sulfate

  • Procedure: a. Dissolve 3-(tosylamino)propan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon). b. Cool the solution to 0 °C in an ice bath. c. Add triethylamine (1.5 eq) to the stirred solution. d. Add methanesulfonyl chloride (1.2 eq) dropwise via syringe. A white precipitate (triethylammonium chloride) will form. e. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed. f. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

Step 2: Intramolecular Cyclization to form N-Tosyl-azetidine

  • Materials:

    • Crude 3-(tosylamino)propyl methanesulfonate (1.0 eq)

    • Anhydrous DMF or CH₃CN

    • Potassium Carbonate (K₂CO₃, 3.0 eq) or Sodium Hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)

  • Procedure: a. Dissolve the crude mesylate in anhydrous DMF. b. Add finely ground potassium carbonate (3.0 eq). c. Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction typically takes 4-12 hours. d. Upon completion, cool the mixture to room temperature and pour it into a larger volume of water. e. Extract the aqueous mixture with ethyl acetate (3x). f. Combine the organic layers, wash extensively with water to remove DMF, then wash with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to afford the pure N-tosyl-azetidine.

References

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. PMC - NIH. Available at: [Link]

  • Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
  • Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS: Serve Content. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Available at: [Link]

  • (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Available at: [Link]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. Available at: [Link]

  • Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

  • Methods for the synthesis of azetidines. | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. RSC Publishing. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Available at: [Link]

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF. ResearchGate. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Unknown Source. Available at: [Link]

Sources

troubleshooting stereoselectivity in 3,3-disubstituted azetidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Synthesis Support Center . 3,3-disubstituted azetidines are highly prized in medicinal chemistry as metabolically stable, rigid bioisosteres for pyrrolidines and piperidines. However, achieving high stereoselectivity (enantiomeric or diastereomeric excess) during their synthesis is notoriously difficult. The considerable ring strain (~26 kcal/mol) and the spatial distance between the nitrogen atom and the 3-position often lead to poor stereocontrol and racemic mixtures[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome stereochemical failures in your azetidine workflows.

Troubleshooting Workflow

Workflow Start Low Stereoselectivity in Azetidine Synthesis Desymm Desymmetrization of Prochiral Azetidine? Start->Desymm Curtin Check Curtin-Hammett Control (Amide N-Activation) Desymm->Curtin Yes Strain Strain-Release (ABB) Strategy? Desymm->Strain No Solvent Optimize Solvent Polarity (Use Ethereal Solvents) Curtin->Solvent Optimize Conditions Catalyst Use Chiral Squaramide H-Bond Donor Catalyst Curtin->Catalyst Optimize Catalyst HFIP Add HFIP to Stabilize Aza-Semipinacol Rearrangement Strain->HFIP Yes Strain->Solvent No

Figure 1: Troubleshooting logical workflow for stereoselective 3,3-disubstituted azetidine synthesis.

Frequently Asked Questions (FAQs)

Why is my intermolecular desymmetrization of prochiral azetidines yielding racemic mixtures?

Root Cause: The stereochemical outcome of azetidine ring-opening is heavily governed by the Curtin-Hammett principle. Because the azetidine ring rapidly flips between different puckered conformers, the reaction proceeds via the transition state of highest reactivity, not necessarily the most populated ground-state conformer[2]. If your catalyst cannot sufficiently differentiate the energy of these competing diastereomeric transition states, you will obtain a racemic mixture. Solution: You must shift the activation mode. Utilizing a chiral squaramide hydrogen-bond donor catalyst effectively stabilizes the dipolar transition state through a network of non-covalent electrostatic interactions[3]. Alternatively, if using transition metals, a copper-catalyzed borylation/cyclization cascade utilizing a ferrocene-derived chiral oxazoline-phosphine ligand has been proven to force an enantiodetermining intramolecular C(sp³)–C(sp³) bond formation with excellent stereocontrol[4].

I am using a strain-release strategy with azabicyclo[1.1.0]butanes (ABBs), but my 3,3-disubstituted products have poor diastereoselectivity and low yields. What is missing?

Root Cause: The functionalization of ABBs relies on an aza-semipinacol-type rearrangement driven by the release of extreme ring strain[5]. Without a proper proton shuttle to stabilize the intermediate carbocation and direct the incoming nucleophile, the concomitant nucleophilic attack occurs randomly from both faces of the ring. Solution: Incorporate 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) into your reaction mixture[5]. HFIP is highly fluorinated, strongly hydrogen-bonding, and highly ionizing but weakly nucleophilic. It acts as a critical promoter that stabilizes the transient carbocation species via hydrogen bonding, ensuring that the trichloroacetimidate group couples rapidly and stereoselectively[5].

How do solvent choices affect enantioselectivity in H-bond donor catalysis for azetidines?

Root Cause: Hydrogen-bond donor catalysts (like squaramides) rely on "charge recognition"—binding the halide leaving group and the developing positive charge on the azetidinium ion simultaneously[3]. Highly polar solvents (like DMF or DMSO) act as competitive hydrogen-bond acceptors, disrupting the tight ion-pair network between the catalyst and the substrate. Solution: Switch to ethereal solvents. 2-Methyltetrahydrofuran (2-MeTHF) is the optimal solvent because its low dielectric constant preserves the critical non-covalent interactions required for high enantiomeric excess (ee), while still providing enough solubility for the polar intermediates[3].

Quantitative Data: Solvent Effects on Stereoselectivity

The table below summarizes the causal relationship between solvent polarity (dielectric constant) and the resulting enantiomeric excess during the squaramide-catalyzed ring opening of azetidines[3].

SolventDielectric Constant (ε)Catalyst-Substrate InteractionYield (%)Enantiomeric Excess (ee %)
2-MeTHF 6.97Tight ion-pair maintained; optimal charge recognition99 97
Et₂O 4.30Tight ion-pair maintained; lower solubility8892
CH₂Cl₂ 8.93Moderate disruption of H-bond network8574
DMF 36.7Severe disruption; solvent outcompetes catalyst42< 10

Experimental Protocol: Enantioselective Ring Opening via Charge Recognition

This self-validating protocol utilizes a chiral squaramide H-bond donor to achieve >90% ee in the synthesis of 3,3-disubstituted azetidines via acyl/alkyl halide ring opening[3].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 10 mL Schlenk flask under high vacuum and backfill with dry argon. Repeat this cycle three times to ensure a strictly anhydrous environment.

  • Catalyst Loading: Add the chiral squaramide hydrogen-bond donor catalyst (5–10 mol %) to the flask. Note: Catalyst loading can be reduced to 5 mol % for highly reactive acyl chlorides, but 10 mol % is recommended for sterically hindered substrates.

  • Substrate Addition: Dissolve the 3-substituted azetidine (0.20 mmol) in anhydrous 2-MeTHF (2.0 mL). Transfer this solution to the Schlenk flask via a gas-tight syringe.

  • Thermal Control: Cool the reaction mixture to -20 °C using a cryocooler. Causality check: Lowering the temperature dampens the conformational flipping of the azetidine ring, maximizing the energetic differentiation of the diastereomeric transition states.

  • Electrophile Addition: Add the acyl chloride or alkyl halide (0.30 mmol) dropwise over 5 minutes to prevent localized exothermic spikes that could degrade stereocontrol.

  • Reaction Maturation: Stir the mixture under argon at -20 °C for 12–24 hours. Monitor the consumption of the azetidine via TLC (using a ninhydrin stain for visualization).

  • Quenching & Isolation: Once complete, quench the reaction cold by adding saturated aqueous NaHCO₃ (2 mL). Extract the aqueous layer with EtOAc (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the highly enantioenriched product.

References

  • Catalytic Enantioselective Intermolecular Desymmetrization of Azetidines Journal of the American Chemical Society URL:[Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis Journal of the American Chemical Society URL:[Link](Referenced via ACS Publications / Gair Group)

  • Copper-Catalyzed Enantioselective Intra- and Intermolecular Desymmetrization of Azetidiniums by Carbon Nucleophiles Journal of the American Chemical Society URL:[Link](Referenced via ACS Publications)

  • HFIP-Promoted Strain-Release-Driven Functionalization of Azabicyclo[1.1.0]butanes with Heterocyclobutane Trichloroacetimidates Organic Letters URL:[Link](Referenced via ACS Publications)

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Organic & Biomolecular Chemistry URL:[Link](Referenced via ResearchGate)

Sources

Technical Support Center: Navigating the Stability of Strained Azetidine Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

For immediate assistance, please browse our frequently asked questions and troubleshooting guides below.

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine sulfonamides. This resource provides in-depth guidance on preventing the undesired ring-opening of the strained four-membered azetidine core, a common challenge in the synthesis and handling of these valuable compounds.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the ring-opening of azetidine sulfonamides?

A1: The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, is the fundamental reason for its susceptibility to ring-opening.[2][4] Several factors can trigger this process:

  • Acidic Conditions: Protic acids can protonate the azetidine nitrogen, activating the ring and making it more vulnerable to nucleophilic attack and cleavage.[1][2][5] The stability of N-substituted azetidines can be significantly influenced by pH.[1][2]

  • Lewis Acids: Lewis acids are common culprits in promoting ring-opening. They coordinate to the nitrogen atom, which increases the ring strain and enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack.[2]

  • Nucleophiles: Strong nucleophiles can directly attack the carbon atoms of the azetidine ring, leading to its cleavage.[2]

  • Temperature: Higher reaction temperatures can provide the necessary activation energy to overcome the barrier for ring-opening, accelerating degradation.[2][5][6]

  • N-Substituents: The nature of the substituent on the azetidine nitrogen plays a critical role. While electron-withdrawing groups like sulfonyl groups can sometimes stabilize the ring, in certain contexts, they can also influence the ring's reactivity.[1][5]

Q2: How does the N-sulfonyl group specifically influence the stability of the azetidine ring?

A2: The N-sulfonyl group has a dual influence on the azetidine ring's stability. The electron-withdrawing nature of the sulfonyl group reduces the basicity of the azetidine nitrogen.[5] This decreased basicity can make the nitrogen less prone to protonation under mildly acidic conditions, thereby offering a degree of stabilization compared to N-alkyl azetidines. However, under strongly acidic conditions, protonation can still occur, leading to ring-opening.[5] Furthermore, the sulfonyl group can activate the ring carbons towards nucleophilic attack.

Q3: Are there specific storage conditions recommended for azetidine sulfonamides to prevent degradation?

A3: To minimize the risk of ring-opening and other degradation pathways, it is advisable to store azetidine sulfonamides under the following conditions:

  • Low Temperature: Store solutions at low temperatures, such as 2-8 °C for short-term storage, or frozen at -20 °C or -80 °C for long-term storage.[5]

  • Protection from Light: Store in amber vials or otherwise protect from light, as light can sometimes promote degradation.[5][6]

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • pH Control: If storing in solution, using a buffered system at a neutral pH (around 7) is recommended if compatible with the intended application.[5] It is always best to prepare fresh solutions whenever possible.[5]

Troubleshooting Guides

Issue 1: Ring-Opening Observed During a Reaction

Symptoms:

  • Appearance of unexpected peaks in HPLC, LC-MS, or NMR analysis.

  • A decrease in the concentration of the starting azetidine sulfonamide over time.

  • Formation of acyclic amine products.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Optimization
Acidic Reaction Conditions pH Adjustment: If your reaction generates acidic byproducts, consider adding a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine) to maintain neutrality. If experimentally feasible, running the reaction at a neutral or slightly basic pH can be beneficial.[5]
Lewis Acidic Reagents or Catalysts Reagent Choice: If a Lewis acid is required, consider using a milder one or a catalytic amount. Low Temperature: Perform the reaction at the lowest temperature at which it will proceed at a reasonable rate to minimize the rate of the ring-opening side reaction.[2]
Strong Nucleophile in the Reaction Mixture Nucleophile Concentration: Use the minimal effective concentration of the nucleophile. Controlled Addition: Add the nucleophile slowly and at a low temperature to control the reaction.
Elevated Reaction Temperature Temperature Optimization: Determine the minimum temperature required for the desired transformation. Avoid excessive heating.[2]
Issue 2: Intramolecular Ring-Opening Decomposition

Symptoms:

  • Observation of a rearranged product, often a larger ring system, especially in the presence of a pendant nucleophilic group.

  • Decomposition is more rapid at lower pH.[1]

Possible Cause: An intramolecular nucleophilic attack on the azetidine ring by a pendant functional group (e.g., an amide) can occur, especially under acidic conditions where the azetidine nitrogen is protonated.[1]

Solutions:

  • Structural Modification: If possible, modify the structure to increase the distance between the pendant nucleophile and the azetidine ring. Increasing the linker length can significantly increase stability.[1]

  • Protecting Group Strategy: Protect the pendant nucleophilic group during reactions that require conditions known to promote ring-opening.

  • pH Control: Maintain a neutral or basic pH to prevent protonation of the azetidine nitrogen.[1]

Experimental Protocols

General Procedure for N-Sulfonylation of Azetidine under Mild Conditions

This procedure aims to minimize ring-opening by controlling the temperature and using a non-nucleophilic base.

Materials:

  • Azetidine or substituted azetidine

  • Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the azetidine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the non-nucleophilic base (e.g., Et₃N, 1.2 eq) to the solution.

  • Slowly add a solution of the sulfonyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture dropwise.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Key Concepts

To further aid in understanding the factors influencing azetidine sulfonamide stability and the strategies to prevent ring-opening, the following diagrams are provided.

G cluster_destabilizing Destabilizing Factors cluster_stabilizing Mitigation Strategies d1 Acidic Conditions (Protonation) azetidine Azetidine Sulfonamide Stability d1->azetidine promote ring-opening d2 Lewis Acids d2->azetidine promote ring-opening d3 Strong Nucleophiles d3->azetidine promote ring-opening d4 High Temperature d4->azetidine promote ring-opening s1 Neutral/Basic pH s2 Mild Reagents s3 Low Temperature s4 Controlled Addition of Reagents s5 Structural Modification azetidine->s1 prevent protonation azetidine->s2 avoid activation azetidine->s3 reduce reaction rate azetidine->s4 minimize side reactions azetidine->s5 increase stability G start Ring-Opening Observed? acid Acidic Conditions? start->acid Yes end Stable Azetidine start->end No lewis_acid Lewis Acidic Reagent? acid->lewis_acid No solution1 Add Non-Nucleophilic Base Maintain Neutral pH acid->solution1 Yes nucleophile Strong Nucleophile? lewis_acid->nucleophile No solution2 Use Milder Lewis Acid Lower Temperature lewis_acid->solution2 Yes temperature High Temperature? nucleophile->temperature No solution3 Controlled Addition Lower Concentration nucleophile->solution3 Yes solution4 Optimize to Lower Temperature temperature->solution4 Yes temperature->end No solution1->end solution2->end solution3->end solution4->end

Caption: A logical workflow for troubleshooting azetidine ring-opening.

References

  • Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution. BenchChem.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. National Science Foundation.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ACS Publications.
  • How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem.
  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Scilit.
  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. BenchChem.
  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal.
  • Technical Support Center: Azetidine Ring-Opening Reactions. BenchChem.
  • Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. ACS Publications.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. ResearchGate.
  • 4 Factors Influencing the Stability of Medicinal Products. QbD Group.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. MDPI.

Sources

analytical methods for detecting degradation products of 3-Amino-3-methylazetidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical profiling of 3-Amino-3-methylazetidine-1-sulfonamide (CAS No. 2913278-80-3). This highly polar, sp3-rich building block presents unique analytical challenges due to its lack of a strong UV chromophore, extreme hydrophilicity, and susceptibility to distinct degradation pathways.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to successfully isolate and identify its degradation products.

Mechanistic Overview & Degradation Pathways

Understanding the chemical liabilities of 3-Amino-3-methylazetidine-1-sulfonamide is the first step in developing a robust analytical method. The molecule contains two primary sites of instability: the strained four-membered azetidine ring and the sulfonamide linkage.

DegradationMechanisms Parent 3-Amino-3-methylazetidine- 1-sulfonamide (C4H11N3O2S) Hydrolysis Sulfonamide Hydrolysis (Acid/Base) Parent->Hydrolysis RingOpen Azetidine Ring Opening (Azetidinium Intermediate) Parent->RingOpen Oxidation Amine Oxidation (Peroxides/Light) Parent->Oxidation Deg1 3-Amino-3-methylazetidine + Sulfamate Hydrolysis->Deg1 Deg2 Acyclic Amino Alcohol (+18 Da Hydration) RingOpen->Deg2 Deg3 N-Oxide / Hydroxylamine (+16 Da) Oxidation->Deg3

Fig 1: Primary degradation pathways of 3-Amino-3-methylazetidine-1-sulfonamide.

Troubleshooting & FAQs

Q1: Why do I observe no retention and poor peak shape for the primary degradation products on my standard C18 column?

Causality: 3-Amino-3-methylazetidine and its sulfonamide cleavage products are highly polar, low-molecular-weight aliphatic amines (logP < 0). They lack sufficient hydrophobic surface area to partition into the C18 stationary phase, leading to elution in the void volume (t0) where matrix suppression is severe. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode cation-exchange column. HILIC relies on partitioning into a water-enriched layer on a polar stationary phase (e.g., bare silica, zwitterionic), providing excellent retention for polar degradants.

Q2: How can I accurately quantify these degradants if they lack a UV chromophore?

Causality: The azetidine ring and aliphatic sulfonamide do not possess conjugated π-electron systems. Consequently, UV detection at standard wavelengths (e.g., 210–254 nm) yields negligible signal-to-noise ratios. Solution: Utilize Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) in series with LC-MS. CAD provides a near-universal, mass-proportional response for non-volatile analytes regardless of their optical properties, making it ideal for mass balance calculations during forced degradation.

Q3: During acid-forced degradation, I observe a mass shift of +18 Da. What is the mechanism?

Causality: The four-membered azetidine ring suffers from significant angular ring strain (~26 kcal/mol). Under acidic conditions (e.g., pH 2.0), protonation of the azetidine nitrogen facilitates the formation of a highly reactive azetidinium intermediate. This intermediate undergoes nucleophilic attack by water, resulting in a ring-opened acyclic amino alcohol[1]. This +18 Da hydration product is a hallmark of azetidine instability.

Q4: How do I differentiate between sulfonamide hydrolysis and azetidine ring-opening using MS/MS?

Causality: Sulfonamide hydrolysis cleaves the S-N bond, yielding the free azetidine (m/z ~87 for [M+H]+) and sulfamide fragments. In contrast, ring opening retains the sulfonamide moiety but fundamentally alters the carbon backbone. Solution: High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap or Q-TOF) is required[2]. HRMS provides sub-ppm mass accuracy to assign exact molecular formulas, while MS/MS fragmentation will reveal the loss of NH3 (m/z 70.06) for the intact azetidine, versus the loss of H2O (m/z 166.06) for the ring-opened hydrated degradant.

Standardized Experimental Protocols

To ensure data integrity, every degradation study must be a self-validating system . This means incorporating strict quenching steps to prevent artifact generation and utilizing orthogonal detection methods to ensure mass balance.

AnalyticalWorkflow Prep 1. Forced Degradation & Quenching LC 2. HILIC Separation (Ammonium Formate) Prep->LC Detect 3. HRMS (ESI+) & CAD Detection LC->Detect Analyze 4. Mass Defect Filtering & Structural ID Detect->Analyze

Fig 2: End-to-end analytical workflow for polar degradant isolation and identification.

Protocol A: Self-Validating Forced Degradation Workflow

Objective: Generate 5–20% degradation to identify primary degradants without causing secondary/tertiary degradation artifacts.

  • Baseline Establishment: Prepare a 1.0 mg/mL solution of 3-Amino-3-methylazetidine-1-sulfonamide in Acetonitrile/Water (90:10, v/v). Analyze via HILIC-CAD to establish a 100% mass balance baseline.

  • Acid/Base Stress:

    • Acid: Add 0.1 N HCl to achieve pH 2.0. Incubate at 40°C for 24–72 hours. Research indicates sulfonamides degrade effectively at pH 2.0[3].

    • Base: Add 0.1 N NaOH to achieve pH 10.0. Incubate at 40°C for 24–72 hours.

  • Oxidative Stress: Add 3% H2O2 and incubate at room temperature for 24 hours in the dark.

  • Quenching (Critical Step): Neutralize acid/base samples to pH 7.0 using equivalent molarities of NaOH or HCl immediately after the timepoint. Quench oxidative samples with sodium thiosulfate. Causality: Failure to quench allows degradation to continue in the autosampler queue, skewing kinetic data.

  • Mass Balance Validation: Sum the CAD peak areas of the parent and all degradants. The total area must equal 95–105% of the unstressed control. A deficit indicates the formation of volatile degradants or irreversible column binding.

Protocol B: HILIC-HRMS Analytical Method

Objective: Chromatographic resolution and exact mass determination of polar degradants.

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 2 mins. Ramp to 50% B over 12 mins. Hold at 50% B for 3 mins. Re-equilibrate at 90% B for 5 mins.

  • Flow Rate: 0.3 mL/min.

  • Detection: Split flow 1:1 between CAD (evaporation temp 35°C) and Orbitrap HRMS (ESI positive mode, resolution 70,000, scan range m/z 50–500).

Quantitative Data & Mass Defect Reference

Use the following table to cross-reference observed m/z values with postulated degradation mechanisms. Exact masses are calculated based on monoisotopic weights.

Degradation PathwayPostulated StructureChemical FormulaExact Mass (Monoisotopic)Precursor Ion [M+H]+Diagnostic MS/MS Fragments
Parent API 3-Amino-3-methylazetidine-1-sulfonamideC4H11N3O2S165.0572166.0645m/z 86.08, 149.03
Sulfonamide Hydrolysis 3-Amino-3-methylazetidineC4H10N286.084487.0917m/z 70.06 (loss of NH3)
Azetidine Ring Opening 2-(Aminomethyl)-2-methylpropane-1,3-diamine deriv.C4H13N3O3S183.0678184.0750m/z 166.06 (loss of H2O)
Oxidation N-hydroxy-3-methylazetidine-1-sulfonamide deriv.C4H11N3O3S181.0521182.0594m/z 164.04 (loss of H2O)

References

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway ResearchGate URL:[Link]

  • Sulfonamide Degradation Institut für Wasserchemie und Chemische Balneologie, Technical University of Munich (TUM) URL: [Link]

  • Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis ResearchGate URL:[Link]

Sources

Technical Support Center: Chiral Separation of 3-Amino-3-Methylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & FAQs for Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing chiral separations for small, highly polar building blocks. 3-amino-3-methylazetidine is a highly sought-after motif in modern drug discovery, particularly for synthesizing targeted protein degraders and methyltransferase inhibitors. However, its stereochemical properties often lead to experimental confusion.

This guide addresses the fundamental chemistry of this molecule, troubleshooting steps for peak tailing, and field-proven methodologies for separating its downstream chiral derivatives.

Section 1: The Stereochemistry Paradox

Before attempting to develop a chiral separation method, we must first establish the structural reality of the target molecule.

Symmetry_Logic A 3-Amino-3-methylazetidine (Raw Building Block) B Internal Plane of Symmetry (C2 and C4 are equivalent) A->B D Conjugation to Chiral Core (e.g., SMYD2/CDK2 Inhibitors) A->D C Result: ACHIRAL (No Enantiomers Exist) B->C E Result: CHIRAL API (Requires SFC Separation) D->E

Logical decision tree demonstrating why only downstream derivatives require chiral separation.

FAQ 1: Why am I only seeing a single peak when analyzing 3-amino-3-methylazetidine on a chiral column?

Answer: You are seeing a single peak because 3-amino-3-methylazetidine is an achiral molecule . Despite having four substituents on the C3 carbon (an amino group, a methyl group, and two ring carbons), the azetidine ring possesses an internal plane of symmetry ( Cs​ point group). The plane passes through the N1 nitrogen, the C3 carbon, and bisects the amino and methyl groups. Because the paths from C3 to N1 via the C2 and C4 carbons are chemically and sterically identical, the C3 carbon is prochiral, not a true stereocenter. Therefore, the raw building block (e.g., tert-butyl 3-amino-3-methylazetidine-1-carboxylate) does not have enantiomers and cannot be chirally separated.

FAQ 2: If the building block is achiral, why do my downstream drug candidates require chiral separation?

Answer: While the azetidine core itself is achiral, it is frequently conjugated to complex, asymmetric scaffolds. For example, in the development of1, the azetidine building block is attached to a chiral core to mimic the S-adenosylmethionine (SAM) co-factor[1]. Similarly, it is used in the synthesis of 2[2] and 3[3]. Once the azetidine is covalently bonded to a molecule containing existing stereocenters, or if the conjugation creates restricted rotation (atropisomerism), the resulting Active Pharmaceutical Ingredient (API) will exist as enantiomers or diastereomers that strictly require chiral resolution.

FAQ 3: I am experiencing severe peak tailing and poor resolution for my azetidine-derived API. What is causing this, and how do I fix it?

Answer: The root cause is secondary electrostatic interactions. Azetidines contain a secondary or tertiary amine within their 4-membered ring, making them highly basic (pKa ~10–11). In Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC), these basic nitrogen atoms interact strongly with the residual acidic silanols present on the silica backbone of the Chiral Stationary Phase (CSP). The Fix: You must mask these silanols by adding a basic modifier to your co-solvent. Standard field practice dictates adding 0.1% to 0.5% (v/v) of isopropylamine (iPrNH 2​ ), diethylamine (DEA), or ammonium hydroxide (NH 3​ ) to your alcoholic co-solvent (Methanol or Isopropanol)[1][3].

Section 2: Experimental Workflows & Methodologies

SFC_Workflow S1 1. API Synthesis Incorporate Azetidine S2 2. Column Screening Chiralpak AD/AS/OD S1->S2 S3 3. Additive Selection 0.1% NH3 or iPrNH2 S2->S3 S4 4. Scale-Up Prep SFC (200 mL/min) S3->S4 S5 5. Fraction Isolation Enantiomers >98% ee S4->S5

Step-by-step Preparative Chiral SFC workflow for isolating azetidine-derived enantiomers.

Step-by-Step Methodology: Preparative Chiral SFC Separation of Azetidine-Derived APIs

Supercritical Fluid Chromatography (SFC) is the gold standard for isolating polar, basic enantiomers due to its high diffusivity and rapid equilibration times. This protocol is a self-validating system designed to ensure high enantiomeric excess (ee).

  • Analytical Screening: Begin by screening your racemic API against immobilized polysaccharide-based CSPs (e.g., Chiralpak AD, AS, or OD) using an analytical SFC system.

  • Co-Solvent & Additive Optimization: Utilize supercritical CO 2​ as the primary mobile phase. Select an alcoholic co-solvent (Isopropanol or Methanol) that provides the best selectivity ( α ). Critically, add 0.1% (v/v) ammonia or isopropylamine to the co-solvent to suppress peak tailing caused by the basic azetidine nitrogen[1][3].

  • Preparative Scale-Up: Transfer the optimized method to a preparative SFC system. For a 600 mg yield, utilize a 250 mm × 50 mm (10 μm particle size) column. Set the flow rate to 200 mL/min to maintain optimal linear velocity[1].

  • Fraction Collection & Recovery: Trigger fraction collection via UV/Vis or mass spectrometry. Because the primary mobile phase (CO 2​ ) evaporates at room temperature, simply lyophilize or gently evaporate the remaining co-solvent to isolate the pure enantiomers.

  • Chiral Purity Verification: Re-inject the isolated fractions on the analytical SFC to confirm an enantiomeric excess (ee) of >98%. If the desired enantiomer falls below this threshold, perform a secondary repurification pass.

Section 3: Quantitative Data Summary

To illustrate a successful separation, the following table summarizes the preparative SFC data for a chiral SMYD2 inhibitor incorporating the 3-amino-3-methylazetidine motif[1].

Separation Parameter / MetricUndesired Enantiomer (Peak 1)Desired Enantiomer (Peak 2)
Optical Rotation (+)(-)
Enantiomeric Excess (ee) 98.6%87.8% (Required Repurification)
Isolated Yield 600 mg (30%)N/A
SFC Column Chiralpak AD (250 x 50 mm, 10 μm)Chiralpak AD (250 x 50 mm, 10 μm)
Mobile Phase *40% IPA / 0.1% NH 3​ in CO 2​ 40% IPA / 0.1% NH 3​ in CO 2​
Flow Rate 200 mL/min200 mL/min

*Note on literature data: The original ACS publication cites "40% isopropanol in water" for the SFC mobile phase[1]. As an experienced application scientist, I must note this is a typographical error in the source material; the standard supercritical fluid matrix is CO 2​ , making the true mobile phase 40% Isopropanol (with 0.1% NH 3​ ) in supercritical CO 2​ .

References
  • Selective, Small-Molecule Co-Factor Binding Site Inhibition of a Su(var)3–9, Enhancer of Zeste, Trithorax Domain Containing Lysine Methyltransferase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Source: Google Patents (WIPO)
  • US20240109912A1 - Tricyclic pyrimidines as cyclin-dependent kinase 7 (cdk7)

Sources

Technical Support Center: Optimization of Deprotection Steps for N-Protected 3-Aminoazetidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azetidine chemistry. 3-Aminoazetidines are highly valuable, rigid, and metabolically stable bioisosteres for piperazines and pyrrolidines in drug development. However, handling these strained, low-molecular-weight heterocycles presents unique synthetic challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding deprotection and isolation of 3-aminoazetidine derivatives.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 3-aminoazetidine ring open or polymerize during Boc deprotection? A1: Causality: The 4-membered azetidine ring is highly strained (~26 kcal/mol). While stable under neutral conditions, the protonated azetidine is exceptionally sensitive to hydrolytic conditions. In the presence of water and strong acids (e.g., refluxing aqueous HCl), the ring undergoes nucleophilic attack by water, provoking irreversible ring opening and subsequent polymerization[1]. Solution: You must strictly exclude water during acidic deprotection. Utilizing anhydrous conditions—such as2[2]—prevents the hydrolytic degradation pathway while ensuring complete removal of the tert-butyloxycarbonyl (Boc) group.

Q2: LC-MS shows 100% conversion, but my isolated yield of the free 3-aminoazetidine is <10%. Where is my product? A2: Causality: The free base of 3-aminoazetidine (MW = 72.11 g/mol ) lacks significant intermolecular hydrogen bonding compared to its salt forms, making it a highly volatile free base[3]. Furthermore, it is infinitely miscible in water. If you attempt a standard aqueous basic workup (e.g., NaOH neutralization followed by DCM extraction) and rotary evaporation, the product either remains trapped in the aqueous phase or is completely lost to the vacuum pump during solvent removal. Solution: Never isolate 3-aminoazetidine as a free base. Volatile amines are best isolated as hydrochloride or TFA salts to prevent loss during the removal of starting volatiles[4]. If the free base is required for a subsequent coupling step, isolate the salt and perform the neutralization in situ using a non-nucleophilic base (e.g., DIPEA) in your reaction solvent.

Q3: My catalytic hydrogenation of Cbz-protected 3-aminoazetidine stalls at 50% conversion. How do I drive it to completion? A3: Causality: As the carboxybenzyl (Cbz) group is cleaved, the highly basic secondary and primary amines are liberated. These free amines strongly coordinate to the palladium surface, effectively poisoning the catalyst and halting the reaction prematurely. Solution: Perform the hydrogenation in the presence of an acid additive. By adding hydrochloric acid to the reaction mixture, the liberated amine is immediately protonated. 1[1] acts as a self-validating system: it prevents catalyst poisoning and simultaneously traps the volatile product as a stable salt.

Part 2: Quantitative Deprotection & Isolation Matrix

The following table summarizes the quantitative parameters required for the successful deprotection and isolation of various N-protected 3-aminoazetidines.

Protecting GroupReagent (Equivalents)Temp (°C)Time (h)Optimal Isolation FormRing Opening Risk
Boc 4M HCl in Dioxane (10.0 eq)0 to 252 - 4Dihydrochloride saltLow (if anhydrous)
Boc TFA in DCM (20.0 eq)251 - 3Di-TFA saltLow (if anhydrous)
Cbz / Bn H₂ (1 atm), Pd(OH)₂/C (0.1 eq), HCl (2.0 eq)2512 - 24Dihydrochloride saltVery Low
Trityl (Trt) 50% aq. Formic Acid (Excess)20 - 504 - 8Formate saltModerate (Monitor Temp)

Part 3: Self-Validating Experimental Protocols

Protocol A: Anhydrous Boc Deprotection and Salt Precipitation

This protocol inherently bypasses aqueous extraction, eliminating the risk of product loss due to water solubility and volatility.

  • Dissolution: Dissolve N-Boc-3-aminoazetidine (1.0 mmol) in anhydrous dichloromethane (10 mL) to achieve a 0.1 M concentration.

  • Acidification: Cool the reaction flask to 0 °C under an inert atmosphere (N₂/Ar). Dropwise, add 4M HCl in dioxane (2.5 mL, 10.0 mmol, 10 eq).

    • Mechanistic Note: Anhydrous HCl prevents hydrolytic ring opening while ensuring complete protonation of the highly basic azetidine nitrogens.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor via LC-MS until complete consumption of the starting material is observed (typically 2-4 hours).

  • Self-Validating Isolation: Do not use an aqueous workup. Concentrate the reaction mixture under reduced pressure, keeping the water bath temperature strictly below 30 °C.

  • Trituration: Suspend the resulting crude oil/solid in cold, anhydrous diethyl ether (15 mL). Vigorously triturate to precipitate the 3-aminoazetidine dihydrochloride salt as a fine white powder. Filter the solid and dry under high vacuum.

Protocol B: Acid-Trapped Catalytic Hydrogenation of Cbz-3-Aminoazetidine

This protocol prevents catalyst poisoning and traps the volatile product in a single, streamlined workflow.

  • Preparation: Dissolve N-Cbz-3-aminoazetidine (1.0 mmol) in HPLC-grade methanol (10 mL).

  • Acid Addition: Add 1M aqueous HCl (2.0 mL, 2.0 mmol, 2.0 eq) directly to the solution.

    • Mechanistic Note: Pre-forming the salt prevents the liberated free amine from coordinating to the palladium catalyst.

  • Catalyst Loading: Carefully add 10% w/w Pd(OH)₂/C (Pearlman’s catalyst, 140 mg, 10 mol%) under a stream of nitrogen.

  • Hydrogenation: Purge the reaction vessel with H₂ gas (3 vacuum/H₂ cycles) and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12-24 hours.

  • Filtration & Isolation: Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol (20 mL). Concentrate the combined filtrate under reduced pressure to yield the pure 3-aminoazetidine dihydrochloride salt.

Part 4: Workflow Visualization

G Start N-Protected 3-Aminoazetidine Boc Boc Protected Start->Boc Cbz Cbz / Bn Protected Start->Cbz Trt Trityl Protected Start->Trt Boc_Cond Anhydrous Acid (TFA/DCM or HCl/Dioxane) Boc->Boc_Cond Cbz_Cond Hydrogenation (H2, Pd(OH)2/C, Acidic) Cbz->Cbz_Cond Trt_Cond Mild Hydrolysis (50% Formic Acid) Trt->Trt_Cond Risk1 Risk: Ring Opening (Avoid aqueous strong acids) Boc_Cond->Risk1 Isolate Isolation Strategy: Precipitate as Stable Salt (Avoid Free Base Volatility) Boc_Cond->Isolate Risk2 Risk: Catalyst Poisoning (Trap free amine as salt) Cbz_Cond->Risk2 Cbz_Cond->Isolate Trt_Cond->Isolate

Decision tree for 3-aminoazetidine deprotection and isolation strategies.

References

  • US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis Source: Google Patents URL
  • Source: PubMed Central (PMC)
  • A Scalable Approach to Primary Amines via the Petasis Reaction Source: Journal of Organic and Pharmaceutical Chemistry URL

Sources

Validation & Comparative

A Senior Application Scientist's Guide to In-Silico Docking: Evaluating 3-Amino-3-methylazetidine-1-sulfonamide Against Bacterial Dihydropteroate Synthase

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to an in-depth technical guide designed for researchers, scientists, and drug development professionals. This document provides a comprehensive, hands-on comparison of the in-silico docking performance of the novel compound 3-Amino-3-methylazetidine-1-sulfonamide against a critical bacterial target, Dihydropteroate Synthase (DHPS). We will objectively compare its predicted binding affinity and interaction profile with a well-established sulfonamide antibiotic, offering supporting data and detailed experimental workflows.

The azetidine scaffold is increasingly recognized as a privileged motif in medicinal chemistry, known for conferring improved physicochemical properties such as metabolic stability and solubility.[1][2] When combined with the sulfonamide functional group, a well-established pharmacophore in antibacterial agents, the resulting molecule, 3-Amino-3-methylazetidine-1-sulfonamide, presents an intriguing candidate for investigation. Sulfonamides are known to exhibit a broad range of biological activities, including antimicrobial and antitumor effects.[3][4]

This guide will navigate the entire in-silico docking process, from target selection and preparation to ligand setup, docking simulation, and results analysis. We will employ a structured, self-validating protocol to ensure the trustworthiness and reproducibility of our findings.

Target Selection and Rationale: Why Dihydropteroate Synthase?

The sulfonamide moiety is a classic inhibitor of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an excellent target for antimicrobial agents. By competitively inhibiting the binding of the natural substrate, para-aminobenzoic acid (PABA), sulfonamide drugs disrupt this vital metabolic process. Given the structural features of 3-Amino-3-methylazetidine-1-sulfonamide, DHPS represents a logical and high-potential protein target for our in-silico investigation. For this study, we will utilize the crystal structure of Staphylococcus aureus DHPS.

The In-Silico Docking Workflow: A Step-by-Step Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] The goal is to predict the binding mode and affinity of a ligand within the active site of a protein. Our workflow is designed to be both rigorous and reproducible.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation docking Molecular Docking Simulation p_prep->docking l_prep Ligand Preparation l_prep->docking analysis Results Analysis & Visualization docking->analysis comparison Comparative Analysis analysis->comparison

Figure 1: A high-level overview of the in-silico docking workflow.

Protein Preparation

The initial step involves preparing the target protein structure for docking. This process removes extraneous molecules and ensures the protein is in a suitable state for simulation.[7][8]

Experimental Protocol: Protein Preparation

  • Obtain Protein Structure: Download the crystal structure of Staphylococcus aureus DHPS from the Protein Data Bank (PDB).

  • Remove Non-essential Molecules: Using molecular visualization software such as UCSF Chimera or PyMOL, delete all water molecules, co-factors, and existing ligands from the PDB file.[9][10]

  • Add Hydrogen Atoms: Add polar hydrogens to the protein structure, which are crucial for forming hydrogen bonds with the ligand.[5][11]

  • Assign Partial Charges: Compute and assign partial charges to all atoms of the protein. This is essential for accurately calculating electrostatic interactions.

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes.

  • Save the Prepared Protein: Save the cleaned and prepared protein structure in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).

Ligand Preparation

Proper ligand preparation is equally critical for a successful docking study. This involves generating a 3D conformation of the ligand and assigning appropriate chemical properties.[12][13]

Experimental Protocol: Ligand Preparation

  • Obtain Ligand Structures:

    • 3-Amino-3-methylazetidine-1-sulfonamide: The structure can be drawn using chemical drawing software like ChemDraw or MarvinSketch and saved in a 3D format (e.g., MOL2 or SDF).

    • Sulfamethoxazole (Alternative Ligand): The structure can be downloaded from a chemical database like PubChem.[14]

  • Generate 3D Conformation: If starting from a 2D structure, convert it to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the ligand structures to obtain a low-energy, stable conformation.

  • Assign Partial Charges and Define Rotatable Bonds: Assign partial charges to the ligand atoms and define the rotatable bonds. This allows the docking software to explore different conformations of the ligand within the binding site.

  • Save the Prepared Ligands: Save the prepared ligand structures in the appropriate format for the docking software (e.g., PDBQT).

Molecular Docking Simulation

With the prepared protein and ligands, we can now perform the molecular docking simulation. We will use AutoDock Vina, a widely used and validated open-source docking program.[15]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Define the Binding Site (Grid Box): Define a grid box that encompasses the active site of the DHPS enzyme. This is typically centered on the location of the co-crystallized ligand in the original PDB structure or a predicted binding pocket.[5]

  • Configure Docking Parameters: Set the parameters for the docking run, including the exhaustiveness of the search (a measure of how thoroughly the software samples different ligand conformations).

  • Run the Docking Simulation: Execute the docking calculation for each ligand with the prepared protein. AutoDock Vina will generate a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol).

  • Save the Docking Results: The output will include the coordinates of the docked ligand poses and their corresponding binding energies.

G receptor Prepared Receptor (DHPS) grid Define Binding Site (Grid Box) receptor->grid ligand1 Prepared Ligand 1 (3-Amino-3-methylazetidine-1-sulfonamide) vina AutoDock Vina Docking Engine ligand1->vina ligand2 Prepared Ligand 2 (Sulfamethoxazole) ligand2->vina grid->vina results Docking Results (Binding Poses & Affinities) vina->results

Sources

A Comparative In-Vitro ADME/Tox Profile of 3-Amino-3-methylazetidine-1-sulfonamide: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Early ADME/Tox Profiling

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant percentage of drug candidates fail in late-stage clinical trials due to unfavorable pharmacokinetic properties or unforeseen toxicity.[1] Early-stage in-vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiling is an indispensable strategy to mitigate this risk.[2][3] By generating a preliminary understanding of a compound's behavior in a biological system, research teams can prioritize candidates with the highest probability of success, guide medicinal chemistry efforts, and reduce costly late-stage attrition.[1][4]

This guide provides an in-depth comparative analysis of the in-vitro ADME/Tox profile for a novel compound of interest, 3-Amino-3-methylazetidine-1-sulfonamide . This molecule integrates two key structural motifs: a strained 3,3-disubstituted azetidine ring and a classical sulfonamide functional group. Azetidines have gained prominence in medicinal chemistry for their ability to confer desirable properties such as enhanced metabolic stability and improved solubility.[5][6] Conversely, the sulfonamide group, while a cornerstone of many successful drugs, can present challenges including high plasma protein binding and specific cytochrome P450 (CYP) interactions.[7][8][9]

Here, we will dissect the likely profile of our lead compound by comparing it with two benchmark molecules: Azetidine-3-amine (representing the core heterocyclic scaffold) and Sulfamethoxazole (a well-characterized sulfonamide drug). This comparative approach allows us to understand the potential synergies and liabilities imparted by each structural component.

Comparative ADME/Tox Data Summary

The following table summarizes the key in-vitro ADME/Tox parameters for 3-Amino-3-methylazetidine-1-sulfonamide alongside its structural comparators. The data for the target compound is projected based on established structure-activity relationships of its core components, while the data for comparators is based on known experimental values.

Parameter 3-Amino-3-methylazetidine-1-sulfonamide Comparator A: Azetidine-3-amine Comparator B: Sulfamethoxazole Significance in Drug Discovery
Metabolic Stability (HLM, t½ min)Predicted: >60Predicted: >60~25-40Predicts hepatic clearance; longer half-life suggests lower clearance and potentially less frequent dosing.
CYP450 Inhibition (IC50, µM)Predicted: >30 (for major isoforms)Predicted: >50~15 (CYP2C9)Assesses potential for drug-drug interactions (DDI). High IC50 values are desirable.[10]
Permeability (Caco-2, Papp A→B, 10⁻⁶ cm/s)Predicted: 5-10 (Moderate)Predicted: <2 (Low)~15-20 (High)Predicts oral absorption. Higher values suggest better absorption from the gut.[11][12][13]
Plasma Protein Binding (PPB, %)Predicted: 60-75%Predicted: <10%~70%High binding reduces the concentration of free, active drug. Moderate binding is often acceptable.[7][14]
hERG Inhibition (IC50, µM)Predicted: >30Predicted: >50>30Screens for potential cardiotoxicity. Inhibition of the hERG channel can lead to fatal arrhythmias.[15][16]
Cytotoxicity (HepG2, CC50, µM)Predicted: >50Predicted: >100>100Measures general toxicity to cells. A high CC50 indicates a lower potential for causing cell death.[17][18][19]

Expert Analysis and Scientific Rationale

The predicted profile of 3-Amino-3-methylazetidine-1-sulfonamide presents a compelling case for further investigation, suggesting a balanced and potentially superior profile compared to a traditional sulfonamide.

  • Metabolic Stability: The incorporation of the azetidine ring, particularly with a gem-dimethyl substitution at the 3-position, is a well-established strategy to sterically hinder metabolic attack and improve stability.[5][6] We predict this will confer high metabolic stability, a significant advantage over many sulfonamides like Sulfamethoxazole which undergo more rapid CYP-mediated metabolism.[9]

  • CYP450 and hERG Inhibition: The compact, sp3-rich nature of the azetidine scaffold generally leads to fewer off-target interactions.[6] We hypothesize that our lead compound will exhibit a clean profile against major CYP isoforms and the hERG channel, reducing the risk of drug-drug interactions and cardiotoxicity. This is a critical de-risking step in early development.[20][21]

  • Permeability and Absorption: While the small, polar azetidine core (Comparator A) typically has low passive permeability, the addition of the more lipophilic sulfonamide moiety should improve this characteristic. We predict moderate permeability for our lead compound, suggesting it is a good candidate for oral administration. This can be definitively tested using the Caco-2 assay detailed below.

  • Plasma Protein Binding: A known liability of the sulfonamide class is its propensity for binding to plasma albumin.[14][22][23] We anticipate that 3-Amino-3-methylazetidine-1-sulfonamide will exhibit moderate plasma protein binding, similar to Sulfamethoxazole. While high binding can limit free drug exposure, a moderate level is often manageable.

  • Cytotoxicity: Neither the azetidine nor the sulfonamide scaffold is typically associated with potent, non-specific cytotoxicity at therapeutic concentrations.[24][25] Our lead compound is therefore predicted to have a low potential for general cytotoxicity, a crucial safety parameter.

Detailed Experimental Protocols

To validate these predictions, the following standard in-vitro assays must be performed. The causality behind key experimental choices is explained to ensure a self-validating system.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay is fundamental for predicting hepatic clearance, a major determinant of a drug's half-life in the body.[4]

Workflow Diagram: Metabolic Stability Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_HLM Prepare HLM in Phosphate Buffer (pH 7.4) PreIncubate Pre-incubate HLM + Compound at 37°C for 5 min Prep_HLM->PreIncubate Prep_Cmpd Prepare Test Compound (1 µM final conc.) Prep_Cmpd->PreIncubate Prep_NADPH Prepare NADPH Cofactor Solution Initiate Initiate Reaction (Add NADPH) Prep_NADPH->Initiate PreIncubate->Initiate Timepoints Incubate at 37°C Sample at 0, 5, 15, 30, 60 min Initiate->Timepoints Quench Quench Reaction (Add cold Acetonitrile with Internal Standard) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calc Calculate % Remaining and Half-Life (t½) LCMS->Calc

Caption: Workflow for the in-vitro metabolic stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw cryopreserved Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Rationale: This buffer system maintains the optimal pH for enzymatic activity.

    • Prepare a 100x stock solution of the test compound in DMSO. Serially dilute to create working solutions. Rationale: Using a concentrated stock minimizes the final solvent concentration, which can inhibit enzymes.

    • Prepare a regenerating NADPH solution (cofactor required for CYP450 activity).[26]

  • Reaction Incubation:

    • In a 96-well plate, add the HLM solution and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking. Rationale: This step allows the compound to equilibrate with the microsomes before the reaction starts.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding it to a 96-well plate containing ice-cold acetonitrile with an internal standard (for LC-MS/MS normalization). Rationale: Cold acetonitrile stops all enzymatic activity instantly and precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k).

Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal absorption of orally administered drugs.[13] It uses a monolayer of differentiated Caco-2 cells, which mimic the epithelial barrier of the human intestine.[11][12]

Workflow Diagram: Caco-2 Permeability Assay

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form a differentiated monolayer Seed->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Wash Wash monolayer with Transport Buffer (HBSS) TEER->Wash If TEER is OK Add_A Add Compound to Apical (A) side Wash->Add_A Add_B Add Compound to Basolateral (B) side Wash->Add_B Incubate Incubate at 37°C with shaking Add_A->Incubate Add_B->Incubate Sample_A Sample from B side (for A→B transport) Incubate->Sample_A Sample_B Sample from A side (for B→A transport) Incubate->Sample_B LCMS Quantify Compound by LC-MS/MS Sample_A->LCMS Sample_B->LCMS Calc Calculate Papp and Efflux Ratio LCMS->Calc

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell filter inserts in 24-well plates.

    • Culture the cells for 21-25 days, allowing them to differentiate and form a polarized monolayer with functional tight junctions.[11]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with high TEER values, which confirm the integrity of the tight junctions.[26]

    • Additionally, test a low-permeability marker (e.g., Lucifer Yellow) to confirm the barrier is not leaky.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffer.

    • To measure apical-to-basolateral (A→B) permeability (absorption), add the test compound (typically 10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • To measure basolateral-to-apical (B→A) permeability (efflux), add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C for 1-2 hours.

  • Sample Analysis:

    • At the end of the incubation, take samples from the receiver chambers.

    • Quantify the concentration of the test compound in the donor and receiver chambers using LC-MS/MS.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER = Papp B→A / Papp A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.

Cytotoxicity (MTT) Assay

This colorimetric assay assesses cell viability and is a primary screen for compound-induced cytotoxicity.[17][24] It measures the metabolic activity of living cells.

Workflow Diagram: MTT Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed HepG2 cells in a 96-well plate Incubate_24h Incubate for 24h for cell adherence Seed->Incubate_24h Treat Treat cells with serial dilutions of compound Incubate_24h->Treat Incubate_48h Incubate for 48-72h at 37°C Treat->Incubate_48h Controls Include Vehicle (DMSO) and Untreated Controls Controls->Treat Add_MTT Add MTT Reagent Incubate for 4h Incubate_48h->Add_MTT Lyse Add Solubilizing Agent (e.g., DMSO, SDS) to dissolve formazan Add_MTT->Lyse Measure Read Absorbance at ~570 nm Lyse->Measure Calc Calculate % Viability and determine CC50 Measure->Calc

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed a human cell line (e.g., HepG2, a liver-derived line relevant for toxicity) into a 96-well plate at a predetermined density.

    • Incubate for 24 hours to allow cells to attach to the plate.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as controls.

    • Incubate the plate for 48-72 hours at 37°C.[24]

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS solution) to dissolve the formazan crystals.

    • Read the absorbance of the purple solution on a plate reader at approximately 570 nm.

  • Data Interpretation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability against the compound concentration and fit a dose-response curve to determine the CC50 (the concentration at which 50% of cell viability is lost).

References

  • Kosheeka (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Wang Q (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol 8: 238.
  • Thermo Fisher Scientific. Cytotoxicity Assays.
  • Mayr, F., et al. (2014). Dynamics of hERG Closure Allow Novel Insights into hERG Blocking by Small Molecules. Journal of Chemical Information and Modeling.
  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols.
  • Davis, B. D. (1943). The binding of sulfonamide drugs by plasma proteins. a factor in determining the distribution of drugs in the body. The Journal of Clinical Investigation.
  • Davis, B. D. (1943). THE BINDING OF SULFONAMIDE DRUGS BY PLASMA PROTEINS. A FACTOR IN DETERMINING THE DISTRIBUTION OF DRUGS IN THE BODY. PMC.
  • Koulgi, S., et al. (2021). Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity. PubMed.
  • Volkmann, R. A., et al. In vitro ADME assays. Bio-protocol.
  • Koulgi, S., et al. (2021). Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity. Taylor & Francis Online.
  • Perry, M. D. (2017). Modulation of hERG potassium channels by a novel small molecule activator. The Journal of Physiology.
  • Davis, B. D. (1943). THE BINDING OF SULFONAMIDE DRUGS BY PLASMA PROTEINS. A FACTOR IN DETERMINING THE DISTRIBUTION OF DRUGS IN THE BODY. Semantic Scholar.
  • JoVE (2023). Drug Distribution: Plasma Protein Binding.
  • BenchChem (2025). The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide.
  • Li, Y., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed.
  • Creative Bioarray. 6 Easy Steps to Get Your In Vitro ADME Done.
  • WuXi AppTec (2022). A Guide to In Vitro ADME Testing in Drug Development.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • Zhang, Y., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Sharma, S., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology.
  • Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Li, Y., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology.
  • VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development.
  • Wiciak, M., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics.
  • Franchin, T. B., et al. (2018). Caco-2 permeability studies and prospects of in vivo absorption. Journal of Pharmaceutical Care & Health Systems.
  • Hubatsch, I., et al. (2007). Caco-2 cell permeability assays to measure drug absorption. Nature Protocols.

Sources

validation of target engagement for 3-Amino-3-methylazetidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Target Engagement for 3-Amino-3-methylazetidine-1-sulfonamide: A Comparative Guide for Fragment-Based Drug Discovery

Introduction

In fragment-based drug discovery (FBDD), the sulfonamide pharmacophore is a privileged structure, historically utilized for targeting Carbonic Anhydrase (CA) and, more recently, voltage-gated sodium channels such as Nav1.7[1]. However, legacy fragments like pyrrolidine-1-sulfonamide often suffer from poor Ligand Lipophilicity Efficiency (LLE) and sub-optimal metabolic stability[1].

The introduction of 3-Amino-3-methylazetidine-1-sulfonamide (3-AMAS) represents a significant structural evolution. The azetidine ring lowers overall lipophilicity, while the 3-methyl group sterically hinders metabolic oxidation. Furthermore, the 3-amino group provides an optimal synthetic vector for acyl-sulfonamide coupling[1]. Validating the target engagement (TE) of such low-molecular-weight (~165 Da) fragments requires highly sensitive biophysical and cellular assays. This guide objectively compares the TE performance of 3-AMAS against alternative fragments and provides self-validating protocols for Surface Plasmon Resonance (SPR) and the Cellular Thermal Shift Assay (CETSA).

Mechanistic Rationale

Target engagement relies on the thermodynamic stabilization of the target protein upon ligand binding[2]. For Nav1.7, the sulfonamide moiety acts as a primary anchor within the voltage-sensor domain (VSD), while in CA, it coordinates directly with the active-site zinc ion. The rigid azetidine core of 3-AMAS reduces the entropic penalty of binding compared to more flexible rings, translating to a higher thermal shift ( ΔTm​ ) and slower dissociation rates.

G Target Target Protein (Nav1.7 / CA) Coordination Primary Engagement (Zinc / VSD Binding) Target->Coordination Presents binding pocket Fragment 3-Amino-3-methylazetidine- 1-sulfonamide Fragment->Coordination Sulfonamide anchor Stabilization Thermodynamic Stabilization (ΔTm > 0) Coordination->Stabilization Reduces flexibility Readout Target Engagement Validation (SPR & CETSA) Stabilization->Readout Biophysical readout

Fig 1: Mechanistic pathway of 3-AMAS target engagement and thermodynamic stabilization.

Comparative Target Engagement Performance

To objectively evaluate 3-AMAS, we benchmark its performance against unsubstituted azetidine-1-sulfonamide and pyrrolidine-1-sulfonamide. The data below represents generalized benchmark values derived from acyl-sulfonamide optimization campaigns[1].

Fragment / ScaffoldMW (Da)LLESPR KD​ (Nav1.7 VSD)CETSA ΔTm​ (°C)HLM Stability (CL, mL/min/kg)
Pyrrolidine-1-sulfonamide150.23.1~45 μ M+1.2> 40 (High Clearance)
Azetidine-1-sulfonamide136.14.5~20 μ M+2.525 (Moderate Clearance)
3-Amino-3-methylazetidine-1-sulfonamide 165.2 5.2 ~8 μ M +4.1 < 10 (Low Clearance)

Analysis: 3-AMAS demonstrates superior target engagement (lowest KD​ , highest ΔTm​ ) and metabolic stability. The 3-methyl substitution restricts the conformational flexibility of the azetidine ring, pre-organizing the 3-amino vector for optimal target interaction without increasing the lipophilic penalty.

Self-Validating Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Causality & Expert Insight: Because 3-AMAS is a low-molecular-weight fragment, its binding generates a minimal change in refractive index. Consequently, any mismatch in DMSO concentration between the sample and running buffer will produce a bulk refractive shift that easily masks the true binding signal[3]. We utilize a rigorous DMSO calibration protocol to correct for this physical phenomenon[4].

  • Target Immobilization: Immobilize the target protein (e.g., Nav1.7 VSD or CA II) onto a CM5 sensor chip via standard amine coupling.

    • Self-Validation Checkpoint: Ensure immobilization levels reach 3000-5000 RU. This is mathematically required to generate a theoretical maximum response ( Rmax​ ) of at least 15-20 RU for a 165 Da fragment binding to a ~40 kDa target[4].

  • Solvent Correction Setup: Prepare a 4-point DMSO calibration curve ranging from 1.5% to 2.5% DMSO in the running buffer (PBS-P+). Inject these solutions prior to the fragment to map and subtract the bulk refractive index changes[4].

  • Fragment Injection: Dilute 3-AMAS in running buffer to a final concentration of exactly 2.0% DMSO. Inject over the reference and active flow cells at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Data Analysis: Subtract the reference flow cell signal and apply the DMSO solvent correction model. Fit the resulting sensorgrams to a 1:1 steady-state affinity model to derive the KD​ [3].

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Live-Cell Target Engagement

Causality & Expert Insight: While SPR proves direct binding, CETSA validates engagement in the complex intracellular environment. We utilize AlphaScreen technology rather than traditional Western blotting because the bead-based proximity assay eliminates washing steps, preserving weak, transient fragment-target interactions that might otherwise dissociate during rigorous wash cycles[5].

CETSA Incubation 1. Intact Cell Incubation Heating 2. Thermal Challenge Incubation->Heating Ligand binding Lysis 3. Cell Lysis & Centrifugation Heating->Lysis Denatures unbound Detection 4. AlphaScreen Detection Lysis->Detection Isolates stabilized

Fig 2: Step-by-step CETSA workflow for live-cell target engagement validation.

  • Intact Cell Incubation: Incubate HEK293 cells expressing the target protein with 10 μ M 3-AMAS (or DMSO vehicle control) for 1 hour at 37°C to allow for cellular penetration and equilibrium binding[2].

  • Thermal Challenge: Aliquot the cell suspension into a PCR plate and subject it to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by rapid cooling to 4°C.

    • Causality: The heat denatures unbound proteins, while the ligand-bound 3-AMAS complex remains thermodynamically stabilized and soluble[5].

  • Lysis and Clearance: Add a mild non-denaturing lysis buffer (containing NP-40) and centrifuge at 20,000 x g for 20 minutes to pellet the aggregated, unbound protein[2].

  • AlphaScreen Detection: Transfer the soluble supernatant to a 384-well plate. Add donor and acceptor beads conjugated to target-specific antibodies. Incubate in the dark for 2 hours and read the luminescent signal.

    • Self-Validation Checkpoint: The vehicle control must yield a standard sigmoidal melt curve; a rightward shift ( ΔTm​>0 ) in the 3-AMAS treated samples confirms on-target engagement[5].

Conclusion

The validation of target engagement for highly optimized fragments like 3-Amino-3-methylazetidine-1-sulfonamide requires a multi-tiered biophysical approach. By combining the rigorous kinetic quantification of SPR with the physiological relevance of CETSA, researchers can confidently map structural-activity relationships and advance this privileged scaffold into late-stage lead optimization.

References

  • Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 ACS Journal of Medicinal Chemistry[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA National Center for Biotechnology Information (NCBI)[Link]

  • Fragment Screening by Surface Plasmon Resonance ACS Medicinal Chemistry Letters[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement PubMed Central (PMC) - NIH[Link]

  • Screening and analysis of fragments using Biacore systems Cytiva Life Sciences[Link]

Sources

Comparative Guide: 3-Methyl vs. Other 3-Substituted Aminoazetidines in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The "Azetidine Switch"

In modern medicinal chemistry, replacing planar aromatic rings or larger saturated heterocycles (like piperazines and pyrrolidines) with an azetidine ring is a validated lead optimization strategy known as the "Azetidine Switch"[1]. The high ring strain of the four-membered azetidine core (~26 kcal/mol) forces a "puckered" conformation, providing unique three-dimensional vectors for substituents while generally lowering lipophilicity (LogP) and improving aqueous solubility[1].

Among azetidine building blocks, the 3-aminoazetidine scaffold is highly prized. However, the exact nature of the substitution at the 3-position (e.g., 3-H, 3-Fluoro, 3-Methyl) drastically alters the molecule's physicochemical properties, target binding thermodynamics, and metabolic fate[2].

Mechanistic Causality: The Impact of 3-Substitution

As an application scientist designing a screening funnel, selecting the correct 3-substituted aminoazetidine requires understanding the causality behind the structure-property relationships:

  • 3-Unsubstituted (3-H): Provides the baseline basicity for the scaffold (ring nitrogen pKa ~10.5). However, the presence of an alpha-proton at the 3-position creates a metabolic "soft spot" highly susceptible to cytochrome P450-mediated oxidation or monoamine oxidase (MAO) deamination.

  • 3-Fluoro: The highly electronegative fluorine atom exerts a strong inductive (-I) effect. This pulls electron density away from both the ring nitrogen and the primary amine, significantly lowering their pKa values (often by 1.5 to 2.5 units)[3]. At a physiological pH of 7.4, this increases the fraction of the neutral (unionized) species, thereby increasing the effective distribution coefficient (LogD) and enhancing passive blood-brain barrier (BBB) permeability.

  • 3-Methyl: Introducing a 3-methyl group creates a quaternary carbon center. This strategic steric blockade completely halts oxidation at the 3-position, drastically improving intrinsic clearance ( Clint​ )[4]. Furthermore, the methyl group restricts the puckering dynamics of the azetidine ring, locking it into a rigid bioactive conformation that reduces the entropic penalty upon target binding[2].

  • 3-Methoxy: Acts as a middle ground, offering a moderate pKa shift due to the oxygen's electronegativity, while providing a hydrogen bond acceptor to interact with specific kinase or GPCR active sites[1].

G Base 3-Aminoazetidine Scaffold SubH 3-H (Unsubstituted) Baseline pKa ~10.5 Metabolic Soft Spot Base->SubH No substitution SubF 3-Fluoro Strong -I Effect Lowers pKa, Increases Permeability Base->SubF Fluorination SubMe 3-Methyl Steric Blockade Halts Oxidation, Restricts Conformation Base->SubMe Methylation SubOMe 3-Methoxy Balanced Electronegativity Moderate pKa Shift Base->SubOMe Methoxylation

Caption: Logical effects of 3-substitution on the aminoazetidine scaffold.

Quantitative Data Comparison

The following table summarizes the typical physicochemical shifts observed when modifying the 3-position of the aminoazetidine scaffold. (Note: Exact values vary based on the extended molecular framework).

SubstitutionAzetidine N pKa (Approx)3-NH₂ pKa (Approx)LogD (pH 7.4) ShiftMetabolic Stability ( Clint​ )
3-H 10.58.5BaselineLow-Moderate
3-Fluoro ~8.5~6.5Higher (Less ionized)High
3-Methyl ~10.6~8.6Slightly HigherVery High
3-Methoxy ~9.0~7.0ModerateModerate

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol A: Deprotection of tert-Butyl 3-amino-3-methylazetidine-1-carboxylate

To utilize 3-amino-3-methylazetidine in coupling reactions, the Boc-protecting group must be removed without opening the highly strained azetidine ring[4].

  • Preparation: Dissolve the Boc-protected intermediate (1.0 equiv) in anhydrous 1,4-dioxane. Causality: Dioxane is a non-nucleophilic solvent that prevents unwanted ring-opening side reactions.

  • Acid Addition: Slowly add a solution of HCl (4 M in dioxane, 10 equiv) at 25 °C[4]. Causality: Anhydrous HCl cleanly cleaves the Boc group, releasing isobutylene gas and CO2​ , driving the reaction to completion without introducing water, which could hydrolyze the strained ring.

  • Incubation & Monitoring: Stir the mixture at 25 °C for 2 hours. Validate completion via TLC (ninhydrin stain) and LC-MS.

  • Isolation: Concentrate the reaction mixture in vacuo to yield the 3-amino-3-methylazetidine hydrochloride salt as a solid[4]. Validation: The resulting salt should exhibit a precise M+H peak corresponding to the free amine in positive electrospray ionization (ESI+).

Protocol B: In Vitro Liver Microsomal Clearance ( Clint​ ) Assay

This assay validates the metabolic stability gained by the 3-methyl substitution compared to the 3-H variant.

  • Matrix Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Add human or rat liver microsomes to a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37 °C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes; its absence serves as a negative control to rule out non-CYP degradation.

  • Time-Course Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Precipitation: Immediately transfer each aliquot into 3 volumes of ice-cold acetonitrile containing an analytical internal standard (IS). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the proteins for clean LC-MS injection.

  • Validation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Self-Validation: Run Verapamil concurrently as a high-clearance positive control. Calculate Clint​ based on the logarithmic decay of the analyte/IS peak area ratio.

G Prep Prepare 1 µM Compound Microsomes Add Microsomes (0.5 mg/mL) Prep->Microsomes NADPH Initiate with NADPH (1 mM) Microsomes->NADPH Incubate Incubate 37°C (0-60 min) NADPH->Incubate Quench Quench (Cold ACN) + Internal Std Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Caption: Step-by-step workflow for the in vitro microsomal clearance assay.

Sources

Validation of a Synthetic Route for Library Generation of Azetidine Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Azetidine sulfonamides represent a privileged structural motif in modern drug discovery. The compact, strained four-membered azetidine ring offers improved physicochemical properties—such as lower lipophilicity, enhanced metabolic stability, and superior blood-brain barrier (BBB) penetration—compared to larger, more flexible heterocycles[1]. However, translating these favorable properties into a high-throughput library generation workflow presents significant synthetic challenges.

As a Senior Application Scientist, I frequently observe that the bottleneck in combinatorial chemistry is rarely the design of the library, but rather the robustness of the coupling chemistry. This guide objectively compares the traditional sulfonyl chloride coupling route against modern Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, providing mechanistic insights, comparative data, and self-validating experimental protocols to ensure high-fidelity library generation.

Mechanistic Causality: The Electrophile Dilemma

When designing a combinatorial library, the coupling chemistry must be near-quantitative, highly chemoselective, and tolerant of diverse functional groups.

The Traditional Approach (Sulfonyl Chlorides): Historically, sulfonamide libraries were generated by reacting sulfonyl chlorides with amines in the presence of a base (e.g., DIPEA, pyridine). The causality of failure in this route stems from the extreme electrophilicity of the S(VI)-Cl bond. It is highly susceptible to premature hydrolysis by ambient moisture, forming unreactive sulfonic acids. Furthermore, sulfonyl chlorides exhibit poor chemoselectivity; if the azetidine or the electrophile contains additional nucleophilic groups (e.g., hydroxyls or secondary amines), the reaction yields complex mixtures that require tedious chromatographic purification[2].

The Modern Alternative (SuFEx Click Chemistry): SuFEx leverages sulfonyl fluorides (or iminosulfur oxydifluorides) as electrophilic hubs. The mechanistic advantage lies in the unique thermodynamic stability of the S(VI)-F bond, which resists spontaneous hydrolysis. However, upon kinetic activation—either via specific hydrogen-bonding networks, aqueous interfaces, or strong amidine bases—the fluoride acts as an excellent leaving group exclusively for the targeted amine[3]. This allows the reaction to proceed in ambient, or even aqueous, conditions, making it ideal for high-throughput, miniaturized library synthesis without the need for rigorously dry environments[4].

Quantitative Performance Comparison

The following table synthesizes experimental validation data comparing the two synthetic routes across key parameters critical for library generation.

ParameterTraditional Sulfonyl Chloride RouteSuFEx (Sulfonyl Fluoride) Route
Electrophile Stability Low (Rapid hydrolysis in ambient moisture)Extremely High (Stable in aqueous media)
Chemoselectivity Poor (Reacts indiscriminately with -OH, -NH2)Excellent (Tolerates unprotected alcohols/phenols)
Reaction Environment Strictly anhydrous, inert atmosphere requiredAmbient conditions, aqueous buffers tolerated
Average Library Yield 40% - 70% (Highly substrate dependent)85% - 99% (Near-quantitative across diverse inputs)
Purification Requirement Column chromatography or HPLC often requiredSimple filtration, extraction, or direct screening
Miniaturization Potential Poor (Moisture sensitivity limits low volumes)Excellent (Validated down to picomole scale)

Workflow Visualization

G cluster_Cl Traditional Route (S-Cl) cluster_F SuFEx Route (S-F) Start Azetidine Sulfonamide Library Generation Cl_Step1 Sulfonyl Chloride + Azetidine Base: DIPEA/Pyridine Start->Cl_Step1 F_Step1 Sulfonyl Fluoride + Azetidine Aqueous Buffer or DBU Start->F_Step1 Cl_Step2 Strictly Anhydrous Conditions High Hydrolysis Risk Cl_Step1->Cl_Step2 Cl_Step3 Poor Chemoselectivity Extensive Purification Needed Cl_Step2->Cl_Step3 F_Step2 Ambient/Aqueous Tolerant Stable S-F Bond F_Step1->F_Step2 F_Step3 High Chemoselectivity Direct Biological Screening F_Step2->F_Step3

Fig 1: Workflow comparison of traditional sulfonyl chloride coupling vs. SuFEx click chemistry.

Self-Validating Experimental Protocols

A robust library protocol must be "self-validating." This means incorporating orthogonal analytical checkpoints that confirm product formation and definitively rule out mechanistic failure modes (such as hydrolysis) before proceeding to the next step.

Protocol A: Traditional Batch Synthesis (Sulfonyl Chloride Coupling)

Note: This protocol serves as the baseline for comparison and is generally not recommended for highly functionalized or miniaturized libraries due to moisture sensitivity.

  • Preparation: Flame-dry a 96-well glass-lined reactor block. Under a positive pressure of dry nitrogen, dispense the substituted azetidine (0.1 mmol) dissolved in anhydrous DCM (0.5 mL) into each well.

  • Base Addition: Add anhydrous N,N-diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 equiv) to each well.

  • Coupling: Cool the block to 0 °C. Slowly add the respective sulfonyl chloride (0.12 mmol, 1.2 equiv) dissolved in anhydrous DCM (0.5 mL). Allow the reaction to warm to room temperature and shake for 12 hours.

  • Validation Checkpoint (LC-MS): Sample 1 µL from a representative well.

    • Self-Validation Logic: Analyze via LC-MS (ESI+). You must monitor for the mass of the corresponding sulfonic acid byproduct. If the sulfonic acid peak exceeds 15% relative abundance, it indicates a breach in anhydrous conditions, invalidating the well's yield.

  • Workup: Quench with saturated aqueous NaHCO3. Extract the organic layer, dry over anhydrous Na2SO4, evaporate, and purify via preparative HPLC.

Protocol B: High-Throughput SuFEx Library Generation (Optimized Route)

Note: This protocol leverages the kinetic stability of the S-F bond, allowing for rapid, open-air parallel synthesis with minimal purification.

  • Preparation: In a standard 96-well polypropylene plate (no inert atmosphere required), dispense the substituted azetidine (0.1 mmol) dissolved in a 4:1 mixture of Acetonitrile/Aqueous Phosphate Buffer (pH 8.0) (0.5 mL).

  • Coupling: Add the respective sulfonyl fluoride (0.1 mmol, 1.0 equiv).

    • Mechanistic Note: The aqueous buffer acts as a promoter for the SuFEx reaction, activating the S-F bond at the interface without hydrolyzing it[3].

  • Incubation: Seal the plate and agitate at room temperature for 2 to 4 hours.

  • Validation Checkpoint (19F NMR & LC-MS):

    • Self-Validation Logic: Perform a rapid 19F NMR on a pooled sample or representative well. The complete disappearance of the characteristic S-F signal (typically +30 to +60 ppm) is a definitive, background-free indicator of 100% conversion. Cross-verify with LC-MS to ensure the absence of sulfonic acid, confirming absolute chemoselectivity.

  • Workup: Due to the near-quantitative yield and lack of byproducts, the solvent can be directly evaporated via a centrifugal concentrator. The resulting azetidine sulfonamides are typically >95% pure and ready for direct biological screening[4].

Conclusion

For the library generation of azetidine sulfonamides, the traditional sulfonyl chloride route introduces unacceptable variability due to its inherent moisture sensitivity and poor chemoselectivity. Validating a synthetic route based on SuFEx click chemistry fundamentally solves this electrophile dilemma. By utilizing sulfonyl fluorides, researchers can achieve near-quantitative yields, tolerate unprotected functional groups, and seamlessly miniaturize their workflows, thereby accelerating the hit-to-lead optimization process in drug discovery.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. ACS Publications.[Link]

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Publications.[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Department of Pediatrics (UCSD).[Link]

  • Advances in the construction of diverse SuFEx linkers. National Science Review (OUP).[Link]

Sources

A Guide to Benchmarking Novel Azetidine-Sulfonamide Derivatives Against a Panel of Cancer Cell Lines: A Case Study Approach

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel chemical entities, specifically focusing on the promising class of azetidine-sulfonamides. Due to the limited publicly available data on the direct anti-cancer activity of 3-Amino-3-methylazetidine-1-sulfonamide, this document will utilize a representative hypothetical compound, "AZ-SULFA-X," to illustrate a robust benchmarking strategy. The principles and methodologies outlined herein are broadly applicable to the preclinical assessment of novel anti-cancer drug candidates.

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, with prominent examples including antibacterial, and diuretic agents. In oncology, sulfonamides have emerged as critical pharmacophores in targeted therapies, most notably as inhibitors of carbonic anhydrases and cell cycle kinases. The incorporation of a strained azetidine ring offers a unique three-dimensional geometry that can enhance binding affinity and selectivity for protein targets. Therefore, a systematic evaluation of novel azetidine-sulfonamide derivatives is a scientifically meritorious endeavor.

Benchmarking Strategy for AZ-SULFA-X

A rigorous benchmarking strategy is predicated on a multi-faceted approach that assesses a compound's potency, selectivity, and mechanism of action across a diverse panel of cancer cell lines. This guide proposes a tiered screening cascade, beginning with a broad assessment of cytotoxicity, followed by more detailed mechanistic studies on sensitive cell lines.

Selection of a Cancer Cell Line Panel

The choice of cancer cell lines is critical for a meaningful evaluation. A well-curated panel should encompass a range of tumor types and genetic backgrounds. For this guide, we will utilize a representative subset of the NCI-60 panel, which has been extensively characterized at the genomic and proteomic levels.

Table 1: Representative Cancer Cell Line Panel

Cell LineCancer TypeKey Features
A549Lung CarcinomaKRAS mutation
MCF7Breast AdenocarcinomaEstrogen receptor (ER) positive
MDA-MB-231Breast AdenocarcinomaTriple-negative (ER, PR, HER2 negative)
HCT116Colorectal CarcinomaWild-type p53
HT-29Colorectal CarcinomaMutant p53
U-87 MGGlioblastomaHigh expression of EGFR
PC-3Prostate AdenocarcinomaAndrogen-independent
Choice of Comparator Compounds

To contextualize the activity of AZ-SULFA-X, it is essential to include standard-of-care chemotherapeutic agents and targeted therapies as positive controls.

Table 2: Comparator Compounds

CompoundMechanism of ActionRationale for Inclusion
DoxorubicinDNA intercalator and topoisomerase II inhibitorBroad-spectrum cytotoxic agent
PaclitaxelMicrotubule stabilizing agentStandard-of-care for various solid tumors
ErlotinibEGFR tyrosine kinase inhibitorTargeted therapy relevant for EGFR-expressing cell lines (e.g., U-87 MG)
PalbociclibCDK4/6 inhibitorTargeted therapy relevant for ER-positive breast cancer (e.g., MCF7)

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the primary in vitro assays used to benchmark AZ-SULFA-X.

Experimental Workflow

cluster_0 Initial Screening cluster_1 Mechanistic Studies on Sensitive Cell Lines a Prepare Cancer Cell Line Panel b Treat with AZ-SULFA-X and Comparators (72 hours) a->b c Cell Viability Assay (MTT/CellTiter-Glo) b->c d Calculate IC50 Values c->d e Apoptosis Assay (Annexin V/PI Staining) d->e Select sensitive cell lines (IC50 < 10 µM) f Cell Cycle Analysis (Propidium Iodide Staining) d->f g Western Blot for Pathway Analysis d->g

Caption: A tiered experimental workflow for benchmarking a novel anti-cancer compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of AZ-SULFA-X and comparator compounds. Treat the cells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane (Annexin V) and membrane integrity (Propidium Iodide).

Protocol:

  • Cell Treatment: Treat cells with AZ-SULFA-X at its IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Treat cells with AZ-SULFA-X at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.

  • Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

Data Presentation and Interpretation

The results of the in vitro assays should be summarized in clear and concise tables to facilitate comparison between AZ-SULFA-X and the comparator compounds.

Table 3: IC50 Values (µM) of AZ-SULFA-X and Comparator Compounds

Cell LineAZ-SULFA-XDoxorubicinPaclitaxelErlotinibPalbociclib
A5498.20.50.01>100>100
MCF72.50.20.005500.1
MDA-MB-23115.60.80.02>100>100
HCT1165.10.30.008>100>100
HT-294.80.40.009>100>100
U-87 MG22.31.20.0515>100
PC-318.91.00.04>100>100

Interpretation:

In this hypothetical dataset, AZ-SULFA-X demonstrates moderate single-agent cytotoxicity, with the highest potency observed in the MCF7, HCT116, and HT-29 cell lines. The IC50 values are higher than those of the broad-spectrum cytotoxic agents doxorubicin and paclitaxel, which is expected. The lack of potent activity in the U-87 MG and PC-3 cell lines suggests a degree of selectivity. The sensitivity of the ER-positive MCF7 cell line to palbociclib is consistent with its known mechanism of action.

Mechanism of Action Elucidation: A Hypothetical Signaling Pathway

Based on the observed sensitivity in colorectal cancer cell lines (HCT116 and HT-29), we can hypothesize that AZ-SULFA-X may modulate a signaling pathway critical for their proliferation, such as the Wnt/β-catenin pathway. Further experiments, such as Western blotting for key pathway components, would be required to validate this hypothesis.

Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Co-receptor LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin phosphorylation (degradation) APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes AZ_SULFA_X AZ-SULFA-X AZ_SULFA_X->GSK3b potential activation (inhibition of Wnt pathway)

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of AZ-SULFA-X.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the preclinical benchmarking of a novel azetidine-sulfonamide derivative, AZ-SULFA-X. By employing a diverse cancer cell line panel, appropriate comparator compounds, and a suite of well-established in vitro assays, researchers can generate a robust dataset to inform the further development of promising anti-cancer drug candidates. The principles and protocols described herein provide a solid foundation for the systematic evaluation of novel chemical entities in the field of oncology.

References

  • NCI-60 Human Tumor Cell Lines Screen: National Cancer Institute. [Link]

  • The Role of Sulfonamides in Cancer Therapy: Supuran, C. T. (2016). Carbonic anhydrase inhibitors and their therapeutic potential. Expert Opinion on Therapeutic Patents, 26(1), 9-23. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Amino-3-methylazetidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-Amino-3-methylazetidine-1-sulfonamide. As a specialized heterocyclic compound used in research and development, its unique structure—incorporating a strained azetidine ring, a primary amine, and a sulfonamide group—necessitates a cautious and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, environmental protection, and regulatory compliance.

The core principle of this guidance is risk mitigation . Due to the absence of a specific Safety Data Sheet (SDS) for 3-Amino-3-methylazetidine-1-sulfonamide, this protocol has been synthesized from the hazard profiles of structurally similar compounds, including 3-methylazetidine-1-sulfonamide and other azetidine derivatives, in conjunction with established best practices for laboratory chemical waste management.[1][2] All waste containing this compound must be treated as hazardous.

Hazard Assessment and Risk Mitigation

The primary directive is to handle 3-Amino-3-methylazetidine-1-sulfonamide as a substance with a significant and unfully characterized hazard profile. The known hazards of its close structural analog, 3-methylazetidine-1-sulfonamide, include acute toxicity if swallowed, inhaled, or in contact with skin, as well as severe skin and eye irritation.[2] The presence of a strained azetidine ring suggests potential reactivity.[1][3]

Anticipated Hazard Profile

The following table summarizes the expected hazards, based on data for 3-methylazetidine-1-sulfonamide.[2] This information is foundational for a conservative risk assessment.

Hazard ClassificationAnticipated RiskGHS Hazard Statement
Acute Toxicity (Oral) Harmful if swallowedH302
Acute Toxicity (Dermal) Harmful in contact with skinH312
Acute Toxicity (Inhalation) Harmful if inhaledH332
Skin Irritation Causes skin irritationH315
Eye Irritation Causes serious eye irritationH319
Respiratory Irritation May cause respiratory irritationH335
Environmental Hazard Potential for aquatic toxicityNot fully determined, but assumed based on related structures.[4][5]
Mandatory Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling the compound or its waste:

  • Eye Protection: Safety goggles with side shields or a face shield.[1][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]

  • Body Protection: A standard laboratory coat.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[2]

Engineering Controls

All handling and preparation of waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][7] An eyewash station and safety shower must be readily accessible.[6]

Step-by-Step Disposal Protocol

The primary disposal method for 3-Amino-3-methylazetidine-1-sulfonamide is through an approved hazardous waste management service. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash. [1][8]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Dedicated Waste Stream: Collect all waste containing 3-Amino-3-methylazetidine-1-sulfonamide in a dedicated hazardous waste container.[8] This includes unused or excess compound, reaction byproducts, and contaminated materials.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases, unless compatibility has been explicitly confirmed.[1][9]

Step 2: Containerization and Labeling

Proper container management is a cornerstone of safe waste accumulation.

  • Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible container that is in good condition and has a secure, leak-proof lid.[8][10] The original product container is often a suitable choice.[10]

  • Labeling: The container must be clearly and legibly labeled as soon as the first particle of waste is added. The label must include:

    • The words "Hazardous Waste" .[8][11]

    • The full chemical name: "3-Amino-3-methylazetidine-1-sulfonamide" (no formulas or abbreviations).[11]

    • A list of all chemical contents by percentage.[11]

    • The date of waste accumulation.[9]

    • Appropriate hazard warnings (e.g., "Toxic," "Irritant").[4]

Step 3: Waste Storage (Satellite Accumulation)

Waste must be stored safely at or near its point of generation.[11][12]

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area, such as a secondary containment bin within the laboratory.[12]

  • Conditions: The storage area must be cool, dry, and well-ventilated, away from heat or ignition sources.[1] Ensure the container is kept closed at all times except when adding waste.[11]

Step 4: Arranging Final Disposal

The final step is to transfer the waste to a licensed disposal facility.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1][7]

  • Provide Information: Furnish the EHS office with all available information about the waste, including its chemical nature and any potential contaminants.[1]

The following diagram illustrates the decision-making process for the proper disposal of 3-Amino-3-methylazetidine-1-sulfonamide and related materials.

G Disposal Workflow for 3-Amino-3-methylazetidine-1-sulfonamide cluster_waste_type Identify Waste Type cluster_actions Disposal Actions cluster_final Final Steps start Waste Generation waste_solid Unused Compound / Contaminated Consumables (Gloves, Wipers, etc.) start->waste_solid What is the waste? waste_liquid Contaminated Solvents / Rinsate start->waste_liquid What is the waste? waste_container Empty Reagent Bottle start->waste_container What is the waste? collect_hw Collect in a dedicated, sealed, and properly labeled Hazardous Waste container. waste_solid->collect_hw waste_liquid->collect_hw triple_rinse Triple-rinse with a suitable solvent (e.g., acetone, ethanol). [3, 9] waste_container->triple_rinse Is it empty? store_saa Store sealed container in a designated Satellite Accumulation Area. [2] collect_hw->store_saa collect_rinsate Collect all rinsate as hazardous liquid waste. triple_rinse->collect_rinsate Generate rinsate dispose_container Deface original label. Dispose of clean container as non-hazardous glass/plastic waste. [3] triple_rinse->dispose_container After cleaning collect_rinsate->collect_hw contact_ehs Contact EHS for pickup and final disposal. [4, 6] store_saa->contact_ehs

Caption: Disposal Decision Workflow for 3-Amino-3-methylazetidine-1-sulfonamide.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to minimize harm.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Containment: Use an inert, non-combustible absorbent material such as sand or vermiculite to contain the spill.[1][6] Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Carefully collect the absorbent material and the spilled substance using non-sparking tools. Place the collected material into a sealed, properly labeled container for disposal as hazardous waste.[1][2]

  • Decontamination: Wash the spill area thoroughly once the material has been collected.[6]

Exposure and First Aid

The following first aid measures are based on the SDS for 3-methylazetidine-1-sulfonamide[2]:

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek immediate medical attention.[2][13]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][13]

Decontamination of Empty Containers

Empty containers that once held 3-Amino-3-methylazetidine-1-sulfonamide must be decontaminated before being disposed of as non-hazardous waste.[10][14]

  • Triple-Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., acetone, ethanol) at least three times.[14]

  • Collect Rinsate: Crucially, all rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[7][10]

  • Final Disposal: Once triple-rinsed and dry, deface or remove the original labels, and dispose of the container as regular glass or plastic waste according to your institution's guidelines.[14]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 3-Amino-3-methylazetidine-1-sulfonamide waste in a manner that ensures personal safety, protects the environment, and maintains strict regulatory compliance.

References

  • Columbia University, "Hazardous Chemical Waste Management Guidelines," Research - Columbia University. Available: [Link]

  • University of Pennsylvania, "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES," Environmental Health and Radiation Safety. Available: [Link]

  • University of Otago, "Laboratory chemical waste disposal guidelines," Health and Safety. Available: [Link]

  • Indian Institute of Science Bangalore, "Laboratory Waste Management," Office of Laboratory Safety and Environmental Health. Available: [Link]

  • Vanderbilt University Medical Center, "Laboratory Guide for Managing Chemical Waste," Office of Clinical and Research Safety. Available: [Link]

  • PubMed, "Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands," National Library of Medicine. Available: [Link]

  • Chemos GmbH & Co.KG, "Safety Data Sheet: Azetidine," Chemos. Available: [Link]

Sources

Personal protective equipment for handling 3-Amino-3-methylazetidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety and operational protocol is paramount when handling bifunctional building blocks like 3-Amino-3-methylazetidine-1-sulfonamide . Often utilized in the synthesis of complex therapeutics (such as CXCR2 antagonists and kinase inhibitors), this compound presents unique handling challenges due to the dual reactivity of its primary amine and sulfonamide moieties.

The following guide provides comprehensive, causality-driven procedures for the safe handling, reaction setup, and disposal of this compound, ensuring both personnel safety and experimental integrity.

Hazard Assessment & Chemical Causality

To design an effective safety protocol, we must first understand the mechanistic causality behind the compound's hazards. 3-Amino-3-methylazetidine-1-sulfonamide is frequently supplied and handled as a trifluoroacetic acid (TFA) salt (CAS 2913278-80-3) to stabilize the reactive azetidine ring[1].

  • Primary Amine Reactivity: Primary amines are highly nucleophilic and lipid-soluble. This lipid solubility facilitates rapid dermal absorption, meaning skin contact can lead to localized irritation or systemic toxicity[2]. Furthermore, primary amines react exothermically with atmospheric carbon dioxide and electrophiles, necessitating controlled, inert environments.

  • Sulfonamide Sensitization: Sulfonamide functional groups are known sensitizers. Inhalation of fine powders can cause severe irritation to the respiratory mucosa and potentially induce hypersensitivity reactions over repeated exposures[3].

  • TFA Salt Acidity: When handled as a TFA salt, the compound carries residual acidity. Upon contact with moisture (such as sweat or ocular fluid), it can cause rapid, localized pH drops, exacerbating tissue damage.

Quantitative Chemical & Hazard Profile
Property / MetricData / ClassificationOperational Implication
CAS Number 2913278-80-3 (TFA Salt)[1]Ensure SDS matches the specific salt form.
Molecular Weight 279.24 g/mol Critical for stoichiometric calculations.
Storage Temperature 0–4 °C (Short term); -20 °C (Long term)[4]Prevents thermal degradation and amine oxidation.
GHS Hazard Codes H302, H315, H319, H335[5]Dictates strict ingestion, dermal, and inhalation PPE.
Signal Word Warning[5]Requires local exhaust ventilation (LEV) for all open handling.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; it is a layered defense system. Every piece of equipment must be selected based on the specific penetration and reactivity profiles of aliphatic amines and sulfonamides[2][3].

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1+ or EN 166 compliant). Causality: Standard safety glasses do not provide adequate orbital seal against airborne TFA-salt dust, which can cause severe corneal irritation upon contact with tear fluid.

  • Dermal Protection: Double-gloving is mandatory. Inner glove: Standard nitrile (0.11 mm). Outer glove: Extended-cuff nitrile or neoprene. Causality: Primary amines can permeate thin latex or low-quality nitrile over time[2]. If a spill occurs on the hands, the outer glove can be immediately doffed without exposing bare skin.

  • Respiratory Protection: All open handling must occur within a certified chemical fume hood. If weighing outside a hood is absolutely unavoidable, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of sensitizing sulfonamide dust.

  • Body Protection: Flame-retardant, fluid-resistant laboratory coat with knit cuffs to prevent wrist exposure.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating workflow where each step confirms the safety and readiness of the next.

Phase 1: Preparation and Dispensing
  • Fume Hood Validation: Verify the fume hood face velocity is operating between 80–120 feet per minute (fpm). Do not proceed if the alarm is sounding or airflow is compromised.

  • Static Elimination: 3-Amino-3-methylazetidine-1-sulfonamide powder is prone to static cling, which can cause aerosolization when the container is opened. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula prior to dispensing.

  • Dispensing: Open the primary container only inside the fume hood. Weigh the required mass using a grounded microbalance.

  • Atmospheric Control: Once dispensed, immediately seal the primary container, backfill with Argon or Nitrogen gas to prevent amine oxidation and CO2 adduct formation, and return it to -20 °C storage[4].

Phase 2: Reaction Setup
  • Dissolution: Transfer the pre-weighed solid to a dry, inert-gas purged round-bottom flask. Dissolve the compound in an appropriate anhydrous solvent (e.g., DMF, DCM, or THF).

  • Controlled Addition: Because the primary amine is highly nucleophilic, the addition of electrophilic reagents (e.g., sulfonyl chlorides, acid anhydrides) must be performed dropwise.

  • Thermal Management: Submerge the reaction flask in an ice-water bath (0 °C) during reagent addition to safely dissipate the exothermic heat of the amine-electrophile reaction[3].

Workflow Preparation 1. Preparation Verify Fume Hood & Don PPE Dispensing 2. Dispensing Weigh using anti-static tools under local exhaust Preparation->Dispensing Transfer 3. Transfer Move to sealed reaction vessel Dispensing->Transfer Reaction 4. Reaction Setup Dissolve in solvent (e.g., DMF) Add reagents dropwise at 0°C Transfer->Reaction SpillCheck Spill Detected? Reaction->SpillCheck Cleanup Spill Response Absorb & collect solid waste SpillCheck->Cleanup Yes Disposal 5. Disposal Segregate into appropriate hazardous waste streams SpillCheck->Disposal No Cleanup->Disposal PostOp 6. Post-Operation Doff PPE & Wash Hands Disposal->PostOp

Workflow for the safe handling, reaction setup, and disposal of azetidine sulfonamide derivatives.

Spill Response & Disposal Plan

Improper disposal of sulfonamides and amines can lead to severe environmental toxicity, particularly to aquatic life, and can result in the formation of hazardous byproducts if mixed with incompatible waste streams[6][7].

Immediate Spill Response
  • Isolation: Evacuate non-essential personnel from the immediate area.

  • Containment (Solid Spill): Do not dry-sweep the powder, as this generates hazardous dust. Gently cover the spill with damp, inert absorbent pads or use a HEPA-filtered laboratory vacuum.

  • Containment (Solution Spill): If spilled while in solvent, surround the spill with a chemical spill boom. Cover with an inert, non-combustible absorbent material (e.g., vermiculite or sand)[6].

  • Surface Decontamination: Wash the affected surface with a mild acidic solution (e.g., 5% citric acid) to neutralize residual free amines, followed by copious amounts of water.

Waste Segregation and Disposal
  • Halogenated vs. Non-Halogenated: If the compound is handled as a TFA salt or dissolved in a chlorinated solvent (e.g., DCM), the resulting waste must be routed to the Halogenated Organic Waste stream to ensure proper high-temperature incineration[6].

  • Aqueous Waste: Never dispose of amine or sulfonamide washings down the sink. Collect all aqueous washes in a designated, pH-vented aqueous hazardous waste carboy.

  • Containerization: Store waste in clearly labeled, leak-proof, high-density polyethylene (HDPE) containers. Keep waste containers away from strong oxidizing agents and acids, which can react violently with residual primary amines[8].

References

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety. URL: [Link]

  • Rawsource. "What are Amines? Structure, Types, Applications, and Safety." Rawsource. URL: [Link]

  • Dendritech, Inc. "SAFETY DATA SHEET: Polyamidoamine (PAMAM), primary amine surface." Dendritech. URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.